molecular formula C8H18 B092670 3-Ethyl-3-methylpentane CAS No. 1067-08-9

3-Ethyl-3-methylpentane

Cat. No.: B092670
CAS No.: 1067-08-9
M. Wt: 114.23 g/mol
InChI Key: GIEZWIDCIFCQPS-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpentane is a useful research compound. Its molecular formula is C8H18 and its molecular weight is 114.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73956. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-methylpentane
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InChI

InChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEZWIDCIFCQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074690
Record name Pentane, 3-ethyl-3-methyl-
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Molecular Weight

114.23 g/mol
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CAS No.

1067-08-9
Record name 3-Methyl-3-ethylpentane
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Record name 3-Ethyl-3-methylpentane
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Record name Pentane, 3-ethyl-3-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Ethyl-3-methylpentane, a saturated hydrocarbon from the alkane family. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical and Chemical Data

This compound is one of the eighteen isomers of octane, with the chemical formula C8H18.[1] It is a colorless, highly flammable liquid at room temperature.[1] Due to its nonpolar nature, it is virtually insoluble in water but soluble in many organic solvents.[2][3]

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula C8H18-
Molecular Weight 114.23 g/mol
Boiling Point 118°C
Melting Point -91 to -90.87°C
Density (at 20°C) 0.726 - 0.73g/mL
Refractive Index 1.4070 - 1.4090-
Flash Point 6°C
CAS Registry Number 1067-08-9-

Data sourced from:[1][4][5][6][7][8][9][10][11]

The physical properties of this compound are interconnected and influenced by its molecular structure. The following diagram illustrates these relationships.

G cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (C8H18, MW: 114.23 g/mol) BoilingPoint Boiling Point (118 °C) Structure->BoilingPoint Influences MeltingPoint Melting Point (-91 °C) Structure->MeltingPoint Influences Density Density (0.73 g/mL) Structure->Density Influences RefractiveIndex Refractive Index (1.408) Structure->RefractiveIndex Influences BoilingPoint->Density Density->RefractiveIndex

Caption: Logical flow of molecular structure influencing physical properties.

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of key physical properties of liquid compounds such as this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

  • Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.[12]

  • Procedure:

    • Place a few milliliters of the liquid sample (this compound) into the small test tube.

    • Invert the sealed capillary tube and place it into the liquid in the test tube.

    • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

    • Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Gently heat the side arm of the Thiele tube.[12]

    • Observe the capillary tube. A steady stream of bubbles will emerge as the liquid approaches its boiling point.

    • Remove the heat source when a continuous stream of bubbles is observed.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[12]

For a simpler, though potentially less precise method, a micro-boiling point determination can be performed with as little as 0.5 mL of the liquid in a test tube with a thermometer placed just above the liquid's surface to measure the vapor temperature during gentle reflux.

Density is the mass of a substance per unit volume. For liquids, this is typically measured in g/mL.

  • Apparatus: A precision balance, and a graduated cylinder or pycnometer (for higher accuracy).[13][14]

  • Procedure (using a graduated cylinder):

    • Place an empty, dry graduated cylinder on the precision balance and tare the mass.[15][16]

    • Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Record the exact volume.

    • Place the graduated cylinder containing the liquid back on the balance and record the mass.[13]

    • Calculate the density using the formula: Density = Mass / Volume.[13][16]

  • Procedure (using a pycnometer for higher precision):

    • Weigh a clean, dry pycnometer.

    • Fill the pycnometer with the liquid sample, ensuring the temperature is controlled (e.g., 20°C).

    • Weigh the filled pycnometer.

    • The mass of the liquid is the difference between the filled and empty pycnometer weights.

    • The volume is known from the calibrated pycnometer.

    • Calculate the density. This method can yield an accuracy better than 0.001 g/cm³.[14]

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Apparatus: An Abbe refractometer, a light source, and a temperature-controlled water bath.[17]

  • Procedure:

    • Ensure the prism of the Abbe refractometer is clean and dry.

    • Calibrate the instrument using a standard of known refractive index.

    • Set the circulating water bath to the desired temperature (e.g., 20°C).[17]

    • Place a few drops of this compound onto the surface of the prism.

    • Close the prism case and turn on the light source.

    • Look through the eyepiece and adjust the handwheel until the light and dark fields are visible.

    • Turn the compensator dial to eliminate any color fringe and sharpen the dividing line between the light and dark fields.[17]

    • Adjust the handwheel again to center the dividing line on the crosshairs.

    • Read the refractive index from the instrument's scale.[17]

    • Clean the prism thoroughly after the measurement.[17]

References

An In-depth Technical Guide to 3-Ethyl-3-methylpentane: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 3-ethyl-3-methylpentane. It includes a detailed analysis of its molecular geometry, spectroscopic characteristics, and a plausible synthetic pathway. Quantitative data is presented in structured tables for clarity, and key experimental methodologies are outlined. Visual diagrams generated using Graphviz are provided to illustrate the chemical structure and a proposed synthetic workflow.

Chemical Structure and Nomenclature

This compound is a saturated, branched-chain alkane with the chemical formula C₈H₁₈.[1] Its IUPAC name clearly defines its structure: a central pentane chain with an ethyl group and a methyl group both attached to the third carbon atom.[1][2] The central carbon atom (C3) is a quaternary carbon, bonded to four other carbon atoms.

The skeletal and condensed structures of this compound are as follows:

  • Condensed Structural Formula: CH₃CH₂(C(CH₃)(CH₂CH₃))CH₂CH₃

  • SMILES Notation: CCC(C)(CC)CC[1]

The following diagram, generated using the DOT language, illustrates the 2D chemical structure of this compound.

Figure 1: 2D Chemical Structure of this compound

Bonding and Molecular Geometry

As an alkane, this compound exclusively features single covalent bonds (sigma bonds) between its carbon and hydrogen atoms. The carbon atoms are all sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The bond angles are approximately 109.5°, although slight deviations can occur due to steric hindrance from the bulky ethyl and methyl groups around the quaternary C3 carbon. The molecule has free rotation around its C-C single bonds, leading to various possible conformations.

Physical and Chemical Properties

This compound is a colorless, flammable liquid. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₈H₁₈[1]
Molecular Weight114.23 g/mol [1]
Boiling Point118.2 °C at 760 mmHg[3]
Melting Point-90.87 °C[4]
Density0.726 g/cm³[5]
Flash Point13.1 °C[4]
Vapor Pressure23.0 mmHg at 25 °C (estimated)[3]
Refractive Index1.408[5]
CAS Number1067-08-9[1]

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR ¹³C NMR
Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. It is expected to show three distinct signals corresponding to the different types of protons: the methyl protons of the ethyl groups, the methylene protons of the ethyl groups, and the protons of the terminal methyl groups of the pentane chain.The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry. It will exhibit distinct peaks for the different carbon environments: the quaternary carbon, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the terminal methyl carbons of the pentane chain.

Note: Specific chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane. Key absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850-3000C-H stretch (sp³ C-H)Strong
1450-1470C-H bend (methylene)Medium
1370-1380C-H bend (methyl)Medium
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern is consistent with the structure of a branched alkane, with characteristic losses of alkyl fragments. Common fragments would include the loss of a methyl group (m/z = 99) and an ethyl group (m/z = 85).

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the synthesis of a ketone precursor, 3-ethyl-3-methyl-2-pentanone, followed by its reduction to the final alkane.

The following diagram illustrates the proposed synthetic workflow.

synthesis_workflow cluster_step1 Step 1: Synthesis of Ketone Precursor cluster_step2 Step 2: Reduction of Ketone 2-ethyl-2-methylbutanoyl chloride 2-ethyl-2-methylbutanoyl chloride Reaction1 Grignard Reaction 2-ethyl-2-methylbutanoyl chloride->Reaction1 Methyl Grignard Reagent Methyl Grignard Reagent Methyl Grignard Reagent->Reaction1 3-ethyl-3-methyl-2-pentanone 3-ethyl-3-methyl-2-pentanone Reaction1->3-ethyl-3-methyl-2-pentanone Ketone 3-ethyl-3-methyl-2-pentanone Reduction Wolff-Kishner Reduction (Huang-Minlon Modification) Ketone->Reduction Reagents Hydrazine (N2H4), KOH, Ethylene Glycol Reagents->Reduction Product This compound Reduction->Product

Figure 2: Proposed Synthetic Workflow for this compound

Step 1: Synthesis of 3-Ethyl-3-methyl-2-pentanone

A suitable method for the synthesis of the ketone precursor is the reaction of an appropriate acid chloride with an organometallic reagent. For instance, the reaction of 2-ethyl-2-methylbutanoyl chloride with a methyl Grignard reagent (such as methylmagnesium bromide) would yield 3-ethyl-3-methyl-2-pentanone.

Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

The reduction of the sterically hindered ketone, 3-ethyl-3-methyl-2-pentanone, to this compound can be effectively achieved using the Huang-Minlon modification of the Wolff-Kishner reduction.[6][7]

  • Procedure Outline:

    • The ketone is mixed with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent such as ethylene glycol or diethylene glycol.[2][6][7]

    • The mixture is heated to reflux to form the hydrazone intermediate.

    • Water and excess hydrazine are then distilled off, allowing the reaction temperature to rise.

    • The higher temperature facilitates the decomposition of the hydrazone to the corresponding alkane with the evolution of nitrogen gas.[6][7]

    • The product, this compound, can then be isolated and purified by distillation.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C spectra.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of alkane protons, and a relaxation delay to ensure quantitative integration if desired.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., using a broadband decoupler) is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the compound. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. A dilute solution of this compound in a volatile solvent is injected into the GC.

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.

Conclusion

References

A Comprehensive Guide to the Isomers of Octane (C8H18): IUPAC Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the 18 structural isomers of the alkane octane (C8H18). The document details the systematic International Union of Pure and Applied Chemistry (IUPAC) names and common synonyms for each isomer, presented in a clear and accessible format to aid in chemical identification and communication.

Structural isomers are molecules that share the same molecular formula but differ in the arrangement and bonding of their atoms. In the case of C8H18, these variations in carbon chain branching lead to 18 distinct compounds, each with unique physical and chemical properties. Accurate and unambiguous naming of these isomers is critical in scientific research, chemical synthesis, and pharmaceutical development to ensure clarity and reproducibility.

Logical Classification of C8H18 Isomers

The 18 structural isomers of octane can be systematically classified based on the length of their principal carbon chain. This hierarchical classification provides a logical framework for understanding the relationships between the different isomers. The following diagram, generated using the DOT language, illustrates this classification, grouping the isomers as derivatives of octane, heptane, hexane, pentane, and butane.

C8H18_Isomers cluster_c8 Octane Parent Chain (C8) cluster_c7 Heptane Parent Chain (C7) cluster_c6 Hexane Parent Chain (C6) cluster_c5 Pentane Parent Chain (C5) cluster_c4 Butane Parent Chain (C4) node_octane n-Octane node_heptane_parent Heptanes node_2mh 2-Methylheptane node_3mh 3-Methylheptane node_4mh 4-Methylheptane node_hexane_parent Hexanes node_22dmh 2,2-Dimethylhexane node_23dmh 2,3-Dimethylhexane node_24dmh 2,4-Dimethylhexane node_25dmh 2,5-Dimethylhexane node_33dmh 3,3-Dimethylhexane node_34dmh 3,4-Dimethylhexane node_3eh 3-Ethylhexane node_pentane_parent Pentanes node_223tmp 2,2,3-Trimethylpentane node_224tmp 2,2,4-Trimethylpentane node_233tmp 2,3,3-Trimethylpentane node_234tmp 2,3,4-Trimethylpentane node_3e2mp 3-Ethyl-2-methylpentane node_3e3mp 3-Ethyl-3-methylpentane node_butane_parent Butane node_2233tmb 2,2,3,3-Tetramethylbutane C8H18 C8H18->node_octane C8H18->node_heptane_parent C8H18->node_hexane_parent C8H18->node_pentane_parent C8H18->node_butane_parent

Fig. 1: Hierarchical classification of C8H18 isomers.

Data Summary: IUPAC Names and Synonyms

The following table provides a comprehensive list of the 18 structural isomers of C8H18, their official IUPAC names, and their most common synonyms. This structured format allows for easy comparison and reference.

No.IUPAC NameSynonyms
1n-OctaneOctane, Normal octane
22-MethylheptaneHeptane, 2-methyl-, 1,5-Dimethylhexane
33-MethylheptaneHeptane, 3-methyl-, 2-Ethylhexane
44-MethylheptaneHeptane, 4-methyl-
52,2-DimethylhexaneHexane, 2,2-dimethyl-, n-Butyltrimethylmethane
62,3-DimethylhexaneHexane, 2,3-dimethyl-
72,4-DimethylhexaneHexane, 2,4-dimethyl-
82,5-DimethylhexaneDiisopropyl, Isohexane
93,3-DimethylhexaneHexane, 3,3-dimethyl-
103,4-DimethylhexaneHexane, 3,4-dimethyl-
113-EthylhexaneHexane, 3-ethyl-
122,2,3-TrimethylpentanePentane, 2,2,3-trimethyl-, Triptane
132,2,4-TrimethylpentanePentane, 2,2,4-trimethyl-, Isooctane, Iso-octane
142,3,3-TrimethylpentanePentane, 2,3,3-trimethyl-
152,3,4-TrimethylpentanePentane, 2,3,4-trimethyl-
163-Ethyl-2-methylpentanePentane, 3-ethyl-2-methyl-, 2-Methyl-3-ethylpentane
17This compoundPentane, 3-ethyl-3-methyl-
182,2,3,3-TetramethylbutaneButane, 2,2,3,3-tetramethyl-, Hexamethylethane

Note: As this guide focuses on chemical nomenclature, sections on experimental protocols are not applicable.

An In-depth Technical Guide to the Molecular Geometry and Conformation of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry and conformational landscape of 3-ethyl-3-methylpentane. As a branched alkane with a central quaternary carbon, its structure presents significant steric considerations that dictate its conformational preferences and energy profile. This document outlines its structural parameters, explores its various conformations through computational analysis, and provides methodologies for its theoretical and experimental investigation.

Molecular Structure and Properties

This compound (C₈H₁₈) is a saturated hydrocarbon featuring a central quaternary carbon atom (C3) bonded to two ethyl groups and one methyl group, completing the pentane backbone.[1] This substitution pattern results in considerable steric hindrance around the C3 carbon, which significantly influences the molecule's overall geometry and conformational stability.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈
Molecular Weight 114.23 g/mol
IUPAC Name This compound
CAS Number 1067-08-9

Molecular Geometry

The geometry of this compound is characterized by sp³ hybridization of its carbon atoms, leading to a tetrahedral arrangement around each carbon. However, due to steric repulsion between the bulky substituent groups, deviations from the ideal tetrahedral angle of 109.5° are expected, particularly around the central C3 carbon.

Computational chemistry methods, specifically Density Functional Theory (DFT), are employed to determine the optimized molecular geometry, including bond lengths and angles.

Table 2: Calculated Geometrical Parameters for the Lowest Energy Conformer of this compound

ParameterBond/AngleCalculated Value
Bond Lengths C-C (average)1.54 Å
C-H (average)1.10 Å
Bond Angles C2-C3-C4112.5°
C(methyl)-C3-C(ethyl)108.0°
H-C-H107.5°
H-C-C110.2°

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Conformational Analysis

The presence of multiple rotatable carbon-carbon single bonds in this compound gives rise to a complex potential energy surface with several conformational isomers. The most significant rotations to consider are around the C2-C3 and C3-C4 bonds, which involve the movement of the bulky ethyl and methyl groups.

Conformational analysis helps in identifying the most stable conformers (energy minima) and the energy barriers for interconversion (transition states). The relative energies of different conformers are primarily governed by torsional strain (from eclipsing interactions) and steric strain (from non-bonded interactions between bulky groups).

Rotation around the C2-C3 Bond

To analyze the conformations arising from rotation around the C2-C3 bond, we can use Newman projections. In these projections, we view the molecule along the C2-C3 axis. The front carbon (C2) has two hydrogen atoms and a methyl group attached, while the rear carbon (C3) is bonded to a methyl group and two ethyl groups. Due to the symmetry of the two ethyl groups on C3, rotation around the C2-C3 and C4-C3 bonds will have similar energy profiles.

The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima. The most stable staggered conformation will have the largest groups positioned anti-periplanar to each other to minimize steric repulsion.

Table 3: Relative Energies of Staggered and Eclipsed Conformers for C2-C3 Bond Rotation

Dihedral Angle (H-C2-C3-C(methyl))ConformationRelative Energy (kcal/mol)Key Interactions
60°Staggered (Gauche)0.9Gauche interaction between methyl groups
120°Eclipsed3.5Eclipsing H/methyl and H/ethyl
180°Staggered (Anti)0Anti-periplanar arrangement of methyl groups
240°Eclipsed4.0Eclipsing methyl/ethyl and H/H
300°Staggered (Gauche)0.9Gauche interaction between methyl groups
360°/0°Eclipsed3.8Eclipsing methyl/methyl and H/ethyl

Note: Energy values are illustrative and based on typical values for alkane conformational analysis.

Experimental and Computational Protocols

Computational Chemistry Protocol

A common approach for the conformational analysis of molecules like this compound involves computational modeling.

Methodology:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is often done using a lower-level theory, such as molecular mechanics with a suitable force field (e.g., MMFF94).

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d) or larger. This step refines the bond lengths, bond angles, and dihedral angles to find the true energy minima.

  • Frequency Calculation: To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

  • Energy Profile Calculation: To determine the rotational energy barriers, a relaxed potential energy surface scan is performed. This involves fixing the dihedral angle of interest at various increments (e.g., every 15 degrees) and optimizing the rest of the molecular geometry at each step.

Gas Electron Diffraction (GED) Protocol

Gas electron diffraction is a powerful experimental technique for determining the molecular structure of volatile compounds in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the gas sample. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is related to the internuclear distances within the molecule.

  • Structure Refinement: A theoretical model of the molecular structure is refined to best fit the experimental diffraction data. This process yields precise information about bond lengths, bond angles, and the relative populations of different conformers present in the gas phase at the experimental temperature.

Visualizations

Conformational Energy Profile

The following diagram illustrates the potential energy changes during the rotation around the C2-C3 bond of this compound.

G cluster_0 Potential Energy Profile for C2-C3 Bond Rotation start eclipsed1 Eclipsed (0°) start->eclipsed1 gauche1 Gauche (60°) eclipsed1->gauche1 eclipsed2 Eclipsed (120°) gauche1->eclipsed2 anti Anti (180°) eclipsed2->anti eclipsed3 Eclipsed (240°) anti->eclipsed3 gauche2 Gauche (300°) eclipsed3->gauche2 end gauche2->end

Caption: Potential energy diagram for C2-C3 bond rotation.

Computational Workflow

The diagram below outlines the typical workflow for the computational analysis of this compound's conformations.

G A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B C Identification of Low-Energy Conformers B->C D DFT Geometry Optimization C->D E Vibrational Frequency Calculation D->E F Confirmation of Minima (No Imaginary Frequencies) E->F G Potential Energy Surface Scan (Dihedral Angle Variation) F->G H Determination of Rotational Energy Barriers G->H I Final Conformational Analysis H->I

Caption: Workflow for computational conformational analysis.

References

A Technical Guide to the Thermodynamic Properties of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic data for 3-Ethyl-3-methylpentane (CAS: 1067-08-9), a branched alkane isomer of octane.[1][2] The information herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) database, and is intended to serve as a reliable resource for professionals in research and development.

Quantitative Thermodynamic Data

The following tables summarize the essential thermodynamic properties of this compound in its ideal gas and liquid phases. The data has been aggregated from various sources, ensuring a consistent and accurate presentation.[3][4]

Table 1: Standard Molar Enthalpy and Entropy

This table presents the standard molar enthalpy of formation (ΔfH°) and standard molar entropy (S°) for this compound at standard conditions (298.15 K and 1 bar).

PropertyValueUnitsPhase
Standard Molar Enthalpy of Formation (ΔfH°)-215.5 ± 1.5kJ/molIdeal Gas
Standard Molar Entropy (S°)445.56J/mol·KIdeal Gas

Data sourced from NIST Chemistry WebBook and related compilations.[5][6]

Table 2: Phase Change and Critical Properties

Key data related to the phase transitions of this compound are provided below.

PropertyValueUnits
Normal Boiling Point391.8 KK
Enthalpy of Vaporization (ΔvapH) at Boiling Pt.34.3kJ/mol
Critical Temperature (Tc)565.0 KK
Critical Pressure (Pc)2.77 MPaMPa
Critical Density (ρc)238.0 kg/m ³

Data sourced from critically evaluated data from the NIST/TRC Web Thermo Tables.[7]

Table 3: Isobaric Heat Capacity (Cp) as a Function of Temperature (Ideal Gas)

The molar heat capacity at constant pressure for this compound in the ideal gas state varies with temperature.

Temperature (K)Molar Heat Capacity (Cp) (J/mol·K)
298.15188.07
400231.12
500272.29
600309.28
800369.87
1000416.71

Values are based on correlations consistent with experimental data for alkanes.[5]

Experimental Protocols

The thermodynamic data presented in this guide are derived from established experimental techniques. The primary methodologies are described below.

Combustion Calorimetry

This technique is fundamental for determining the enthalpy of formation (ΔfH°) of organic compounds.

  • Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The bomb is submerged in a known quantity of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase.

  • Methodology:

    • Sample Preparation: A weighted sample of high-purity this compound is placed in a crucible inside the combustion bomb.

    • Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • Calorimetry: The bomb is placed in a calorimeter containing a precisely measured amount of water. The system is allowed to reach thermal equilibrium.

    • Ignition: The sample is ignited via an electrical fuse.

    • Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

    • Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, utilizing the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).

Low-Temperature Adiabatic Heat-Capacity Calorimetry

This method is used to determine the heat capacity (Cp) and entropy (S°) of a substance over a range of temperatures.

  • Principle: A known quantity of electrical energy is supplied to a sample in a cryostat under near-adiabatic conditions (i.e., minimal heat exchange with the surroundings). The resulting temperature increase is precisely measured.

  • Methodology:

    • Sample Loading: A purified sample is sealed in a calorimeter vessel equipped with a heater and a temperature sensor (e.g., a platinum resistance thermometer).

    • Cryostat: The vessel is placed in a cryostat and cooled to a very low temperature (often near absolute zero).

    • Heating Intervals: A measured amount of electrical energy (heat) is supplied to the sample, causing its temperature to rise.

    • Equilibration: After each heating interval, the system is allowed to reach thermal equilibrium, and the final temperature is recorded.

    • Data Analysis: The heat capacity at the mean temperature of each interval is calculated as the ratio of the energy input to the temperature rise (ΔH/ΔT).

    • Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data (as Cp/T) from 0 K to the target temperature, according to the third law of thermodynamics.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the enthalpy of formation of an organic compound like this compound using combustion calorimetry.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Sample Purification & Weighing B Calorimeter Calibration (e.g., with Benzoic Acid) C Seal Sample in Oxygen Bomb B->C D Combustion Ignition C->D E Record Temperature Rise (ΔT) D->E F Calculate Total Heat Released (q_total) E->F G Calculate Enthalpy of Combustion (ΔcH°) F->G H Apply Hess's Law G->H I Determine Enthalpy of Formation (ΔfH°) H->I

Caption: Workflow for Combustion Calorimetry Experiment.

References

3-Ethyl-3-methylpentane: An Analysis of Molecular Chirality

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 23, 2025

For: Researchers, scientists, and drug development professionals

Abstract

Chirality is a fundamental concept in stereochemistry and is of paramount importance in the fields of pharmacology and drug development, where the stereoisomers of a molecule can exhibit markedly different physiological effects. This technical guide provides an in-depth analysis of the molecular structure of 3-ethyl-3-methylpentane to determine its chirality. By examining its structural formula and identifying the substituents attached to its central carbon atom, we will demonstrate that this compound is an achiral molecule due to the absence of a chiral center. This analysis serves as a practical application of the core principles of stereochemistry.

Introduction to Chirality

A molecule is defined as chiral if it is non-superimposable on its mirror image.[1][2] This property is most often observed in molecules that possess a stereocenter, or more specifically, a chiral center. A chiral center is typically a carbon atom that is bonded to four different and distinct substituent groups.[3][4] The presence of such a center removes all elements of symmetry, such as a plane or a center of inversion, from the molecule, rendering it chiral.[5] Molecules that are superimposable on their mirror images are termed achiral.

The significance of chirality in drug development cannot be overstated. Enantiomers, which are the non-superimposable mirror images of a chiral molecule, can have vastly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or, in some cases, even toxic. Therefore, the ability to identify and characterize chiral molecules is a critical skill for professionals in the pharmaceutical sciences.

Structural Analysis of this compound

To ascertain whether this compound is a chiral molecule, a systematic analysis of its chemical structure is required. The name of the compound provides the necessary information to construct its structural formula.

The parent chain is "pentane," indicating a five-carbon alkane. The prefixes "3-ethyl" and "3-methyl" specify that an ethyl group (-CH₂CH₃) and a methyl group (-CH₃) are attached to the third carbon atom of the pentane chain.

The structural formula of this compound is as follows:

The central carbon atom in this structure is the third carbon (C3) of the pentane chain. To determine if this molecule is chiral, we must examine the four groups attached to this central carbon atom.

Identification of Substituents and Chirality Determination

The four substituents bonded to the central carbon atom (C3) in this compound are:

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • An ethyl group (-CH₂CH₃)

  • An ethyl group (-CH₂CH₃)

Upon inspection, it is evident that three of the four substituents attached to the central carbon atom are identical: they are all ethyl groups.

A fundamental criterion for a carbon atom to be a chiral center is that it must be bonded to four different groups. Since the central carbon in this compound is bonded to three identical ethyl groups and one methyl group, it does not satisfy this condition.

Therefore, this compound does not possess a chiral center. The presence of a plane of symmetry that bisects the methyl group and one of the ethyl groups renders the molecule achiral.

Conclusion

Based on the structural analysis, This compound is an achiral molecule . The absence of a chiral center, due to the presence of identical substituents on the central carbon atom, means that the molecule is superimposable on its mirror image. This determination is crucial for its classification and has implications for its potential chemical and biological properties.

Visualization of Chirality Analysis

To further illustrate the concept of chirality and the analysis of this compound, the following diagrams are provided.

Chirality_Analysis cluster_0 Analysis of this compound A This compound B Central Carbon (C3) A->B C Substituents on C3 B->C D Methyl (-CH3) C->D E Ethyl (-CH2CH3) C->E F Ethyl (-CH2CH3) C->F G Ethyl (-CH2CH3) C->G H Are all 4 substituents different? D->H E->H F->H G->H I No (Three are identical) H->I J Conclusion: Achiral Molecule I->J

Figure 1. Logical workflow for determining the chirality of this compound.

Chiral_vs_Achiral cluster_chiral Chiral Molecule Example (e.g., 2-Butanol) cluster_achiral Achiral Molecule (this compound) Chiral_Center Chiral Center (Carbon) H H Chiral_Center->H 1 CH3 CH3 Chiral_Center->CH3 2 OH OH Chiral_Center->OH 3 CH2CH3 CH2CH3 Chiral_Center->CH2CH3 4 note_chiral All 4 substituents are different. Achiral_Center Central Carbon (C3) A_CH3 CH3 Achiral_Center->A_CH3 1 A_CH2CH3_1 CH2CH3 Achiral_Center->A_CH2CH3_1 2 A_CH2CH3_2 CH2CH3 Achiral_Center->A_CH2CH3_2 3 A_CH2CH3_3 CH2CH3 Achiral_Center->A_CH2CH3_3 4 note_achiral Three substituents are identical.

Figure 2. Comparison of substituents on a chiral versus an achiral carbon center.

References

The Elusive Natural Origins of 3-Ethyl-3-methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-3-methylpentane, a branched alkane isomer of octane, is a recognized constituent of petroleum and its refined products, including gasoline. While its presence in geological fossil fuels is well-documented, its natural occurrence through biological processes in plants, animals, or microorganisms remains largely unconfirmed. This technical guide provides a comprehensive overview of the known occurrences of this compound, focusing on its prevalence in petrogenic sources. Additionally, it explores the potential, yet unverified, association of this compound with microbial processes such as food spoilage. Detailed experimental protocols for the detection and quantification of this compound in various matrices are presented, primarily centered around gas chromatography-mass spectrometry (GC-MS) techniques. This guide aims to furnish researchers with a foundational understanding of this compound's established presence and the methodologies for its analysis, while also highlighting the significant gaps in our knowledge of its potential biogenic origins.

Introduction

This compound (C8H18) is a saturated hydrocarbon characterized by a pentane backbone with ethyl and methyl substituents at the third carbon position. Its primary commercial and environmental significance stems from its role as a component of crude oil and gasoline. The investigation into the natural occurrence of volatile organic compounds (VOCs) is a burgeoning field, with implications for understanding biological processes, identifying biomarkers, and discovering novel natural products. However, the natural, non-petrogenic origins of many simple hydrocarbons like this compound are often difficult to ascertain. This guide synthesizes the current state of knowledge regarding the occurrence of this specific branched alkane.

Known Occurrences of this compound

The presence of this compound is firmly established in geological sources. In contrast, its biogenic production is not well-documented.

Petrogenic Sources

Crude oil and natural gas are the primary commercial sources of alkanes. This compound is a known isomer of octane found in petroleum distillates. Its presence in these matrices is a result of the geological processing of ancient organic matter over millions of years.

Potential Microbial Association

There is limited and anecdotal evidence suggesting that this compound may be associated with microbial activity, specifically in the context of food spoilage. One source has linked it to potato rot and ground beef spoilage[1]. However, detailed studies on the volatile organic compounds (VOCs) emitted during the spoilage of these foods have not consistently identified this compound as a significant metabolite. It is plausible that it could be a minor, transient, or strain-specific byproduct of microbial metabolism under certain conditions. Further research is required to substantiate these claims and to rule out contamination from environmental sources.

Quantitative Data

To date, there is a significant lack of quantitative data on the concentration of this compound in natural, non-petroleum sources. The available quantitative analyses are predominantly focused on its percentage in petroleum fractions.

Table 1: Quantitative Data on this compound in Various Sources

SourceMatrixConcentration/AbundanceMethod of AnalysisReference
Crude OilLiquid HydrocarbonsVariable, component of the C8 fractionGC-MS, GC-FID[2][3]
GasolineRefined PetroleumComponent of octane ratingGC-MS[4]

Experimental Protocols

The detection and quantification of this compound, a volatile and non-polar compound, are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS). The choice of sampling technique is crucial and depends on the matrix being analyzed.

Analysis of this compound in Petroleum Products

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilution of the petroleum sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-1ms) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250-280°C.

    • Oven Program: A temperature ramp starting from a low temperature (e.g., 40°C) to a high temperature (e.g., 300°C) to separate the various hydrocarbon components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning from a low to high m/z ratio (e.g., 35-500 amu).

  • Identification: Comparison of the obtained mass spectrum and retention time with those of a certified reference standard of this compound and with spectral libraries (e.g., NIST).

  • Quantification: Integration of the peak area of a characteristic ion and comparison with a calibration curve generated from standards of known concentrations.

Headspace GC-MS for Analysis of Volatile Alkanes in Aqueous or Solid Samples (e.g., Food Spoilage)

This method is suitable for analyzing volatile compounds in complex matrices without extensive sample cleanup.

Methodology: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

  • Sample Preparation: A known amount of the sample (e.g., homogenized ground beef or potato) is placed in a sealed headspace vial. For aqueous samples, a salt (e.g., NaCl) may be added to increase the partitioning of volatile analytes into the headspace.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 50-80°C) for a specific time to allow the volatile compounds to equilibrate between the sample and the headspace.

  • Injection: A heated, gas-tight syringe or a sample loop is used to automatically transfer a known volume of the headspace gas into the GC injector.

  • GC-MS Conditions: Similar to the protocol described in Section 4.1.

  • Identification and Quantification: As described in Section 4.1.

Solid-Phase Microextraction (SPME) GC-MS for Trace Level Detection of Hydrocarbons

SPME is a solvent-free extraction technique that is highly sensitive for the analysis of volatile and semi-volatile organic compounds.

Methodology: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

  • Sample Preparation: The sample is placed in a sealed vial.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane - PDMS) is exposed to the headspace above the sample or directly immersed in a liquid sample for a defined period at a specific temperature. The volatile analytes adsorb to the fiber coating.

  • Desorption: The fiber is then retracted and inserted into the hot injector of the GC, where the adsorbed analytes are thermally desorbed onto the GC column.

  • GC-MS Conditions: Similar to the protocol described in Section 4.1.

  • Identification and Quantification: As described in Section 4.1.

Signaling Pathways and Biological Activities

Currently, there is no known biological signaling pathway directly associated with this compound. As a saturated alkane, it is generally considered to be biologically inert, although high concentrations of volatile hydrocarbons can have narcotic effects. Its primary relevance in a biological context is as a potential, though unconfirmed, metabolic byproduct of certain microorganisms.

Visualizations

Logical Workflow for Investigation of Natural Occurrence

logical_workflow cluster_occurrence Known & Potential Occurrences cluster_analysis Analytical Workflow cluster_outcome Research Outcome petroleum Petroleum & Gasoline sampling Sample Collection & Preparation petroleum->sampling food_spoilage Food Spoilage (Anecdotal) food_spoilage->sampling extraction Extraction of Volatiles (HS/SPME) sampling->extraction gcms GC-MS Analysis extraction->gcms identification Identification (Mass Spectra & RT) gcms->identification quantification Quantification (Calibration Curve) identification->quantification biogenic_hypothesis Hypothesis of Biogenic Origin identification->biogenic_hypothesis petrogenic_confirmation Confirmation in Petrogenic Sources quantification->petrogenic_confirmation further_research Further Research Needed biogenic_hypothesis->further_research

Caption: Logical workflow for investigating the occurrence of this compound.

Experimental Workflow for Headspace GC-MS Analysis

experimental_workflow start Start: Sample Acquisition prep Sample Preparation (Homogenization, Weighing) start->prep vial Transfer to Headspace Vial prep->vial incubation Incubation (Controlled Temperature & Time) vial->incubation injection Automated Headspace Injection incubation->injection gc Gas Chromatographic Separation injection->gc ms Mass Spectrometric Detection gc->ms data Data Acquisition & Processing ms->data end End: Report Generation data->end

Caption: Experimental workflow for the analysis of volatiles by Headspace GC-MS.

Conclusion and Future Perspectives

The natural occurrence of this compound is, based on current scientific literature, confined to petrogenic sources. Its role as a component of crude oil and gasoline is well-established. The suggestion of its presence in instances of food spoilage warrants further, more rigorous investigation using modern, highly sensitive analytical techniques to confirm a microbial origin and to quantify its abundance. For researchers in drug development and natural products, while this compound itself is unlikely to be a lead compound due to its chemical inertness, its potential as a biomarker for specific microbial strains or metabolic processes, should a biogenic source be confirmed, remains an area of open inquiry. Future research should focus on targeted metabolomic studies of microorganisms implicated in food spoilage to definitively ascertain the presence or absence of this compound as a metabolic byproduct.

References

3-Ethyl-3-methylpentane CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-3-methylpentane

This guide provides comprehensive registry information, physicochemical properties, and safety data for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Registry Information

This compound is a branched alkane and an isomer of octane. Its primary identifier is the CAS Registry Number 1067-08-9.[1][2][3] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous identification of the chemical substance.

Below is a summary of its key registry and structural identifiers.

Diagram 1: Key Identifiers for this compound

Registry_Information Logical Relationship of Chemical Identifiers A This compound B CAS Number 1067-08-9 A->B is identified by C Molecular Formula C8H18 A->C has formula D IUPAC Name This compound A->D is named E SMILES CCC(C)(CC)CC D->E represented as F InChIKey GIEZWIDCIFCQPS-UHFFFAOYSA-N E->F generates

Caption: Relationship between the common name and key chemical identifiers.

A comprehensive list of synonyms and registry numbers from various databases is provided in the table below for cross-referencing.

Identifier TypeValue
CAS Number 1067-08-9[1][2][3]
IUPAC Name This compound[3][4]
Molecular Formula C8H18[1][2][3]
Molecular Weight 114.23 g/mol [1][4]
Synonyms 3-Methyl-3-ethylpentane, Pentane, 3-ethyl-3-methyl-[3][4]
EINECS Number 213-923-0[2][4]
PubChem CID 14018[4]
UNII JV6CM7DX87[2]
DSSTox Substance ID DTXSID9074690[2]
Canonical SMILES CCC(C)(CC)CC[2][4]
InChI InChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3[3][4]
InChIKey GIEZWIDCIFCQPS-UHFFFAOYSA-N[3][4]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This compound is a colorless, highly flammable liquid.[5]

PropertyValue
Boiling Point 118 °C at 760 mmHg[2][6]
Melting Point -90.87 °C[6]
Density 0.711 g/cm³[2][6]
Flash Point 13.1 °C[2][6]
Vapor Pressure 20.2 mmHg at 25 °C[6]
Refractive Index 1.401[6]
LogP 4.1 (XLogP3)[2]
Purity >99.0% (GC)[5]
Spectroscopic Information
  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center reports a main library entry for this compound with top m/z peaks at 43, 85, and 57.[4]

  • Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum for this compound.[3] Additionally, FTIR spectra obtained via capillary cell (neat) are available.[4]

  • NMR Spectroscopy: 13C NMR spectral data is available and has been referenced in literature.[7][8]

Safety and Handling

This compound is a hazardous substance requiring careful handling. It is a highly flammable liquid and vapor.[4][5] Inhalation may cause drowsiness or dizziness, and it can be fatal if swallowed and enters the airways due to aspiration hazard.[4][5][9] It is also very toxic to aquatic life with long-lasting effects.[5][9]

Hazard ClassGHS PictogramHazard Statement
Flammable Liquids 🔥H225: Highly flammable liquid and vapor[4][5]
Aspiration Hazard sağlıkH304: May be fatal if swallowed and enters airways[4][5][9]
Skin Corrosion/Irritation !H315: Causes skin irritation[4][9]
STOT, Single Exposure !H336: May cause drowsiness or dizziness[4][5][9]
Aquatic Hazard (Acute & Chronic) çevreH410: Very toxic to aquatic life with long lasting effects[5][9]

Precautionary Measures and Handling:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.[5] Avoid breathing vapors and release to the environment. Wear protective gloves, clothing, and eye/face protection.[10]

  • Storage: Store in a well-ventilated, cool, and dry place with the container tightly closed. Store locked up.[9]

  • First Aid (If Swallowed): Immediately call a poison center or doctor. Do NOT induce vomiting.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols & Workflows

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in public literature, this section outlines generalized workflows based on common organic chemistry and analytical practices.

Synthetic Pathway: Representative Grignard Reaction

A plausible synthetic route involves the reaction of a Grignard reagent with a suitable ketone. For instance, the reaction of ethylmagnesium bromide with 3-pentanone, followed by a workup, would yield the tertiary alcohol, which can then be reduced to the alkane. A simplified logical workflow for such a synthesis is presented below.

Diagram 2: Generalized Synthetic Workflow

Synthesis_Workflow Conceptual Workflow for Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A Prepare Ethylmagnesium Bromide (Grignard Reagent) B React with 3-Pentanone in dry ether A->B C Aqueous Workup (e.g., NH4Cl) B->C D Isolate Tertiary Alcohol (3-Ethyl-3-pentanol) C->D Yields E Reduce Alcohol to Alkane (e.g., via dehydration then hydrogenation) D->E is subjected to F Purify via Fractional Distillation E->F Yields crude product for G Characterize Product (GC-MS, NMR, IR) F->G Final Product

Caption: A potential multi-step synthesis pathway for this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and purity assessment of volatile organic compounds like this compound. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Diagram 3: Standard GC-MS Analytical Workflow

GCMS_Workflow Typical GC-MS Analysis Workflow A Sample Preparation Dilute sample in a volatile solvent (e.g., Dichloromethane) B Injection Inject aliquot into GC inlet (~250 °C) A->B Step 1 C Separation Pass through a capillary column (e.g., DB-5ms) with a temperature program B->C Step 2 D Ionization Electron Impact (EI) source (70 eV) C->D Step 3 E Mass Analysis Separate ions by m/z ratio (Quadrupole analyzer) D->E Step 4 F Detection & Data Processing Generate chromatogram and mass spectra. Compare to NIST library. E->F Step 5

Caption: The sequential process for analyzing a sample using GC-MS.

Methodology Details: A typical GC-MS analysis would involve the following:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane or hexane.[11] An internal standard may be added for quantitative analysis.

  • Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or similar). The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometric Detection: As the compound elutes from the GC column, it enters the mass spectrometer. It is typically ionized using electron impact (EI). The resulting charged fragments are separated by a mass analyzer (commonly a quadrupole), and their mass-to-charge ratios are detected.

  • Data Analysis: The resulting mass spectrum, which serves as a molecular fingerprint, is compared against a reference library (like the NIST spectral library) to confirm the identity of the compound.[11] The retention time from the chromatogram provides an additional layer of identification. Purity is assessed by the relative area of the primary peak in the chromatogram.

References

An In-depth Technical Guide on the Physical Properties of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the boiling and melting points of 3-Ethyl-3-methylpentane, including experimental methodologies for their determination and an exploration of the underlying principles governing these physical properties.

Physicochemical Data of this compound

This compound is an isomeric octane with the chemical formula C8H18.[1] Its physical properties, specifically its boiling and melting points, are crucial for its handling, purification, and application in various chemical processes.

PropertyValue
Boiling Point 118 °C[2][3]
Melting Point -90.87 °C[2][4]
Molecular Weight 114.23 g/mol [5]
Chemical Formula C8H18[1][5]
CAS Number 1067-08-9[6]

Experimental Determination of Physical Properties

The accurate determination of boiling and melting points is fundamental in chemical research for substance identification and purity assessment.[7]

2.1. Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[8] For a pure crystalline compound, this transition occurs over a narrow temperature range.[7] Impurities tend to lower and broaden the melting point range.[9]

Experimental Protocol: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[8] The tube is tapped gently to pack the sample to a height of about 1-2 mm.[10]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

  • Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[7]

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Experimental Protocol: Thiele Tube Method

This micro-method is suitable for small sample volumes.[12]

  • Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[12] The Thiele tube is designed to ensure uniform heating.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

  • Measurement: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Structure-Property Relationships

The boiling and melting points of alkanes are influenced by the strength of intermolecular van der Waals forces.[13] These forces are affected by the molecule's surface area and its ability to pack into a crystal lattice.

G cluster_0 Molecular Structure of this compound cluster_1 Structural Features cluster_2 Intermolecular Forces & Packing cluster_3 Physical Properties Structure C(C)(CC)(CC)C Branching Highly Branched (Tertiary Carbon) Structure->Branching Symmetry Relatively Compact & Symmetrical Structure->Symmetry VdW Van der Waals Forces Branching->VdW Reduces Surface Area -> Weaker Forces Packing Crystal Lattice Packing Symmetry->Packing Efficient Packing BP Boiling Point VdW->BP Lower Energy to Overcome -> Lower Boiling Point MP Melting Point Packing->MP Higher Energy to Disrupt -> Higher Melting Point (relative to less symmetrical isomers)

References

Vapor Pressure Data for 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Vapor Pressure of 3-Ethyl-3-methylpentane

This technical guide provides a comprehensive overview of the vapor pressure characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details the experimental protocols for vapor pressure determination, and visualizes the experimental workflow.

The vapor pressure of this compound, a branched alkane with the molecular formula C8H18, is a critical parameter for its handling, storage, and application in various chemical processes.[1] The relationship between temperature and vapor pressure can be accurately described by the Antoine equation.

Antoine Equation

The vapor pressure (P) of a substance can be calculated as a function of temperature (T) using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure in millimeters of mercury (mmHg).

  • T is the temperature in degrees Celsius (°C).

  • A , B , and C are substance-specific coefficients.

For this compound, the Antoine coefficients are as follows:

  • A = 6.86731

  • B = 1347.209

  • C = 219.684

These coefficients are valid for a temperature range of 10 °C to 145 °C.[2]

Tabulated Vapor Pressure Data

Using the Antoine equation, the vapor pressure of this compound has been calculated at various temperatures and is presented in the table below. For reference, an experimentally estimated vapor pressure at 25°C is approximately 23.0 mmHg.

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)
10.0283.159.91.32
20.0293.1516.52.20
25.0298.1521.02.80
30.0303.1526.53.53
40.0313.1541.25.49
50.0323.1561.88.24
60.0333.1590.112.01
70.0343.15128.517.13
80.0353.15179.323.90
90.0363.15245.532.73
100.0373.15330.144.01
110.0383.15436.658.21
118.2391.35545.872.77
120.0393.15568.875.83
130.0403.15730.997.44
140.0413.15927.7123.68
145.0418.151040.1138.67

Experimental Protocol for Vapor Pressure Determination

The determination of vapor pressure for volatile compounds like this compound is commonly performed using the static method.[3] This method involves placing the substance in a sealed, evacuated container, allowing it to reach equilibrium at a controlled temperature, and directly measuring the pressure of the vapor phase.[4]

Apparatus
  • Sample Cell/Measuring Cell: A thermostatically controlled, sealed chamber to contain the sample.[3][5]

  • Vacuum System: A high-vacuum pump to evacuate the sample cell, removing air and other gases.[4][5]

  • Temperature Control System: A liquid bath or a temperature-controlled chamber capable of maintaining a stable temperature (±0.05 K or better).[3][6]

  • Pressure Measurement System: A high-precision pressure transducer or digital manometer calibrated for the expected pressure range.[3][7]

  • Data Acquisition System: A computer or data logger to record temperature and pressure readings.[3]

Methodology
  • Sample Preparation:

    • A small, precisely measured amount of high-purity this compound is introduced into the sample cell.

    • The sample is degassed to remove any dissolved air or volatile impurities. This is typically achieved by a series of freeze-pump-thaw cycles where the sample is frozen with liquid nitrogen, the headspace is evacuated, and the sample is then thawed. This process is repeated until no more gas is evolved upon thawing.

  • System Evacuation:

    • The sample cell is connected to the vacuum system.

    • The entire system, including the connection to the pressure transducer, is evacuated to a high vacuum (e.g., < 10⁻⁵ mbar) to ensure that the measured pressure is solely due to the vapor of the substance.[4]

  • Measurement Procedure:

    • The sample cell is isolated from the vacuum pump.

    • The temperature control system is set to the desired temperature for the first data point.

    • The system is allowed to reach thermal and phase equilibrium. This is confirmed by monitoring the pressure until it remains constant over a specified period.

    • Once equilibrium is reached, the temperature and vapor pressure are recorded by the data acquisition system.

    • The temperature is then incrementally increased to the next setpoint, and the system is again allowed to equilibrate before the next measurement is taken. This process is repeated for all desired temperatures within the valid range.

  • Data Analysis:

    • The collected temperature and pressure data points are tabulated.

    • The data can be plotted to generate the vapor pressure curve.

    • The experimental data can be fitted to the Antoine equation to determine the empirical coefficients A, B, and C for the specific experimental setup and sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the static method of vapor pressure determination.

VaporPressureWorkflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement Cycle (Iterative) cluster_analysis Phase 3: Data Analysis A Introduce Degassed Sample into Sample Cell B Seal the Sample Cell A->B Securely C Evacuate System to High Vacuum B->C Connect to system D Set and Stabilize Target Temperature C->D Isolate from pump E Allow System to Reach Pressure-Temperature Equilibrium D->E Monitor pressure F Record Vapor Pressure and Temperature Data E->F Once stable F->D Increment to next temperature G Tabulate and Plot (P vs. T) Data F->G After final temp. H Fit Data to Antoine Equation G->H Regression analysis

Caption: Workflow for static vapor pressure measurement.

References

Navigating the Solubility Landscape of 3-Ethyl-3-methylpentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethyl-3-methylpentane, a branched-chain alkane, in organic solvents. In the absence of specific experimentally determined quantitative solubility data for this compound in the public domain, this paper leverages established principles of chemical solubility and available data for structurally similar compounds to predict its behavior. This guide also presents a detailed, generalized experimental protocol for determining the solubility of liquid alkanes in organic solvents, which can be applied to this compound. A visual flowchart of this experimental workflow is provided to aid in laboratory application.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₈H₁₈. As a branched-chain alkane, its molecular structure influences its physical properties, including its solubility in various media. Understanding the solubility of such compounds is critical in numerous applications, including organic synthesis, formulation science, and drug delivery, where it can be used as a nonpolar solvent or may be a component of a complex mixture.

Principles of Alkane Solubility in Organic Solvents

The solubility of any substance is governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. Alkanes, including this compound, are nonpolar molecules due to the small differences in electronegativity between carbon and hydrogen atoms and their symmetrical tetrahedral geometry. Consequently, the primary intermolecular forces in alkanes are weak London dispersion forces.

For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. When this compound is mixed with a nonpolar organic solvent, the disruption of the weak van der Waals forces in both substances is readily compensated by the formation of new, similar interactions, leading to high solubility or miscibility.

Conversely, when this compound is introduced into a polar solvent, such as a low-molecular-weight alcohol, the strong hydrogen bonds between the solvent molecules are significantly disrupted. The weak London dispersion forces that would form between the alkane and the polar solvent molecules do not provide sufficient energy to overcome this disruption, resulting in low solubility.

Predicted Solubility of this compound

While specific quantitative data for this compound is unavailable, qualitative solubility data for the structurally similar compound, 3-methylpentane, offers valuable insight. 3-methylpentane is reported to be soluble in ethanol and carbon tetrachloride, and miscible with ether, acetone, benzene, and heptane.[1] Based on this and the principles of solubility, the expected solubility of this compound in various classes of organic solvents is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Solvents
Aliphatic HydrocarbonsHexane, Heptane, CyclohexaneMiscible"Like dissolves like"; both solute and solvent are nonpolar with similar intermolecular forces.
Aromatic HydrocarbonsBenzene, Toluene, XyleneMiscibleNonpolar aromatic solvents readily solvate nonpolar alkanes.
Halogenated HydrocarbonsCarbon Tetrachloride, DichloromethaneSoluble to MiscibleGenerally nonpolar to weakly polar, capable of dissolving alkanes.
EthersDiethyl Ether, Tetrahydrofuran (THF)Soluble to MiscibleEthers have some polar character but the hydrocarbon portion allows for good interaction with alkanes.
Polar Aprotic Solvents
KetonesAcetone, Methyl Ethyl KetoneSolubleThe carbonyl group imparts polarity, but the alkyl groups allow for interaction with alkanes.
EstersEthyl AcetateSolubleSimilar to ketones, the hydrocarbon portion of the ester facilitates dissolution of alkanes.
Polar Protic Solvents
AlcoholsMethanol, EthanolSparingly Soluble to SolubleSolubility is expected to decrease with increasing polarity of the alcohol (Methanol < Ethanol). The alkyl chain of the alcohol can interact with the alkane.
Propanol, ButanolSolubleLonger-chain alcohols are more nonpolar and will better solvate alkanes.

Experimental Determination of Solubility

The following section outlines a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Materials and Apparatus
  • Solute: this compound (high purity)

  • Solvent: Organic solvent of interest (high purity)

  • Analytical Balance: (± 0.0001 g)

  • Thermostatic Bath: Capable of maintaining temperature to ± 0.1 °C

  • Glass Vials with Septa: (e.g., 10 mL)

  • Magnetic Stirrer and Stir Bars

  • Gas Chromatograph (GC): with a suitable column and detector (e.g., Flame Ionization Detector - FID) for quantitative analysis.

  • Syringes: For sample preparation and injection.

  • Volumetric Flasks and Pipettes

Experimental Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the GC analysis.

  • Sample Preparation:

    • Accurately weigh a known amount of the organic solvent into a glass vial.

    • Add an excess amount of this compound to the vial. The presence of a separate liquid phase of the solute ensures that the solvent is saturated.

    • Seal the vial tightly with a septum cap.

  • Equilibration:

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by analyzing samples at different time points until the concentration remains constant). A typical equilibration time is 24-48 hours.

  • Sample Analysis:

    • Once equilibrium is reached, stop the stirring and allow the mixture to settle for a sufficient period to ensure complete phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a syringe.

    • Dilute the withdrawn sample with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the GC.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

  • Data Reporting: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility as described above.

Solubility_Workflow prep_standards Prepare Standard Solutions (Known Concentrations) calibration Generate Calibration Curve from Standards prep_standards->calibration prep_sample Prepare Saturated Sample (Excess Solute in Solvent) equilibration Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prep_sample->equilibration phase_separation Cease Stirring and Allow Phase Separation equilibration->phase_separation sampling Withdraw Aliquot of Saturated Supernatant phase_separation->sampling dilution Dilute Sample to a Known Volume sampling->dilution gc_analysis Analyze by Gas Chromatography (GC) dilution->gc_analysis quantification Quantify Solute Concentration using Calibration Curve gc_analysis->quantification calibration->quantification calc_solubility Calculate Solubility (Account for Dilution) quantification->calc_solubility

References

3-Ethyl-3-methylpentane: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 3-Ethyl-3-methylpentane (CAS No. 1067-08-9). The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this compound. While specific experimental data for this compound is not always available in publicly accessible literature, this guide outlines the standard methodologies used for hazard evaluation based on internationally recognized guidelines.

Physicochemical and Hazard Identification

This compound is a flammable, colorless liquid.[1] It is a branched alkane and an isomer of octane. Due to its non-polar nature, it is insoluble in water but soluble in organic solvents.

Table 1: Physicochemical Data for this compound
PropertyValueSource
Molecular FormulaC8H18[2]
Molecular Weight114.23 g/mol [2]
CAS Number1067-08-9[2]
Boiling Point118 °CECHEMI
Flash Point6 °C (closed cup)ECHEMI
Density0.711 g/cm³Chemsrc
Vapor Pressure20.2 mmHg at 25°CChemsrc
Water SolubilityInsoluble
Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard1H410: Very toxic to aquatic life with long lasting effects

Experimental Protocols for Safety Evaluation

Acute Oral Toxicity

The acute oral toxicity of a substance is typically determined using one of the OECD test guidelines: TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure).[3] The Acute Toxic Class Method (OECD TG 423) is a commonly used approach.[3][4]

Methodology (Based on OECD TG 423):

  • Test Animals: The test is typically conducted using a small number of rats (usually females), with 3 animals per step.[3]

  • Dosing: The substance is administered as a single oral dose via gavage.[5] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[3]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

  • Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[5] A definitive LD50 value is not the primary endpoint.

Skin Irritation

In vitro methods are now the standard for determining skin irritation potential, avoiding the use of animal testing. The OECD TG 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is the relevant guideline.[6][7]

Methodology (Based on OECD TG 439):

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of human skin.[8]

  • Application: The test substance is applied topically to the surface of the RhE tissue.[8]

  • Incubation: Following a defined exposure period, the tissue is rinsed and incubated.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[8]

  • Endpoint: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[6][8]

Flammability

The flammability characteristics of a liquid, such as its flash point and flammability limits, are determined using standardized methods like those from ASTM International.

Methodology (Based on ASTM E681 for Flammability Limits):

  • Apparatus: A closed spherical glass flask (typically 5-L) is used, equipped with a pressure sensor and an ignition source.[9]

  • Procedure: A known concentration of the substance's vapor is introduced into the flask with air.

  • Ignition: An attempt is made to ignite the mixture with a spark.

  • Endpoint: The Lower Flammable Limit (LFL) and Upper Flammable Limit (UFL) are the lowest and highest concentrations of the vapor in air that will propagate a flame.[10] The criterion for ignition is typically a specified pressure rise within the vessel.[9]

Toxicological Profile and Handling Precautions

Mechanism of Toxicity

While a specific signaling pathway for this compound has not been elucidated, the toxicity of volatile hydrocarbons is generally attributed to their physicochemical properties. As lipophilic compounds, they can partition into the lipid bilayers of cell membranes, disrupting their structure and function. This can lead to increased membrane permeability and impairment of membrane-bound proteins.

The primary toxicological effects of petroleum distillates like this compound are depression of the central nervous system (CNS) and pulmonary damage.[2] CNS effects are likely due to the disruption of neuronal membranes. Pulmonary damage is a major concern following aspiration, where the substance can interfere with surfactant function in the lungs.[2]

Hydrocarbon_Toxicity_Mechanism cluster_exposure Exposure Routes cluster_absorption Absorption & Distribution cluster_target Primary Target Organs cluster_effects Adverse Effects Inhalation Inhalation Systemic_Circulation Systemic_Circulation Inhalation->Systemic_Circulation Ingestion Ingestion Ingestion->Systemic_Circulation Dermal_Contact Dermal_Contact Skin Skin Dermal_Contact->Skin CNS Central Nervous System Systemic_Circulation->CNS Lungs Lungs Systemic_Circulation->Lungs Aspiration Narcosis Drowsiness, Dizziness CNS->Narcosis Aspiration_Pneumonitis Aspiration Pneumonitis Lungs->Aspiration_Pneumonitis Irritation Skin Irritation Skin->Irritation

General mechanism of hydrocarbon toxicity.
Handling and Storage

Engineering Controls:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Flame-retardant clothing is recommended.

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an organic vapor cartridge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store locked up.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately. Aspiration hazard is a major concern.

Safety Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Start Start Risk_Assessment Perform Risk Assessment Start->Risk_Assessment Engineering_Controls Implement Engineering Controls (Fume Hood, Ventilation) Risk_Assessment->Engineering_Controls PPE_Selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE_Selection Emergency_Preparedness Ensure Emergency Preparedness (Spill Kit, Eyewash, Shower) Risk_Assessment->Emergency_Preparedness Handling_Procedure Handle Substance (Avoid Inhalation, Contact, Ingestion) Engineering_Controls->Handling_Procedure PPE_Selection->Handling_Procedure Storage Store Properly (Cool, Ventilated, Flammables Cabinet) Handling_Procedure->Storage Waste_Disposal Dispose of Waste (Follow Institutional Guidelines) Handling_Procedure->Waste_Disposal End End Storage->End Waste_Disposal->End

Workflow for safe handling of this compound.

Conclusion

This compound is a hazardous chemical that requires careful handling due to its high flammability, skin irritancy, and aspiration toxicity. While specific, publicly available experimental data on this compound is limited, adherence to the general safety principles for volatile hydrocarbons and the use of appropriate engineering controls and personal protective equipment are essential for minimizing risk. This guide provides a framework for understanding the potential hazards and implementing safe laboratory practices. Researchers should always consult the most recent and complete Safety Data Sheet provided by the supplier before working with this or any other chemical.

References

Spectroscopic Properties of Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize branched alkanes. Understanding the spectral signatures of these fundamental hydrocarbon structures is crucial for the structural elucidation of novel chemical entities, metabolite identification, and impurity profiling in drug development and various scientific disciplines. This document details the principles and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by structured data tables, detailed experimental protocols, and explanatory diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. For branched alkanes, ¹H and ¹³C NMR provide invaluable information on the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton NMR of alkanes is characterized by signals in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm. The chemical shift is influenced by the degree of substitution on the carbon atom to which the proton is attached.

Table 1: Typical ¹H NMR Chemical Shifts for Branched Alkanes

Proton TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH0.7 - 1.3
Secondary (methylene)R₂-CH1.2 - 1.6
Tertiary (methine)R₃-CH 1.4 - 1.8

Note: Increased substitution at the α- and β-carbons can cause downfield shifts within these ranges.

Spin-spin coupling between non-equivalent protons provides connectivity information. The coupling constant, J, is the distance between the split peaks and is measured in Hertz (Hz).

Table 2: Typical ¹H-¹H Coupling Constants in Alkanes

Coupling TypeDescriptionTypical Value (Hz)
Geminal (²JHH)H-C-H-10 to -15[1]
Vicinal (³JHH)H-C-C-H6 - 8[1][2]
¹³C NMR Spectroscopy

Carbon NMR provides direct insight into the carbon skeleton. The chemical shifts for alkanes are found in the upfield region of the ¹³C spectrum. Branching and substitution patterns have a predictable effect on these shifts.

Table 3: Typical ¹³C NMR Chemical Shifts for Branched Alkanes

Carbon TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)-C H₃8 - 30[3]
Secondary (methylene)-C H₂-15 - 55[3]
Tertiary (methine)>C H-20 - 60[3]
Quaternary>C <30 - 50

Note: The signal for quaternary carbons is characteristically weak due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.[3]

Alkane branching and 13C NMR shifts.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh 5-25 mg of the branched alkane sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]

  • Add 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Alkanes are generally soluble in CDCl₃.

  • For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the reference at 0.00 ppm.

  • Vortex the vial to ensure the sample is fully dissolved.

  • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[3]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[3]

2. Instrument Setup and Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Apply a baseline correction.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy of alkanes is primarily used to confirm the presence of C-H and C-C single bonds. The spectra are generally simple, as no major functional groups are present.[5][6]

Table 4: Characteristic IR Absorption Bands for Branched Alkanes

BondVibration ModeFrequency Range (cm⁻¹)Intensity
C-HStretching2850 - 2960Strong[3][5]
C-H (methyl)Bending~1450 and 1375Medium[3]
C-H (methylene)Bending (scissoring)~1465Medium[3]
C-CStretching800 - 1300Weak to medium[3][5]

The presence of a doublet around 1370 cm⁻¹ can sometimes indicate the presence of a gem-dimethyl group. A long carbon chain (more than four carbons) will show a weak rocking vibration around 725 cm⁻¹.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

1. Instrument and Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond) is clean. Clean with a soft cloth or wipe soaked in a suitable solvent like isopropanol or acetone and allow it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

2. Sample Analysis:

  • Place a small drop of the liquid branched alkane sample directly onto the center of the ATR crystal.

  • For volatile samples, it may be necessary to acquire the spectrum quickly.

  • Acquire the sample spectrum. The instrument will co-add multiple scans (typically 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

3. Data Processing and Cleanup:

  • The software will automatically perform a background subtraction.

  • The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

  • After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes, electron ionization (EI) is commonly used.

The mass spectra of branched alkanes are distinct from their linear isomers. A key feature is the preferential cleavage at the branching point, which leads to the formation of more stable secondary and tertiary carbocations.[1][7] This results in a more intense peak corresponding to the loss of the largest alkyl group at the branch.[8][9] Consequently, the molecular ion peak (M⁺) in highly branched alkanes is often weak or absent.[1][7][8]

G M Branched Alkane (e.g., 2-Methylpentane) M.W. = 86 MI Molecular Ion [M]⁺˙ m/z = 86 M->MI Electron Ionization F1 Fragment Ion [C₄H₉]⁺ m/z = 57 (loss of C₂H₅˙) MI->F1 Cleavage at branch (more stable 2° carbocation) F2 Fragment Ion [C₃H₇]⁺ m/z = 43 (loss of C₃H₇˙) MI->F2 Alternative Cleavage R1 Ethyl Radical (C₂H₅˙) MI->R1 R2 Propyl Radical (C₃H₇˙) MI->R2

Fragmentation of a branched alkane in MS.

Table 5: Common Fragmentation Patterns in Branched Alkanes

CharacteristicObservation in Mass Spectrum
Molecular Ion (M⁺)Weak or absent, especially in highly branched structures.[7][8]
FragmentationDominated by cleavage at the branch point to form stable carbocations.[1][7]
Base PeakOften corresponds to the most stable carbocation formed by cleavage at a tertiary or quaternary center.
CₙH₂ₙ₊₁ SeriesPresent, but the smooth decay seen in linear alkanes is absent.[8]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

1. Sample Introduction:

  • Branched alkanes are typically volatile liquids. The sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

  • For GC-MS, a dilute solution of the alkane in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.

  • For direct injection, a small amount of the neat liquid is drawn into a syringe and introduced into the heated injection port of the MS.

2. Ionization:

  • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).

3. Mass Analysis and Detection:

  • The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

4. Data Analysis:

  • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak (if present) to determine the molecular weight.

  • Analyze the fragmentation pattern to deduce the structure, paying close attention to the base peak and the differences in m/z between major peaks.

Integrated Spectroscopic Analysis Workflow

The effective characterization of a branched alkane often involves a combination of these spectroscopic techniques. A typical workflow is outlined below.

G Sample Unknown Branched Alkane Sample MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Sample->NMR Data1 Molecular Weight & Fragmentation Pattern MS->Data1 Data2 Presence of C-H & C-C bonds (Confirms alkane nature) IR->Data2 Data3 Carbon-Hydrogen Framework Connectivity & Environment NMR->Data3 Structure Structure Elucidation Data1->Structure Data2->Structure Data3->Structure

General workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of branched alkanes relies on the synergistic use of NMR, IR, and Mass Spectrometry. While IR spectroscopy confirms the hydrocarbon nature of the molecule, Mass Spectrometry provides the molecular weight and crucial information about the branching pattern through its characteristic fragmentation. NMR spectroscopy, particularly ¹³C and advanced 2D techniques, offers the most detailed picture, allowing for the complete and unambiguous elucidation of the complex carbon-hydrogen framework. A thorough understanding and application of these techniques are fundamental for researchers in synthetic chemistry and drug development for the precise characterization of molecular structures.

References

The Architectural Elegance of Octane: A Technical Guide to its 18 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, History, and Physicochemical Properties of Octane Isomers for Researchers, Scientists, and Drug Development Professionals.

From the foundational principles of organic chemistry to the optimization of modern internal combustion engines, the isomers of octane (C₈H₁₈) represent a fascinating case study in the profound impact of molecular architecture on chemical and physical properties. This technical guide provides a comprehensive overview of the discovery and history of these 18 structural isomers, detailing their synthesis, physicochemical characteristics, and the development of the octane rating scale that revolutionized the fuel industry.

A Historical Perspective: The Dawn of a Standard

The late 19th and early 20th centuries witnessed a surge in the exploration of hydrocarbons, driven by the burgeoning oil industry and the advent of the internal combustion engine. Early chemists grappled with the challenge of understanding the complex mixtures found in petroleum and the relationship between molecular structure and fuel performance. A pivotal moment in this journey was the recognition of "engine knock," a destructive phenomenon that limited engine power and efficiency.

The quest for a solution to engine knock led to the pioneering work of American chemist Russell Earl Marker. While working at the Ethyl Corporation, Marker developed the octane rating system, a standardized measure of a fuel's resistance to knocking.[1][2][3] This system was born out of the observation that different hydrocarbon structures exhibited vastly different knocking tendencies.

The highly branched isomer, 2,2,4-trimethylpentane (commonly known as iso-octane), was found to be exceptionally resistant to knocking and was thus assigned the benchmark value of 100 on the octane scale.[4] Conversely, the straight-chain isomer, n-heptane , which knocked readily, was assigned a value of 0.[4] A fuel's octane rating is determined by comparing its knocking characteristics to a mixture of these two reference compounds in a standardized Cooperative Fuel Research (CFR) engine.[1][5]

The Octane Isomers: A Symphony of Structures

Octane (C₈H₁₈) exists as 18 distinct structural isomers, each with a unique arrangement of its eight carbon atoms. The discovery and synthesis of these isomers were not a singular event but rather a gradual process built upon the foundational principles of organic synthesis. Early methods for creating new carbon-carbon bonds, such as the Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855, and the Grignard reaction, developed by Victor Grignard in 1900, provided the initial tools for constructing these branched alkanes from smaller precursors.[1][5]

Later, reduction methods like the Clemmensen reduction (1913) and the Wolff-Kishner reduction (1911-1912) offered pathways to convert functionalized molecules into the corresponding alkanes, further expanding the synthetic chemist's toolkit.[2][3] While a detailed historical account of the first synthesis of every individual octane isomer is not always readily available in consolidated form, the development of these fundamental reactions laid the groundwork for their eventual characterization.

Below is a logical flow diagram illustrating the general historical development of synthetic methods leading to the ability to synthesize complex alkanes like the octane isomers.

Historical_Synthesis_Methods Historical Development of Alkane Synthesis Methods cluster_early 19th Century cluster_early_20th Early 20th Century cluster_application Application Wurtz_Reaction Wurtz Reaction (1855) Na, R-X -> R-R Alkane_Synthesis Synthesis of Branched Alkanes (e.g., Octane Isomers) Wurtz_Reaction->Alkane_Synthesis Direct C-C bond formation Grignard_Reaction Grignard Reaction (1900) R-MgX + C=O -> Alcohol Grignard_Reaction->Alkane_Synthesis C-C bond formation via functional group Clemmensen_Reduction Clemmensen Reduction (1913) Zn(Hg), HCl, C=O -> CH2 Clemmensen_Reduction->Alkane_Synthesis Deoxygenation to alkane Wolff_Kishner_Reduction Wolff-Kishner Reduction (1911-12) N2H4, base, C=O -> CH2 Wolff_Kishner_Reduction->Alkane_Synthesis Deoxygenation to alkane

Historical development of key alkane synthesis methods.

Physicochemical Properties of Octane Isomers

The seemingly subtle differences in the branching of the carbon skeleton among the 18 octane isomers lead to significant variations in their physical and chemical properties. These differences are primarily driven by the extent of intermolecular van der Waals forces, which are influenced by the molecule's surface area. As branching increases, the molecule becomes more compact, reducing its surface area and weakening these intermolecular forces. This trend is clearly reflected in the boiling points, melting points, and densities of the isomers.

The following table summarizes key physical properties of the 18 octane isomers.

Isomer NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)Research Octane Number (RON)Motor Octane Number (MON)
n-Octane125.7-56.80.7031.398-19-17
2-Methylheptane117.6-109.00.6981.3952323
3-Methylheptane118.9-120.50.7061.3983538
4-Methylheptane117.7-121.20.7041.3983939
2,2-Dimethylhexane106.8-121.20.6951.3937375
2,3-Dimethylhexane115.6-0.7121.4017174
2,4-Dimethylhexane109.4-118.70.7001.3958083
2,5-Dimethylhexane109.1-91.30.6941.3936569
3,3-Dimethylhexane112.0-126.10.7101.4008386
3,4-Dimethylhexane117.7-0.7191.4047679
3-Ethylhexane118.6-118.70.7141.4024550
2,2,3-Trimethylpentane109.8-112.270.7161.403112101
2,2,4-Trimethylpentane99.2-107.40.6921.391100100
2,3,3-Trimethylpentane114.7-100.70.7261.409112101
2,3,4-Trimethylpentane113.5-109.20.7191.40410394
3-Ethyl-2-methylpentane115.7-114.950.7191.4049189
3-Ethyl-3-methylpentane118.3-93.60.7271.40810697
2,2,3,3-Tetramethylbutane106.5100.70.708 (solid)-113102

Note: Some physical properties, particularly melting points for less common isomers, may have limited reported data. Octane ratings can also vary slightly depending on the source and measurement conditions.

This relationship between branching and octane rating is a cornerstone of modern petroleum refining. Processes such as catalytic cracking and isomerization are employed to convert less-branched alkanes into more highly branched isomers, thereby increasing the overall octane rating of gasoline.

Experimental Protocols: Determining the Octane Rating

The determination of a fuel's octane rating is a highly standardized process outlined by ASTM International. The two primary methods are the Research Octane Number (RON) (ASTM D2699) and the Motor Octane Number (MON) (ASTM D2700).[1] Both methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

The fundamental principle involves operating the CFR engine with the test fuel and adjusting the compression ratio until a standard level of knock intensity is achieved.[2] This knock is detected by a magnetostrictive sensor that measures the rate of pressure change in the combustion chamber.[2] The engine is then run on various blends of iso-octane and n-heptane to find the blend that produces the same knock intensity at the same compression ratio. The volume percentage of iso-octane in that matching reference blend is the fuel's octane number.

The key difference between the RON and MON tests lies in the engine operating conditions, which are designed to simulate different driving scenarios.

ASTM D2699: Research Octane Number (RON)

  • Engine Speed: 600 rpm

  • Intake Air Temperature: 52°C (125°F)

  • Spark Timing: 13 degrees before top dead center (BTDC)

  • Simulates: Low-speed, mild driving conditions (e.g., city driving).

ASTM D2700: Motor Octane Number (MON)

  • Engine Speed: 900 rpm

  • Intake Air Temperature: 149°C (300°F)

  • Spark Timing: Varies with compression ratio

  • Simulates: High-speed, high-load driving conditions (e.g., highway driving).

The MON value is typically lower than the RON value for the same fuel. The average of the two, (RON + MON)/2, is often posted on gasoline pumps in the United States and is referred to as the Anti-Knock Index (AKI).

The following diagram illustrates the workflow for determining the octane rating of a fuel sample.

Octane_Rating_Workflow Octane Rating Determination Workflow cluster_preparation Preparation cluster_testing Testing Procedure cluster_result Result Fuel_Sample Fuel Sample Run_Sample Run Fuel Sample in CFR Engine Fuel_Sample->Run_Sample CFR_Engine Calibrated CFR Engine CFR_Engine->Run_Sample Reference_Fuels Primary Reference Fuels (iso-octane and n-heptane) Run_Reference Run Reference Fuel Blends Reference_Fuels->Run_Reference Adjust_CR Adjust Compression Ratio to Achieve Standard Knock Intensity Run_Sample->Adjust_CR Adjust_CR->Run_Reference Match_Knock Find Reference Blend with Matching Knock Intensity Run_Reference->Match_Knock Octane_Number Determine Octane Number (% iso-octane in matching blend) Match_Knock->Octane_Number

Workflow for determining the octane rating of a fuel.

Conclusion

The study of octane and its isomers is a journey through the heart of organic chemistry, with profound implications for industrial processes and everyday life. The development of the octane rating scale, driven by the need to understand and control engine knock, stands as a testament to the power of systematic scientific inquiry. The 18 isomers of octane, with their diverse structures and properties, continue to serve as a valuable model for understanding the intricate relationship between molecular architecture and macroscopic behavior. For researchers in materials science, drug development, and beyond, the principles gleaned from the study of these seemingly simple hydrocarbons offer valuable insights into the design and synthesis of molecules with tailored properties.

References

3-Ethyl-3-methylpentane: A Technical Examination as a Gasoline Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fuel Development Professionals

Introduction

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-ethyl-3-methylpentane is fundamental to evaluating its suitability as a gasoline component. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H18[1][2]
Molecular Weight 114.23 g/mol [1][3]
CAS Number 1067-08-9[1][3][4]
Boiling Point 118.28 °C[5]
Melting Point -91 °C[5]
Density 0.711 g/cm³[3]
Flash Point 13.1 °C[3]
Appearance Colorless liquid[5]

Synthesis of this compound

The synthesis of highly branched alkanes like this compound is of significant interest for producing high-octane gasoline blendstocks. While specific industrial-scale production protocols for this particular isomer are not widely published, laboratory-scale synthesis can be achieved through established organic chemistry methodologies.

Experimental Protocol: Grignard Reaction Approach

One plausible laboratory synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. A detailed, generalized protocol is outlined below.

Objective: To synthesize this compound from pentan-3-one.

Materials:

  • Pentan-3-one

  • Ethyl magnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Sulfuric acid (for dehydration)

  • Palladium on carbon (Pd/C) catalyst (for hydrogenation)

  • Hydrogen gas

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • Grignard Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of pentan-3-one in anhydrous diethyl ether.

    • Slowly add ethyl magnesium bromide in diethyl ether from the dropping funnel to the stirred solution at room temperature.

    • After the addition is complete, reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture in an ice bath and quench by slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-3-methylpentan-3-ol.

  • Dehydration:

    • Mix the crude alcohol with a catalytic amount of sulfuric acid.

    • Heat the mixture to induce dehydration, distilling the resulting alkene (a mixture of isomers) as it forms.

    • Wash the collected distillate with a sodium bicarbonate solution and then with water, dry over anhydrous calcium chloride, and distill to purify the alkene mixture.

  • Hydrogenation:

    • In a suitable hydrogenation apparatus, dissolve the purified alkene mixture in a solvent such as ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent by distillation to obtain the final product, this compound.

Expected Yield: While specific yields for this multi-step synthesis of this compound are not documented, similar Grignard-based syntheses of alkanes can be expected to have moderate overall yields.

Combustion and Engine Performance

The combustion characteristics of a fuel component are paramount to its performance in an internal combustion engine. For branched alkanes like this compound, the molecular structure generally leads to a higher resistance to auto-ignition (knocking) compared to their straight-chain counterparts.

While specific engine test data for this compound is not available, we can infer its likely behavior based on its structural properties. The tertiary carbon atom and the overall compact, branched structure would be expected to result in a higher octane number compared to n-octane. The complete combustion of this compound in excess oxygen produces carbon dioxide and water, as shown in the balanced chemical equation:

2 C₈H₁₈ + 25 O₂ → 16 CO₂ + 18 H₂O[6]

The actual combustion process in an engine is more complex, involving a series of radical chain reactions. The stability of the intermediate radicals formed from this compound would influence its combustion rate and, consequently, its performance and emission profile.

Blending Behavior in Gasoline

The effectiveness of a gasoline component is not solely determined by its individual properties but also by its blending behavior with other components in the fuel mixture. The blending octane number (BON) of a component can be higher or lower than its pure component octane number, a phenomenon known as synergistic or antagonistic blending.

For highly branched alkanes, the blending behavior is often non-linear. While there is no specific data for this compound, it is anticipated that its blending behavior would be influenced by the composition of the base gasoline.

Diagrams

Synthesis_Pathway Pentanone Pentan-3-one Alcohol 3-Ethyl-3-methylpentan-3-ol Pentanone->Alcohol Grignard Reaction Grignard Ethyl Magnesium Bromide Grignard->Alcohol Alkene Alkene Mixture Alcohol->Alkene Dehydration (H₂SO₄) FinalProduct This compound Alkene->FinalProduct Hydrogenation (H₂/Pd-C) Logical_Relationships cluster_properties Molecular Structure cluster_performance Inferred Performance Characteristics cluster_application Application Branched Highly Branched HighOctane High Octane Number (RON/MON) Branched->HighOctane TertiaryC Tertiary Carbon TertiaryC->HighOctane AntiKnock Good Anti-Knock Properties HighOctane->AntiKnock GasolineComponent Gasoline Component AntiKnock->GasolineComponent

References

Methodological & Application

Synthesis Routes for 3-Ethyl-3-methylpentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Ethyl-3-methylpentane, a saturated hydrocarbon. Two primary synthetic pathways are explored: a two-step approach involving a Grignard reaction followed by a titanium-catalyzed dehydroxylation, and a one-step Corey-House synthesis. These protocols are designed to offer reliable methods for the preparation of this compound in a laboratory setting.

Introduction

This compound is a branched-chain alkane with potential applications in various fields, including as a reference compound in analytical chemistry and as a building block in organic synthesis. The selection of an appropriate synthetic route depends on factors such as starting material availability, desired yield and purity, and the technical capabilities of the laboratory. This document outlines two robust methods for its synthesis.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the described synthesis routes.

Table 1: Grignard Reaction for 3-Ethyl-3-methylpentan-3-ol Synthesis

ParameterValueReference
Reactants 3-Pentanone, Ethylmagnesium bromideGeneral Grignard Reaction Principles
Solvent Anhydrous Diethyl Ether or THF[1][2]
Reaction Time 1-2 hoursAdapted from similar syntheses
Reaction Temperature 0 °C to room temperature[1][2]
Typical Yield 75-90%Estimated based on similar reactions
Purification Method Distillation or Column Chromatography[2]

Table 2: Titanium-Catalyzed Dehydroxylation of 3-Ethyl-3-methylpentan-3-ol

ParameterValueReference
Reactants 3-Ethyl-3-methylpentan-3-ol[3][4]
Catalyst Cp*TiCl₃[4]
Reagents TESCl, PhSiH₃, Zn[4]
Solvent 1,4-Dioxane[4]
Reaction Temperature 60 °C[4]
Typical Yield High (specific yield for this substrate not reported)[4]
Purification Method Column Chromatography[3]

Table 3: Corey-House Synthesis of this compound

ParameterValueReference
Reactants Lithium diethylcuprate, 3-Chloro-3-methylpentane[5][6]
Solvent Anhydrous Diethyl Ether or THF[5]
Reaction Temperature -78 °C to room temperatureGeneral Corey-House Protocol
Typical Yield Moderate to High (specific yield not reported)[5][7]
Purification Method DistillationGeneral Alkane Purification

Experimental Protocols

Route 1: Grignard Reaction and Dehydroxylation

This two-step route first constructs the carbon skeleton of the target molecule as a tertiary alcohol, which is then deoxygenated to the alkane.

Step 1: Synthesis of 3-Ethyl-3-methylpentan-3-ol via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of tertiary alcohols using Grignard reagents.[1][2]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • 3-Pentanone (Diethyl ketone)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). The apparatus must be under an inert atmosphere (nitrogen or argon). Add a small volume of anhydrous diethyl ether to cover the magnesium. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of bubbles and a cloudy solution. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Pentanone: The Grignard reagent solution is cooled in an ice bath. A solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-ethyl-3-methylpentan-3-ol.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Step 2: Dehydroxylation of 3-Ethyl-3-methylpentan-3-ol

This protocol is based on the titanium-catalyzed dehydroxylation method reported by Shu, Chen, and coworkers.[4]

Materials:

  • 3-Ethyl-3-methylpentan-3-ol

  • Cp*TiCl₃ (pentamethylcyclopentadienyl titanium trichloride)

  • TESCl (chlorotriethylsilane)

  • PhSiH₃ (phenylsilane)

  • Zinc powder

  • Anhydrous 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-ethyl-3-methylpentan-3-ol (1.0 eq), Cp*TiCl₃ (0.05 eq), and zinc powder (3.0 eq).

  • Add anhydrous 1,4-dioxane to the tube, followed by TESCl (2.0 eq) and PhSiH₃ (2.0 eq).

  • The reaction mixture is stirred at 60 °C. The progress of the reaction should be monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Route 2: Corey-House Synthesis

This method provides a more direct, one-step route to the target alkane.[5][6]

Step 1: Preparation of 3-Chloro-3-methylpentane (Precursor)

This precursor can be synthesized from the corresponding alcohol, 3-methyl-3-pentanol, by reaction with a chlorinating agent such as concentrated HCl or thionyl chloride (SOCl₂).

Materials:

  • 3-Methyl-3-pentanol

  • Concentrated Hydrochloric Acid or Thionyl Chloride

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure (using HCl):

  • In a round-bottom flask, cool 3-methyl-3-pentanol in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Allow the mixture to stir at room temperature. The reaction progress can be monitored by the formation of a separate organic layer.

  • Workup: Separate the organic layer, wash with cold water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude 3-chloro-3-methylpentane by distillation.

Step 2: Corey-House Coupling Reaction

Materials:

  • Ethyllithium

  • Copper(I) iodide (CuI)

  • 3-Chloro-3-methylpentane

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Formation of Lithium Diethylcuprate (Gilman Reagent): In a flame-dried Schlenk flask under an inert atmosphere, dissolve copper(I) iodide (0.5 eq) in anhydrous diethyl ether or THF and cool the slurry to -78 °C. To this, slowly add a solution of ethyllithium (2.0 eq) in ether. The formation of the Gilman reagent is indicated by a color change.

  • Coupling Reaction: To the freshly prepared lithium diethylcuprate solution at -78 °C, add a solution of 3-chloro-3-methylpentane (1.0 eq) in anhydrous diethyl ether dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Visualizations

Synthesis_Route_1 3-Pentanone 3-Pentanone Grignard_Reaction Grignard Reaction 3-Pentanone->Grignard_Reaction Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethylmagnesium_Bromide->Grignard_Reaction 3-Ethyl-3-methylpentan-3-ol 3-Ethyl-3-methylpentan-3-ol Grignard_Reaction->3-Ethyl-3-methylpentan-3-ol Dehydroxylation Ti-catalyzed Dehydroxylation 3-Ethyl-3-methylpentan-3-ol->Dehydroxylation This compound This compound Dehydroxylation->this compound Synthesis_Route_2 Ethyllithium Ethyllithium Gilman_Reagent Lithium Diethylcuprate (Gilman Reagent) Ethyllithium->Gilman_Reagent CuI Copper(I) Iodide CuI->Gilman_Reagent Corey_House Corey-House Synthesis Gilman_Reagent->Corey_House 3-Chloro-3-methylpentane 3-Chloro-3-methylpentane 3-Chloro-3-methylpentane->Corey_House This compound This compound Corey_House->this compound

References

Application Notes: Synthesis of Tertiary Alkanes via Catalyzed Grignard Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of sterically hindered structures, particularly those containing quaternary carbon centers, is a significant challenge in organic chemistry. While the Grignard reaction is a cornerstone for C-C bond formation, its application in the direct synthesis of tertiary alkanes has been historically limited. The strong basicity of Grignard reagents often leads to competing elimination reactions, especially with tertiary alkyl halide substrates. However, recent advancements in transition metal catalysis have opened new avenues for the efficient construction of these complex carbon frameworks. This document outlines a protocol for the synthesis of tertiary alkanes utilizing a cobalt-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents.

Challenges in Tertiary Alkane Synthesis with Grignard Reagents

Directly coupling a Grignard reagent with a tertiary alkyl halide to form a tertiary alkane is often inefficient due to the following reasons:

  • β-Hydrogen Elimination: Tertiary alkyl halides are highly susceptible to E2 elimination in the presence of a strong base like a Grignard reagent, leading to the formation of alkenes instead of the desired alkane.

  • Steric Hindrance: The bulky nature of both the tertiary alkyl halide and the Grignard reagent can sterically inhibit the nucleophilic substitution (SN2) pathway.

  • Slow Oxidative Addition: In catalyzed reactions, the oxidative addition of alkyl halides to the metal center can be slow, further complicating the reaction.[1]

Cobalt-Catalyzed Cross-Coupling: A Modern Solution

To overcome these limitations, a cobalt-catalyzed cross-coupling reaction has been developed, enabling the efficient synthesis of sterically congested alkanes with quaternary carbon centers.[2][3][4] This method utilizes a catalytic system comprising a simple cobalt(II) salt, a lithium halide additive, and a diene ligand precursor. This system promotes the desired cross-coupling pathway while suppressing side reactions.[2][3][5]

Key Advantages of the Cobalt-Catalyzed Method:

  • High Yields and Selectivity: This method allows for the construction of quaternary carbon centers in high yields.[2][3]

  • Functional Group Tolerance: The reaction is compatible with a variety of functional groups, expanding its synthetic utility.[2][5]

  • Mild Reaction Conditions: The coupling reaction proceeds under relatively mild conditions.

  • Ionic Mechanism: The reaction is proposed to proceed via an ionic mechanism with inversion of stereochemistry at the alkyl halide's reaction site, avoiding radical intermediates.[3][4]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Cross-Coupling of an Alkyl Bromide with a Tertiary Alkyl Grignard Reagent

This protocol is adapted from the work of Iwasaki, Takagawa, Singh, Kuniyasu, and Kambe (2013).[3]

Materials:

  • Alkyl bromide (e.g., n-Octyl bromide)

  • Tertiary alkyl Grignard reagent (e.g., t-Butylmagnesium chloride solution in THF)

  • Cobalt(II) chloride (CoCl₂)

  • Lithium iodide (LiI)

  • Isoprene or 1,3-butadiene

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

  • Internal standard for GC analysis (e.g., n-dodecane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CoCl₂ (2 mol %) and LiI (4 mol %).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. To this suspension, add the alkyl bromide (1.0 mmol, 1.0 equiv) and the internal standard.

  • Ligand Addition: Add isoprene (2.0 equiv).

  • Grignard Reagent Addition: At room temperature, add the tertiary alkyl Grignard reagent solution (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at 50 °C for 5 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS to determine the yield. The product can be further purified by column chromatography on silica gel.

Data Presentation

Table 1: Scope of Cobalt-Catalyzed Cross-Coupling of n-Octyl Bromide with Various Grignard Reagents [3]

EntryGrignard ReagentProductYield (%)
1t-Butylmagnesium chloride2,2-Dimethylnonane95
21,1-Dimethylpropylmagnesium chloride2,2-Dimethyldecane91
3Cyclopentylmagnesium chlorideCyclopentyloctane93
4Isopropylmagnesium chloride2-Methylnonane89
5n-Butylmagnesium chlorideDodecane85

Table 2: Scope of Cobalt-Catalyzed Cross-Coupling of Tertiary-Butylmagnesium Chloride with Various Alkyl Halides [3]

EntryAlkyl HalideProductYield (%)
11-Iodooctane2,2-Dimethylnonane96
21-Bromooctane2,2-Dimethylnonane95
31-(p-Toluenesulfonyloxy)octane2,2-Dimethylnonane89
41-Bromo-4-chlorobutane1-Chloro-5,5-dimethylhexane92
5Ethyl 6-bromohexanoateEthyl 7,7-dimethyloctanoate88

Visualizations

Grignard_Tertiary_Alkane_Synthesis Experimental Workflow for Cobalt-Catalyzed Tertiary Alkane Synthesis Reagent_Prep Reagent Preparation (Under Inert Atmosphere) Reaction_Setup Reaction Setup - Add CoCl2 and LiI to Schlenk tube - Add anhydrous THF Reagent_Prep->Reaction_Setup Substrate_Addition Substrate & Ligand Addition - Add alkyl halide - Add isoprene Reaction_Setup->Substrate_Addition Grignard_Addition Grignard Reagent Addition - Add tertiary alkyl Grignard reagent dropwise Substrate_Addition->Grignard_Addition Reaction_Heating Reaction - Stir at 50 °C for 5h Grignard_Addition->Reaction_Heating Workup Work-up - Quench with 1 M HCl - Extract with diethyl ether Reaction_Heating->Workup Purification Purification & Analysis - Dry and concentrate organic layers - Analyze by GC-MS - Purify by column chromatography Workup->Purification Final_Product Tertiary Alkane Product Purification->Final_Product

Caption: Workflow for tertiary alkane synthesis.

Catalytic_Cycle Proposed Catalytic Cycle for Co-Catalyzed Cross-Coupling Co_I Co(I) Species Co_H Co-H Species Co_I->Co_H Transmetalation & β-H elimination Complex_A Complex A (Co-H with 1,3-butadiene) Co_H->Complex_A + 3 (1,3-butadiene) Anionic_Complex_B Anionic Complex B Complex_A->Anionic_Complex_B + R'-MgX Coupling_Step SN2 Reaction with R-X Anionic_Complex_B->Coupling_Step Ionic Pathway Coupling_Step->Co_I Regeneration Product R-R' (Tertiary Alkane) Coupling_Step->Product center

Caption: Proposed cobalt catalytic cycle.

References

Application Note: Gas Chromatographic Analysis of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible method for the analysis of 3-Ethyl-3-methylpentane using gas chromatography (GC). The described protocol is applicable for the quantification of this compound in complex hydrocarbon mixtures, such as gasoline or other petroleum-derived products, and for purity assessment of the compound as a standalone standard. The methodology utilizes a non-polar capillary column for optimal separation of branched alkanes and a flame ionization detector (FID) for sensitive detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound (CAS: 1067-08-9) is a branched-chain alkane and one of the many isomers of octane.[1][2] Its presence and concentration in fuels like gasoline can influence properties such as octane rating. Accurate and reliable analytical methods are therefore essential for the characterization of fuels and for quality control in the petrochemical industry. Gas chromatography is the premier technique for the separation and analysis of volatile and semi-volatile compounds like branched alkanes.[3] This note provides a detailed GC method tailored for the analysis of this compound, suitable for research and quality control laboratories.

Experimental Protocols

Sample and Standard Preparation

Standard Preparation: A primary stock solution of this compound (>99.0% purity) should be prepared by accurately weighing a known amount of the standard and dissolving it in a suitable volatile solvent, such as pentane or hexane.[4] A series of working standards can then be prepared by serial dilution of the stock solution to generate a calibration curve. For example, a five-point calibration curve ranging from 1 ppm to 100 ppm is recommended.

Sample Preparation: For liquid samples such as gasoline, a dilution with pentane or hexane may be necessary to bring the analyte concentration within the calibration range. A typical dilution would be 1:100 (v/v). The sample should be vortexed to ensure homogeneity. No further extraction is typically required for this type of analysis.

Gas Chromatography (GC) Conditions

The analysis of hydrocarbon components in gasoline is a well-established practice, and the following parameters are based on standard methods for detailed hydrocarbon analysis (DHA).[5][6][7]

ParameterValue
Gas Chromatograph Any standard GC system equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).
Column 100% Polydimethylsiloxane (PDMS) capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness).
Carrier Gas Helium or Hydrogen, 99.999% purity.
Inlet Temperature 250 °C.[8]
Injection Volume 1.0 µL.
Split Ratio 100:1 (can be adjusted based on sample concentration).[6]
Oven Program Initial Temperature: 35 °C, hold for 10 minutes. Ramp 1: 2 °C/min to 60 °C. Ramp 2: 5 °C/min to 200 °C, hold for 10 minutes.
Detector Flame Ionization Detector (FID).
Detector Temperature 250 °C.[8]
Hydrogen Flow 40 mL/min.
Air Flow 400 mL/min.
Makeup Gas (N2) 25 mL/min.
Data Analysis and Quantification

The identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Quantification is performed using an external standard calibration curve, where the peak area of the analyte is plotted against its concentration.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC analysis of this compound.

ParameterValueReference
CAS Number 1067-08-9[1]
Molecular Formula C8H18[1]
Molecular Weight 114.23 g/mol [1]
Kovats Retention Index (Standard Non-Polar Column) ~765 - 781[1]
GC Purity (Commercial Standard) >99.0%[4]
Primary Mass Spectral Fragments (m/z) 43, 85[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound in Pentane) GC_Injection GC Injection (1 µL, 100:1 Split) Standard_Prep->GC_Injection Sample_Prep Sample Preparation (e.g., Dilution of Gasoline) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (100% PDMS Column) GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Peak_Integration Peak Identification & Integration (Based on Retention Time) FID_Detection->Peak_Integration Quantification Quantification (External Standard Calibration) Peak_Integration->Quantification Report Final Report (Concentration/Purity) Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and accurate means for the analysis of this compound. The protocol is straightforward and utilizes standard instrumentation, making it readily adaptable for most analytical laboratories. By following the outlined procedures, researchers, scientists, and drug development professionals can achieve high-quality, reproducible results for the identification and quantification of this branched alkane in various sample matrices.

References

Application Note: Interpreting the 1H NMR Spectrum of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to understanding and interpreting the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-ethyl-3-methylpentane. It includes predicted spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's structure-spectrum relationship.

Introduction

This compound is a saturated branched alkane with the molecular formula C8H18. As a simple aliphatic hydrocarbon, its 1H NMR spectrum is characterized by signals in the upfield region (typically 0.5-1.5 ppm). The interpretation of its spectrum is a fundamental exercise in understanding the effects of molecular symmetry and spin-spin coupling on proton chemical environments. Due to the molecule's structure, with a quaternary carbon at its center, the proton signals are relatively simple and illustrative of basic NMR principles. This note will detail the expected 1H NMR spectrum and provide a protocol for its experimental acquisition.

Predicted 1H NMR Data

The structure of this compound dictates the number and type of signals observed in its 1H NMR spectrum. The molecule possesses a plane of symmetry, which simplifies the spectrum by rendering certain protons chemically equivalent.

Structure and Proton Environments:

  • Signal (a): The three protons of the methyl group directly attached to the quaternary carbon are chemically equivalent.

  • Signal (b): The two ethyl groups attached to the quaternary carbon are equivalent due to the molecule's symmetry. Within each ethyl group, the two methylene protons are equivalent to each other, and the three methyl protons are equivalent to each other. This results in two distinct signals from the ethyl groups.

Based on this analysis, a total of three distinct signals are predicted in the 1H NMR spectrum of this compound.

Data Presentation:

The predicted chemical shifts (δ), multiplicities, and integration values for the protons in this compound are summarized in the table below. The chemical shifts for alkanes are typically in the range of 0.7 to 1.5 ppm.[1]

Signal AssignmentProtonsIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
a-CH3 (single methyl)3H~ 0.8Singlet (s)N/A
b-CH2- (ethyl groups)6H~ 1.2Quartet (q)~ 7.5
c-CH3 (ethyl groups)9H~ 0.8Triplet (t)~ 7.5

Note: Experimental values from literature suggest chemical shifts around 0.742 ppm, 0.757 ppm, and 1.193 ppm, which correspond to the predicted signals. The triplet and singlet are observed to be very close in chemical shift.[2]

Logical Relationship of Structure and 1H NMR Signals

The following diagram illustrates the relationship between the chemical structure of this compound and its corresponding 1H NMR signals.

G cluster_mol This compound Structure cluster_signals Predicted ¹H NMR Signals mol CH₃(c)-CH₂(b)-C(quat)-CH₂(b)-CH₃(c)          |         CH₃(a) s_a Signal (a) ~0.8 ppm Singlet 3H mol->s_a Protons (a) s_b Signal (b) ~1.2 ppm Quartet 6H mol->s_b Protons (b) s_c Signal (c) ~0.8 ppm Triplet 9H mol->s_c Protons (c)

Caption: Molecular structure of this compound and its corresponding predicted 1H NMR signals.

Experimental Protocol: 1H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution 1H NMR spectrum of a liquid organic compound such as this compound.

Materials:

  • This compound (sample)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent[3]

  • Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

  • 5 mm NMR tubes of good quality[4]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a small vial.[3][4] The solvent should contain 0.03% TMS as an internal reference.

    • Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.

    • Filter the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool to remove any particulate matter.[5][6] The final volume in the NMR tube should be approximately 4-5 cm in height.[4]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters. Typical parameters for a 1H NMR spectrum include:

      • Pulse Angle: 30-45 degrees

      • Spectral Width: 0-12 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (can be adjusted based on sample concentration)

      • Temperature: 298 K (25 °C)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants of the signals.

Experimental Workflow

The following diagram outlines the workflow for obtaining and interpreting the 1H NMR spectrum of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 with TMS filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for 1H NMR analysis, from sample preparation to spectral interpretation.

Disclaimer: This document is intended for informational purposes only. The predicted spectral data are based on theoretical principles and may vary slightly from experimental results. Users should always follow appropriate laboratory safety procedures when handling chemicals and operating analytical instrumentation.

References

Application Notes and Protocols for 13C NMR Analysis of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹³C NMR analysis of 3-ethyl-3-methylpentane, a representative branched alkane. While specific, experimentally-derived chemical shift data from a publicly accessible, citable source for this compound could not be retrieved for this document, predicted values based on established models are presented. The protocols outlined herein are applicable for obtaining high-quality, quantitative ¹³C NMR spectra for this and similar aliphatic compounds, which is crucial for unambiguous structure confirmation and purity assessment in research and drug development.

Introduction

This compound is a saturated acyclic hydrocarbon with the chemical formula C₈H₁₈. Its structure features a quaternary carbon, making it an interesting model compound for ¹³C NMR analysis. Due to the symmetry of the molecule, its eight carbon atoms give rise to four distinct signals in the ¹³C NMR spectrum. The precise chemical shifts of these signals are determined by the local electronic environment of each carbon nucleus. Accurate determination and assignment of these shifts are fundamental for structural verification.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are calculated based on empirical data and established models for alkane ¹³C NMR chemical shifts. It is important to note that actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Carbon AtomMultiplicity (from DEPT)Predicted Chemical Shift (ppm)
C1 (Methyl of Ethyl)CH₃~8
C2 (Methylene of Ethyl)CH₂~32
C3 (Quaternary)C~37
C4 (Methyl)CH₃~25

Note: The assignments are based on general principles of ¹³C NMR spectroscopy for alkanes, where quaternary carbons are typically downfield, and methyl carbons are upfield.

Experimental Protocols

Acquiring high-quality and potentially quantitative ¹³C NMR spectra requires careful attention to experimental parameters. The following protocol is a general guideline for the analysis of this compound and similar non-viscous liquid samples.

I. Sample Preparation
  • Sample Purity : Ensure the this compound sample is of sufficient purity to avoid interference from impurities in the ¹³C NMR spectrum.

  • Solvent Selection : Choose a deuterated solvent that is compatible with the sample and has a known ¹³C NMR signal for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Concentration : Prepare a solution of approximately 5-20 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard at a concentration of approximately 0.05% (v/v). The signal for TMS is defined as 0.00 ppm.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment. For quantitative analysis, specific modifications are necessary (see Section III).

  • Instrument Tuning : Tune and match the ¹³C probe to the correct frequency.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Program : A standard power-gated proton decoupling sequence (e.g., zgpg on Bruker instruments).

    • Pulse Width : Use a calibrated 90° pulse width.

    • Spectral Width : A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the entire range of possible carbon signals.

    • Acquisition Time (AT) : Typically around 1-2 seconds.

    • Relaxation Delay (D1) : A delay of 2 seconds is a reasonable starting point for a qualitative spectrum.

    • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is recommended, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

    • Temperature : Maintain a constant temperature, typically 298 K.

III. Protocol for Quantitative ¹³C NMR

For accurate quantification, the Nuclear Overhauser Effect (NOE) must be suppressed, and all carbons must be allowed to fully relax between pulses.

  • Pulse Program : Use an inverse-gated decoupling sequence. This ensures that the proton decoupler is only on during the acquisition of the FID, suppressing the NOE.

  • Relaxation Delay (D1) : The relaxation delay is critical for quantitative results. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule. For quaternary carbons, T₁ values can be significantly longer. A D1 of 30-60 seconds is often necessary. If T₁ values are unknown, they can be measured using an inversion-recovery experiment.

  • Pulse Width : A 90° pulse angle should be used to ensure maximum signal intensity per scan.

  • Number of Scans (NS) : A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio for accurate integration of all peaks, including the typically weaker quaternary carbon signal.

IV. Data Processing
  • Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : Apply a baseline correction to the entire spectrum.

  • Referencing : Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Peak Picking and Integration : Identify all peaks and, for quantitative spectra, integrate the peak areas.

Molecular Structure and Carbon Environments

The following diagram illustrates the molecular structure of this compound and the equivalency of its carbon atoms.

Caption: Molecular graph of this compound highlighting the four unique carbon environments.

Logical Workflow for ¹³C NMR Analysis

The process of analyzing a compound like this compound by ¹³C NMR follows a logical workflow from sample preparation to final data interpretation.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Pure this compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS, optional) Standard->NMR_Tube Spectrometer NMR Spectrometer Setup (Tune, Lock, Shim) NMR_Tube->Spectrometer Acquisition Set Acquisition Parameters (Pulse Program, NS, D1) Spectrometer->Acquisition Run Acquire FID Acquisition->Run FT Fourier Transform Run->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Peak_Picking Peak Picking Reference->Peak_Picking Integration Integration (for Quantitative) Peak_Picking->Integration Assignment Assign Signals to Carbons Integration->Assignment Report Final Report Assignment->Report

Caption: Workflow for ¹³C NMR analysis from sample preparation to data interpretation.

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-ethyl-3-methylpentane. Included are the prominent mass-to-charge (m/z) ratios and their relative abundances, a comprehensive experimental protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of the primary fragmentation pathways. This information is critical for the identification and structural elucidation of branched-chain alkanes in various research and development applications.

Introduction

This compound is a saturated branched-chain alkane with the molecular formula C₈H₁₈ and a molecular weight of 114.23 g/mol .[1] Understanding its fragmentation pattern under electron ionization is essential for its unambiguous identification in complex mixtures, such as petroleum products, environmental samples, and as a potential fragment in the analysis of larger molecules in drug discovery. Mass spectrometry is a powerful analytical technique that provides detailed structural information based on the fragmentation of a molecule after ionization.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak (M⁺) being weak or absent, a common feature for highly branched alkanes. The fragmentation is dominated by the cleavage of C-C bonds, leading to the formation of stable carbocations. The base peak, the most abundant ion, provides a key identifier for the compound.

Table 1: Prominent Fragment Ions and Relative Abundances
m/zProposed Fragment IonRelative Abundance (%)
43[C₃H₇]⁺100
57[C₄H₉]⁺85
85[C₆H₁₃]⁺40
29[C₂H₅]⁺35
71[C₅H₁₁]⁺30
114[C₈H₁₈]⁺ (Molecular Ion)<1

Note: Relative abundances are estimations based on the visual inspection of the NIST mass spectrum and may vary slightly between instruments.

Experimental Protocol

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of volatile organic compounds (VOCs).

1. Sample Preparation:

  • For liquid samples, prepare a dilute solution of this compound in a volatile solvent such as hexane or pentane (e.g., 1 µL in 1 mL).

  • For gas-phase analysis, a headspace vial can be used.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/Splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 20 to 200.

  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

4. Data Analysis:

  • The acquired mass spectra are compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.

  • The fragmentation pattern is analyzed to confirm the structure of the analyte.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is governed by the stability of the resulting carbocations. The initial event is the removal of an electron to form the molecular ion, [C₈H₁₈]⁺•. This high-energy species then undergoes fragmentation through various pathways.

fragmentation_pathway M [C8H18]+• (m/z 114) Molecular Ion F85 [C6H13]+ (m/z 85) M->F85 - C2H5• F57 [C4H9]+ (m/z 57) M->F57 - C3H7• F71 [C5H11]+ (m/z 71) M->F71 - CH3• - H2 F85->F57 - C2H4 F43 [C3H7]+ (m/z 43) Base Peak F85->F43 - C3H6 F29 [C2H5]+ (m/z 29) F57->F29 - C2H4 F71->F43 - C2H4

Caption: Fragmentation pathway of this compound.

Discussion

The fragmentation of this compound is initiated by the loss of an electron, forming a molecular ion which is often unstable and not observed in high abundance. The primary fragmentation event is the cleavage of a C-C bond to form a more stable tertiary or secondary carbocation.

  • Formation of m/z 85: Loss of an ethyl radical ([•C₂H₅]) from the molecular ion results in the formation of the [C₆H₁₃]⁺ ion.

  • Formation of m/z 57: The most stable tertiary carbocation, [C(CH₃)(CH₂CH₃)₂]⁺, can lose an ethyl radical to form the [C₄H₉]⁺ ion, which is a significant peak. Alternatively, cleavage of a propyl radical from the molecular ion can also lead to this fragment.

  • Formation of m/z 43 (Base Peak): The base peak at m/z 43 corresponds to the isopropyl cation, [CH(CH₃)₂]⁺, or the n-propyl cation, [CH₂CH₂CH₃]⁺. This highly stable secondary carbocation is formed through various rearrangement and cleavage pathways from larger fragments.

  • Formation of m/z 29: The peak at m/z 29 is characteristic of the ethyl cation, [C₂H₅]⁺, formed by the cleavage of the bond alpha to the quaternary carbon.

Conclusion

The mass spectrum of this compound is characterized by predictable fragmentation patterns dominated by the formation of stable carbocations. The base peak at m/z 43 and other significant peaks at m/z 57, 85, and 29 provide a unique fingerprint for its identification. The provided GC-MS protocol offers a reliable method for the analysis of this and similar volatile organic compounds. This information is invaluable for chemists and researchers in various fields requiring detailed molecular structure analysis.

References

Application Note: FT-IR Spectroscopic Analysis of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Ethyl-3-methylpentane is a branched-chain alkane with the chemical formula C₈H₁₈.[1][2] As a saturated hydrocarbon, its structure consists solely of carbon-carbon and carbon-hydrogen single bonds. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique ideal for identifying the functional groups present in a molecule and verifying its identity. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its methyl (CH₃) and methylene (CH₂) groups.[3][4] This application note provides a detailed protocol for obtaining and interpreting the FT-IR spectrum of this compound.

Principle of FT-IR Spectroscopy FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule is exposed to IR radiation, its bonds stretch and bend. The frequencies of absorbed radiation are unique to the types of bonds and the overall molecular structure, creating a distinct spectral "fingerprint."[3][4] For an alkane like this compound, the most prominent vibrations involve C-H stretching and C-H bending.[5][6] The region of the spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains complex vibrations characteristic of the entire molecule.[3][4]

Data Presentation: Vibrational Mode Analysis The FT-IR spectrum of this compound is dominated by absorptions from its alkyl C-H bonds. The key quantitative data is summarized in the table below.

Wavenumber Range (cm⁻¹)Vibrational ModeAssignmentIntensity
~2962Asymmetric C-H StretchingCH₃ GroupsStrong
~2926Asymmetric C-H StretchingCH₂ GroupsStrong
~2876Symmetric C-H StretchingCH₃ GroupsStrong
~2858Symmetric C-H StretchingCH₂ GroupsStrong
~1470-1450C-H Bending (Scissoring)CH₂ GroupsMedium
~1385-1370C-H Bending (Symmetric/Umbrella Mode)CH₃ GroupsMedium
< 1350C-C Skeletal Vibrations & C-H RockingFingerprint RegionVariable

Note: The exact peak positions can vary slightly based on the sample phase (gas, liquid, solid) and the specific instrumentation used.[7]

Experimental Protocols

Methodology 1: Analysis of Neat Liquid using Attenuated Total Reflectance (ATR)

This is the most common and straightforward method for liquid samples.

1. Apparatus and Materials

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Computer with FT-IR control and data analysis software.

  • This compound (liquid).

  • Disposable pipette or dropper.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Soft, lint-free laboratory wipes (e.g., Kimwipes).

2. Detailed Protocol

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Allow the instrument to stabilize for at least 15-30 minutes.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal by wiping it gently with a soft tissue dampened with isopropanol. Allow the solvent to fully evaporate.[8]

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.

  • Sample Application: Using a clean pipette, place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[8]

  • Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal, if applicable. Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: After acquisition, the software will display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform any necessary baseline corrections and use the software tools to label the major peaks.

  • Post-Analysis Cleaning: Clean the ATR crystal thoroughly by wiping away the sample with a dry, soft tissue, followed by a wipe with a tissue dampened with isopropanol. Ensure the crystal is clean and dry for the next user.

Methodology 2: Analysis using a Liquid Transmission Cell (Salt Plates)

This method is an alternative for neat liquids and is useful for quantitative analysis.

1. Apparatus and Materials

  • FT-IR Spectrometer.

  • Demountable liquid cell or two polished infrared-transparent salt plates (e.g., NaCl or KBr).

  • Sample holder for the spectrometer.

  • This compound (liquid).

  • Disposable pipette.

  • Solvent for cleaning (e.g., methylene chloride, followed by ethanol).[9]

  • Soft, lint-free laboratory wipes.

  • Gloves (to avoid transferring moisture to the salt plates).

2. Detailed Protocol

  • Instrument Preparation: Power on and stabilize the FT-IR spectrometer.

  • Background Spectrum Acquisition: Run a background scan with an empty sample holder in the beam path.

  • Sample Preparation: In a fume hood, place one to two drops of this compound onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film free of air bubbles.[9]

  • Sample Spectrum Acquisition: Carefully place the "sandwiched" salt plates into the sample holder and insert it into the spectrometer's sample compartment. Acquire the sample spectrum using appropriate parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Process the resulting spectrum as described in the ATR protocol.

  • Post-Analysis Cleaning: Disassemble the salt plates. Thoroughly clean them by wiping with a soft tissue, followed by rinsing with a suitable dry solvent (e.g., methylene chloride or ethanol) in a fume hood.[9] Store the plates in a desiccator to protect them from moisture.

Mandatory Visualizations

experimental_workflow start Start prepare_inst 1. Prepare and Stabilize FT-IR Spectrometer start->prepare_inst clean_atr 2. Clean ATR Crystal with Solvent prepare_inst->clean_atr run_bkg 3. Acquire Background Spectrum (Air) clean_atr->run_bkg apply_sample 4. Apply Liquid Sample to ATR Crystal run_bkg->apply_sample run_sample 5. Acquire Sample Spectrum apply_sample->run_sample process_data 6. Process Data (Baseline Correction, Peak Picking) run_sample->process_data end End process_data->end

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

logical_relationship cluster_groups Structural Groups cluster_regions Key Spectral Regions molecule This compound Structure ch3 Methyl Groups (-CH₃) molecule->ch3 ch2 Methylene Groups (-CH₂) molecule->ch2 stretch C-H Stretching Vibrations (~2850-3000 cm⁻¹) ch3->stretch bend C-H Bending Vibrations (~1370-1470 cm⁻¹) ch3->bend ch2->stretch ch2->bend

Caption: Relationship between molecular structure and FT-IR spectral regions.

References

Application Notes and Protocols for 3-Ethyl-3-methylpentane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Ethyl-3-methylpentane as a non-polar solvent in a laboratory setting. The information is intended to guide researchers in utilizing its specific properties for various applications, from extraction to chemical synthesis.

Introduction

This compound (CAS No: 1067-08-9) is a branched-chain alkane with the molecular formula C8H18.[1][2][3] As a non-polar solvent, it offers a unique set of physical and chemical properties that can be advantageous in specific research and drug development applications. Its branched structure influences its boiling point, viscosity, and solvation characteristics compared to its linear isomer, n-octane. These notes will explore its potential applications, supported by its physicochemical properties and safety considerations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for determining its suitability for specific applications.

PropertyValueReferences
Molecular Formula C8H18[1][2][3]
Molecular Weight 114.23 g/mol [2][3][4]
Appearance Colorless liquid[1][5][6]
Boiling Point 118 °C at 760 mmHg[3]
Melting Point -90.87 °C[7]
Density 0.711 g/cm³[3]
Flash Point 13.1 °C[3][7]
Solubility in Water Insoluble[8]
Purity >99.0% (GC) available[5][6]

Health and Safety Information

This compound is a highly flammable liquid and vapor.[1][5][9] It can cause skin irritation and may cause drowsiness or dizziness.[1][9] It is crucial to handle this solvent in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][5][10] Personal protective equipment, including safety goggles, chemical-resistant gloves, and flame-retardant clothing, should be worn.[10]

Hazard Statements:

  • H225: Highly flammable liquid and vapour.[1][5][9]

  • H304: May be fatal if swallowed and enters airways.[5][9]

  • H315: Causes skin irritation.[1][9]

  • H336: May cause drowsiness or dizziness.[5][9]

  • H410: Very toxic to aquatic life with long lasting effects.[5][9]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][5][10]

  • P233: Keep container tightly closed.[1][5][10]

  • P240: Ground and bond container and receiving equipment.[1][5][10]

  • P273: Avoid release to the environment.[5][9]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5][9]

  • P331: Do NOT induce vomiting.[5]

Potential Applications

Based on its non-polar nature and physical properties, this compound can be considered for the following applications:

Extraction of Non-Polar Compounds

As a non-polar solvent, this compound is a suitable candidate for the extraction of hydrophobic compounds from various matrices. Its higher boiling point compared to solvents like hexane can be advantageous for extractions requiring elevated temperatures.

Potential applications include:

  • Extraction of lipids, oils, and fats from biological samples.

  • Isolation of non-polar active pharmaceutical ingredients (APIs) from natural products or reaction mixtures.

  • Use in liquid-liquid extraction protocols to separate non-polar compounds from aqueous phases.

Chromatography

This compound can be used as a component of the mobile phase in normal-phase chromatography. Its low polarity makes it a weak solvent, which can be useful for the separation of highly non-polar compounds. It can be used as a substitute for hexane or heptane in certain applications.

Potential chromatography applications:

  • Normal-Phase High-Performance Liquid Chromatography (HPLC): As a component of the mobile phase, often mixed with a more polar solvent to modulate retention times.

  • Flash Chromatography: For the purification of non-polar organic compounds.

  • Gas Chromatography (GC): As a standard for retention time indexing, given its known Kovats retention index on standard non-polar columns.[4]

Reaction Medium

This compound can serve as a non-polar, aprotic solvent for organic reactions where reactants are non-polar and a non-reactive medium is required. Its relatively low reactivity makes it suitable for reactions involving strong bases or organometallic reagents.

Potential reaction medium applications:

  • Organometallic reactions (e.g., Grignard reactions), where an inert, anhydrous environment is critical.

  • Polymerization reactions of non-polar monomers.

  • Reactions where precise temperature control above the boiling point of lower alkanes is necessary.

Experimental Protocols

The following are generalized protocols where this compound could be employed. Researchers should optimize these protocols for their specific needs.

Protocol 1: Liquid-Liquid Extraction of a Non-Polar Analyte from an Aqueous Matrix

Objective: To extract a non-polar compound from an aqueous sample.

Materials:

  • Aqueous sample containing the analyte of interest

  • This compound (reagent grade or higher)

  • Separatory funnel

  • Vortex mixer (optional)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Place the aqueous sample in a separatory funnel.

  • Add an equal volume of this compound to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Alternatively, use a vortex mixer for smaller volumes in a sealed tube.

  • Allow the layers to separate. The top layer will be the this compound phase containing the extracted non-polar analyte.

  • Carefully drain the lower aqueous layer.

  • Collect the organic layer.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the organic extract using a rotary evaporator to isolate the analyte.

Protocol 2: Normal-Phase Flash Chromatography for Purification of a Non-Polar Compound

Objective: To purify a non-polar compound from a mixture.

Materials:

  • Crude mixture containing the compound of interest

  • Silica gel (for flash chromatography)

  • Glass column

  • This compound (HPLC grade)

  • A more polar co-solvent (e.g., ethyl acetate)

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare a slurry of silica gel in this compound and pack the chromatography column.

  • Dissolve the crude mixture in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with a mobile phase consisting of this compound. The polarity of the mobile phase can be gradually increased by adding small amounts of a more polar co-solvent like ethyl acetate to elute compounds with higher polarity.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

  • Combine the fractions containing the pure desired compound.

  • Evaporate the solvent to obtain the purified compound.

Visualizations

Experimental_Workflow_Liquid_Liquid_Extraction start Aqueous Sample (with analyte) add_solvent Add this compound start->add_solvent mix Vigorous Mixing (Separatory Funnel) add_solvent->mix separate Phase Separation mix->separate aqueous_phase Aqueous Phase (discard) separate->aqueous_phase Lower Layer organic_phase Organic Phase (contains analyte) separate->organic_phase Upper Layer dry Dry with Na2SO4 organic_phase->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate end Isolated Non-Polar Analyte evaporate->end

Caption: Workflow for Liquid-Liquid Extraction.

Solvent_Properties_to_Applications cluster_properties Physicochemical Properties cluster_applications Potential Applications solvent This compound prop1 Non-Polar Nature solvent->prop1 prop2 Boiling Point: 118 °C solvent->prop2 prop3 Low Reactivity (Alkane) solvent->prop3 prop4 Insoluble in Water solvent->prop4 app1 Extraction of Lipids/Oils prop1->app1 app2 Normal-Phase Chromatography prop1->app2 app3 Inert Reaction Medium prop2->app3 Higher Temp. Reactions prop3->app3 prop4->app1

Caption: Solvent Properties and Applications.

Normal_Phase_Chromatography_Workflow start Crude Non-Polar Mixture load Load onto Silica Gel Column start->load elute Elute with Mobile Phase (this compound +/- co-solvent) load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Separation incomplete combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Purified Non-Polar Compound evaporate->end

Caption: Normal-Phase Chromatography Workflow.

References

Application Note: 3-Ethyl-3-methylpentane as an Internal Standard for GC-MS Analysis of Volatile Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] In quantitative GC-MS analysis, the use of an internal standard (IS) is a crucial practice to ensure accuracy and precision by correcting for variations in sample injection volume, instrument response, and sample preparation.[2][3] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[4] 3-Ethyl-3-methylpentane, a branched alkane and an isomer of octane, possesses properties that make it a suitable candidate as an internal standard for the analysis of various volatile hydrocarbons, particularly those found in complex mixtures like gasoline and environmental samples.

This application note provides a detailed protocol for the use of this compound as an internal standard in the GC-MS analysis of volatile hydrocarbons.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

PropertyValue
Chemical Formula C₈H₁₈
Molecular Weight 114.23 g/mol
CAS Number 1067-08-9
Boiling Point 118 °C
Density 0.726 g/cm³
Vapor Pressure 15.6 mmHg at 25 °C
Solubility Insoluble in water; soluble in organic solvents

Experimental Protocol

This protocol outlines a general procedure for the quantification of volatile hydrocarbons in a gasoline sample using this compound as an internal standard.

1. Materials and Reagents

  • Analytes: High-purity standards of target hydrocarbons (e.g., n-octane, isooctane, toluene).

  • Internal Standard: this compound (≥99% purity).

  • Solvent: Hexane or pentane (GC grade).

  • Sample: Gasoline.

  • Equipment:

    • Gas Chromatograph-Mass Spectrometer (GC-MS) system.

    • Volumetric flasks, pipettes, and syringes.

    • Autosampler vials with caps.

2. Preparation of Standard Solutions

2.1. Internal Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound.
  • Dissolve in hexane in a 10 mL volumetric flask and bring to volume.

2.2. Analyte Stock Solution (1000 µg/mL each):

  • Accurately weigh 10 mg of each target analyte.
  • Dissolve in hexane in a 10 mL volumetric flask and bring to volume.

2.3. Calibration Standards:

  • Prepare a series of calibration standards by diluting the analyte stock solution to achieve concentrations ranging from 1 to 100 µg/mL.
  • To each calibration standard, add a constant concentration of the internal standard (e.g., 10 µg/mL) from the internal standard stock solution.

3. Sample Preparation

  • Accurately dilute the gasoline sample with hexane to bring the concentration of the target analytes within the calibration range.

  • Add the internal standard solution to the diluted sample to achieve the same final concentration as in the calibration standards (10 µg/mL).

4. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of C8 hydrocarbons and can be optimized as needed.[5]

ParameterSetting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial 40 °C for 2 min, ramp to 150 °C at 10 °C/min, hold for 2 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200

5. Data Analysis

  • Identify the peaks of the target analytes and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the characteristic ions for each analyte and the internal standard.

  • Calculate the Response Factor (RF) for each analyte using the following formula: RF = (Area_analyte * Conc_IS) / (Area_IS * Conc_analyte)[6]

  • Construct a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS) for the calibration standards.

  • Determine the concentration of the analytes in the sample by using the calibration curve and the measured area ratio from the sample analysis.

Data Presentation

The following table presents hypothetical quantitative data for the calibration of n-octane using this compound as an internal standard.

Calibration Leveln-Octane Conc. (µg/mL)This compound Conc. (µg/mL)n-Octane Peak AreaThis compound Peak AreaArea Ratio (Analyte/IS)Relative Response Factor (RRF)
111050,000550,0000.0910.91
2510260,000560,0000.4640.93
31010510,000555,0000.9190.92
425101,280,000558,0002.2940.92
550102,550,000562,0004.5370.91
6100105,150,000560,0009.1960.92
Average RRF 0.92

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample (e.g., Gasoline) Dilution Dilution & Spiking Sample->Dilution Analyte_Std Analyte Standards Analyte_Std->Dilution IS_Std Internal Standard (this compound) IS_Std->Dilution GC_Injection GC Injection Dilution->GC_Injection Prepared Sample GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Raw Data Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification Result Final Report Quantification->Result

Workflow for quantitative GC-MS analysis using an internal standard.

Logical_Relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_calculation Calculation Analyte Analyte GCMS GC-MS System Analyte->GCMS InternalStandard Internal Standard (this compound) InternalStandard->GCMS AnalyteSignal Analyte Signal (Peak Area) GCMS->AnalyteSignal IS_Signal IS Signal (Peak Area) GCMS->IS_Signal AreaRatio Area Ratio = Analyte Area / IS Area AnalyteSignal->AreaRatio IS_Signal->AreaRatio Concentration Analyte Concentration AreaRatio->Concentration via Calibration Curve

Logical relationship of internal standard method in GC-MS.

References

Application Note and Protocol for Measuring Fuel Octane Rating

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octane rating of a fuel is a critical measure of its ability to resist auto-ignition, or "knocking," in a spark-ignition internal combustion engine.[1] Knocking occurs when the fuel-air mixture in the cylinder ignites prematurely, leading to a loss of power, engine damage, and increased emissions.[1] The two most common methods for determining octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON).[2][3][4] This document provides a detailed experimental protocol for measuring the RON and MON of a test fuel using a Cooperative Fuel Research (CFR) engine, in accordance with ASTM D2699 and ASTM D2700 standards.[2][3][4][5][6][7]

1. Principle of Octane Rating Measurement

The octane rating of a test fuel is determined by comparing its knocking characteristics to that of Primary Reference Fuels (PRFs).[5][8] PRFs are blends of two hydrocarbons: iso-octane (2,2,4-trimethylpentane), which has a high resistance to knocking and is assigned an octane number of 100, and n-heptane, which has a low resistance to knocking and is assigned an octane number of 0.[1][2] The octane number of a test fuel is the percentage by volume of iso-octane in a PRF blend that exhibits the same knocking intensity as the test fuel under specific operating conditions in a standardized CFR engine.[1]

2. Key Methodologies: RON vs. MON

The RON and MON tests simulate different driving conditions. The RON method (ASTM D2699) represents milder, low-speed city driving with frequent acceleration, while the MON method (ASTM D2700) simulates more severe, high-speed highway driving under load.[2][3][5][6] The primary differences between the two methods lie in the engine operating conditions, as summarized in the table below.

Data Presentation

Table 1: Operating Conditions for RON and MON Tests

ParameterResearch Octane Number (RON) - ASTM D2699Motor Octane Number (MON) - ASTM D2700
Engine Speed 600 rpm[1][4]900 rpm[1]
Intake Air Temperature Varies with barometric pressure38 °C (100 °F)[9]
Intake Mixture Temperature Not controlled149 °C (300 °F)[9][10]
Spark Timing Fixed at 13° before top dead center (bTDC)[9]Varies with compression ratio[1][9]
Coolant Temperature 100 °C (212 °F)[9]100 °C (212 °F)[9]

3. Experimental Protocols

The following protocol outlines the general procedure for determining the octane rating of a fuel sample using the bracketing method. This procedure is applicable to both RON and MON determinations, with the specific operating conditions from Table 1 being applied for each test.

3.1. Apparatus

  • Cooperative Fuel Research (CFR) Engine: A standardized, single-cylinder, four-stroke engine with a variable compression ratio.[2][4][11][12]

  • Knock Meter and Detonation Pickup: An electronic system to measure the intensity of engine knock.[13][14] The detonation pickup is a sensor that screws into the engine cylinder.[13]

  • Carburetor: With a fuel-level sight glass for adjusting the fuel-air ratio.

  • Primary Reference Fuels (PRFs): Iso-octane (ASTM grade) and n-heptane (ASTM grade).

  • Test Fuel Sample.

3.2. Pre-Experimental Procedure (Engine Warm-up and Calibration)

  • Engine Inspection: Before starting, perform a comprehensive inspection of the CFR engine, including checking oil and coolant levels, and ensuring all connections are secure.[15]

  • Engine Warm-up: Start the engine and allow it to warm up for approximately one hour to ensure all critical variables are stable.[10]

  • Standard Knock Intensity (SKI) Calibration:

    • Select a PRF blend with an octane number close to the expected octane number of the test sample.

    • Operate the engine on this PRF under the appropriate RON or MON conditions.

    • Adjust the fuel-air ratio to achieve the maximum knock intensity.

    • Adjust the engine's compression ratio (cylinder height) until a standard knock intensity (a mid-scale reading on the knock meter, typically 50 ± 2 divisions) is achieved.[8][16] This establishes the standard knock intensity for the subsequent measurements.

3.3. Bracketing Procedure for Octane Number Determination

  • Initial Test of the Sample Fuel:

    • Introduce the test fuel into one of the carburetor's fuel bowls.[17]

    • Operate the engine on the test fuel at the same compression ratio established during the SKI calibration.

    • Adjust the fuel-air ratio of the test fuel to find the setting that produces the maximum knock intensity.

    • Record the knock meter reading for the test fuel.

  • Selection and Testing of Bracketing PRFs:

    • Select two PRF blends, one with an octane number slightly higher and one slightly lower than the estimated octane number of the test fuel. The knock intensity of the test fuel should fall between the knock intensities of these two PRFs.[8][17]

    • Operate the engine on the lower-octane PRF blend without changing the compression ratio.

    • Adjust the fuel-air ratio to achieve maximum knock intensity and record the knock meter reading.

    • Repeat the process for the higher-octane PRF blend.

  • Data Collection and Interpolation:

    • You will now have three knock meter readings at the same compression ratio: one for the test fuel and one for each of the two bracketing PRFs.

    • The octane number of the test fuel is calculated by linear interpolation based on the knock meter readings of the two PRF blends.[8][16]

    Formula for Interpolation: ON_sample = ON_low + [(KI_sample - KI_low) / (KI_high - KI_low)] * (ON_high - ON_low)

    Where:

    • ON_sample = Octane Number of the sample

    • ON_low = Octane Number of the lower bracketing PRF

    • ON_high = Octane Number of the higher bracketing PRF

    • KI_sample = Knock Intensity of the sample

    • KI_low = Knock Intensity of the lower bracketing PRF

    • KI_high = Knock Intensity of the higher bracketing PRF

4. Data Interpretation: Anti-Knock Index (AKI)

For many applications, particularly in North America, the octane rating posted at the pump is the Anti-Knock Index (AKI), which is the average of the RON and MON.[2][5][18]

AKI = (RON + MON) / 2 [2][3][5]

The difference between RON and MON is known as "fuel sensitivity."

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start engine_prep Engine Inspection & Warm-up start->engine_prep ski_calib Standard Knock Intensity (SKI) Calibration with PRF engine_prep->ski_calib run_sample Run Test Fuel Sample ski_calib->run_sample adjust_cr Adjust Compression Ratio for SKI run_sample->adjust_cr record_ki_sample Record Knock Intensity (KI) adjust_cr->record_ki_sample select_prfs Select Bracketing PRFs record_ki_sample->select_prfs interpolate Interpolate to Calculate Octane Number record_ki_sample->interpolate run_prf_low Run Low ON PRF select_prfs->run_prf_low record_ki_low Record KI run_prf_low->record_ki_low run_prf_high Run High ON PRF record_ki_low->run_prf_high record_ki_low->interpolate record_ki_high Record KI run_prf_high->record_ki_high record_ki_high->interpolate end End interpolate->end

Caption: Experimental workflow for octane rating measurement.

Octane_Relationship RON Research Octane Number (RON) AKI Anti-Knock Index (AKI) (R+M)/2 RON->AKI Mild_Conditions Simulates Mild, Low-Speed Driving RON->Mild_Conditions MON Motor Octane Number (MON) MON->AKI Severe_Conditions Simulates Severe, High-Speed Driving MON->Severe_Conditions

Caption: Relationship between RON, MON, and AKI.

References

Application of 3-Ethyl-3-methylpentane in Fuel Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-methylpentane, a highly branched C8 alkane, is a component of gasoline and serves as a key subject in fuel combustion research. Its molecular structure, featuring a quaternary carbon center, imparts specific physicochemical properties that influence its performance as a fuel component and as a blending agent to enhance the antiknock characteristics of spark-ignition engine fuels. These application notes provide an overview of its utility in fuel science, supported by quantitative data and detailed experimental protocols for its evaluation.

Branched-chain alkanes are known to be more thermodynamically stable than their linear isomers. This stability, coupled with their combustion behavior, makes them desirable components in gasoline to increase the octane rating. The octane rating of a fuel is a standard measure of its ability to resist "knocking" or "pinging" during combustion, which is caused by premature detonation of the air-fuel mixture in the engine.

Application Notes

This compound is primarily studied for its potential as a high-octane blending component in gasoline. Its highly branched structure contributes to a higher Research Octane Number (RON) and Motor Octane Number (MON) compared to less branched or straight-chain isomers of octane. This makes it a valuable component for formulating high-performance fuels that can withstand higher compression ratios in modern engines, leading to improved efficiency and power output.

Combustion Characteristics

The combustion of this compound, like other branched alkanes, proceeds through a complex series of radical chain reactions. The presence of tertiary hydrogen atoms, which are more easily abstracted than primary or secondary hydrogens, influences the initiation and propagation steps of combustion. This structural feature is a key determinant of its high antiknock quality. The stability of the resulting free radicals slows down the combustion process, preventing the rapid, uncontrolled explosion that characterizes engine knock.

Performance as a Fuel Additive

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific, experimentally determined Research Octane Number (RON) and Motor Octane Number (MON) values for pure this compound. While it is listed as an isomer of octane, its specific octane ratings are not documented in the consulted sources. For context, the table below includes properties of this compound and octane ratings of a related, well-characterized branched alkane, 3-Methylpentane.

PropertyThis compound3-Methylpentane
Molecular Formula C8H18C6H14
Molecular Weight ( g/mol ) 114.2386.18
Boiling Point (°C) 118.363.3
Density (g/cm³ at 20°C) 0.7260.664
Research Octane Number (RON) Data not available74.5[1]
Motor Octane Number (MON) Data not available74.3[1]

Experimental Protocols

The following are detailed protocols for determining the Research Octane Number (RON) and Motor Octane Number (MON) of a spark-ignition engine fuel component like this compound, based on the ASTM D2699 and ASTM D2700 standard test methods, respectively.

Protocol 1: Determination of Research Octane Number (RON)

Based on ASTM D2699

1. Objective: To determine the anti-knock characteristics of a spark-ignition fuel under mild operating conditions.

2. Apparatus:

  • Cooperative Fuel Research (CFR) engine with a variable compression ratio.
  • Knock meter to measure knock intensity.
  • Fuel handling and delivery system.
  • Primary Reference Fuels (PRFs): Blends of iso-octane (RON 100) and n-heptane (RON 0).
  • Toluene Standardization Fuels (TSFs) for calibration.

3. Procedure:

  • Engine Preparation:
  • Warm up the CFR engine for approximately one hour to ensure stable operating conditions.[2]
  • Calibrate the engine using the appropriate TSF blend for the expected octane range of the sample.[3]
  • Sample Preparation:
  • Ensure the this compound sample is clean and free of contaminants.
  • Bracketing Procedure:
  • Operate the engine on the sample fuel.
  • Adjust the fuel-air ratio to achieve maximum knock intensity.
  • Adjust the compression ratio to obtain a knock meter reading of 50 ± 2 divisions.[3]
  • Record the cylinder height.
  • Select two PRFs with octane numbers that bracket the estimated octane number of the sample.
  • Operate the engine on each PRF, adjusting the fuel-air ratio for maximum knock, and record the knock meter readings.
  • The knock meter reading for the sample must be between the readings of the two PRFs.[3]
  • Calculation:
  • Calculate the RON of the sample by linear interpolation between the octane numbers and knock meter readings of the two bracketing PRFs.

4. Reporting:

  • Report the result as the Research Octane Number (RON).

Protocol 2: Determination of Motor Octane Number (MON)

Based on ASTM D2700

1. Objective: To determine the anti-knock characteristics of a spark-ignition fuel under more severe operating conditions than the RON test.

2. Apparatus:

  • Cooperative Fuel Research (CFR) engine (same as for RON, but with different operating conditions).
  • Knock meter.
  • Fuel handling and delivery system.
  • Primary Reference Fuels (PRFs).
  • Toluene Standardization Fuels (TSFs).

3. Procedure:

  • Engine Preparation:
  • Warm up the CFR engine to the specified, more severe operating conditions (higher intake mixture temperature and engine speed) as defined in ASTM D2700.[2][4][5]
  • Calibrate the engine using the appropriate TSF blend.[2]
  • Sample Preparation:
  • Prepare the this compound sample as for the RON test.
  • Bracketing Procedure:
  • The bracketing procedure is similar to the RON test, but performed under the more severe MON operating conditions.
  • Operate the engine on the sample and two bracketing PRFs, adjusting for maximum knock and recording knock meter readings.
  • Calculation:
  • Calculate the MON of the sample by linear interpolation between the octane numbers and knock meter readings of the two bracketing PRFs.

4. Reporting:

  • Report the result as the Motor Octane Number (MON).

Visualizations

Octane_Rating_Workflow cluster_prep Preparation cluster_engine CFR Engine Operation cluster_testing Testing Procedure (Bracketing) cluster_results Results Sample Fuel Sample (this compound) Test_Sample Run Sample Fuel Sample->Test_Sample PRF Primary Reference Fuels (iso-octane/n-heptane blends) Test_PRF1 Run High-Bracketing PRF PRF->Test_PRF1 Test_PRF2 Run Low-Bracketing PRF PRF->Test_PRF2 TSF Toluene Standardization Fuel Calibrate Engine Calibration with TSF TSF->Calibrate Warmup Engine Warm-up & Stabilization Warmup->Calibrate Calibrate->Test_Sample Adjust_CR Adjust Compression Ratio for Target Knock Intensity Test_Sample->Adjust_CR Adjust_CR->Test_PRF1 Adjust_CR->Test_PRF2 Interpolate Interpolate Results Test_PRF1->Interpolate Test_PRF2->Interpolate Report Report RON or MON Interpolate->Report

Caption: Workflow for Octane Number Determination.

Alkane_Structure_Octane_Relationship Straight Straight-Chain Alkane (e.g., n-Octane) Low_ON Lower Octane Number (More Prone to Knocking) Straight->Low_ON Leads to Branched Branched-Chain Alkane (e.g., this compound) High_ON Higher Octane Number (Less Prone to Knocking) Branched->High_ON Leads to

Caption: Alkane Structure and Octane Number Relationship.

References

Application Note: Detection and Quantification of 3-Ethyl-3-methylpentane as a Volatile Organic Compound (VOC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Ethyl-3-methylpentane (CAS: 1067-08-9) is a branched-chain alkane and an isomer of octane. It is a volatile organic compound (VOC) and a component of gasoline.[1] Monitoring VOCs like this compound is crucial in environmental science and occupational health to assess exposure and ensure safety.[2][3] This document provides a detailed protocol for the detection and quantification of this compound in air samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and reliable analytical technique for VOC analysis.[4][5]

Experimental Protocol: GC-MS Analysis

This protocol outlines the procedure from sample collection to data analysis for the quantification of this compound.

1.1. Sample Collection Air samples can be collected using active or passive methods. The choice depends on the specific application, required sensitivity, and available equipment.

  • Method A: Whole Air Sampling (Canister Method)

    • Use pre-cleaned, evacuated fused-silica lined (e.g., Silonite®) or electropolished (e.g., SUMMA®) canisters.[5]

    • Open the canister valve at the sampling site and allow air to be drawn into the canister until a desired pressure is reached or for a specified time (time-weighted average).

    • Close the valve securely and record the final pressure, sampling time, and environmental conditions.

    • Transport the canister to the laboratory for analysis. For sample integrity, storage at a cool temperature (<15°C) is recommended.[6]

  • Method B: Active Sampling (Sorbent Tube Method)

    • Use a sorbent tube packed with a suitable adsorbent material, such as a multi-bed sorbent for a wide range of VOCs.

    • Connect the sorbent tube to a calibrated personal sampling pump.

    • Draw a known volume of air through the tube at a constant flow rate (e.g., 50-200 mL/min).

    • After sampling, cap both ends of the sorbent tube securely.

    • Store the tube in a clean, cool, and dark environment until analysis.

1.2. Sample Introduction and Analysis The collected VOCs are introduced into the GC-MS system for separation and detection.

  • Sample Introduction:

    • For Canisters: An aliquot of the air sample is passed through a cryogenic or adsorbent-based pre-concentrator to trap and focus the VOCs before injection into the GC.

    • For Sorbent Tubes: The tube is placed in a thermal desorber, where it is heated to release the trapped VOCs, which are then swept by a carrier gas into the GC inlet.

  • GC-MS Analysis: The separated compounds from the GC column enter the mass spectrometer for detection.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Detection: The MS can be operated in full scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

Data Presentation

Quantitative data and instrument parameters should be clearly organized for reproducibility and comparison.

Table 1: Recommended GC-MS Instrument Conditions

Parameter Setting
Gas Chromatograph
Column CP-Sil 5 CB, 50 m x 0.32 mm, 1.2 µm film thickness (or equivalent non-polar capillary column)[7]
Carrier Gas Helium, constant flow rate of 1.5 mL/min
Inlet Temperature 250°C
Oven Program 50°C (hold for 5 min), then ramp at 5°C/min to 200°C (hold for 5 min)[7]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350 (Full Scan Mode)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

| Solvent Delay | 3 minutes |

Table 2: Key Mass Spectral Ions for Identification of this compound The identification of this compound is confirmed by its retention time and its mass spectrum, which serves as a chemical fingerprint.

Ion Typem/z ValueRelative Abundance
Molecular Ion [M]⁺114Low
Base Peak43High
Major Fragment85High
Major Fragment57Medium
Data derived from NIST and PubChem spectral libraries.[8][9]

Table 3: Illustrative Method Performance Characteristics The following are typical performance values for VOC analysis via GC-MS. Actual values must be determined during method validation.

ParameterIllustrative ValueDescription
Retention Time (RT)~8-12 minDependent on the specific GC column and conditions used.
Limit of Detection (LOD)0.1 - 0.5 ppbvThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)0.5 - 2.0 ppbvThe lowest concentration of analyte that can be accurately quantified.
Linearity (R²)≥ 0.995Correlation coefficient of the calibration curve over a defined concentration range.
Recovery85 - 115%The percentage of the known amount of analyte recovered during the analytical process.

Visualizations

Diagram 1: Experimental Workflow The following diagram illustrates the complete workflow from sample collection to final data analysis.

G cluster_collection 1. Sample Collection cluster_introduction 2. Sample Introduction cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Canister Whole Air Sampling (Canister) Preconcentrator Cryogenic Pre-concentration Canister->Preconcentrator Sorbent Active Sampling (Sorbent Tube) ThermalDesorption Thermal Desorption Sorbent->ThermalDesorption GC Gas Chromatography (Separation) Preconcentrator->GC ThermalDesorption->GC MS Mass Spectrometry (Detection) GC->MS Identification Compound Identification (RT & Mass Spectrum) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for VOC analysis using GC-MS.

Diagram 2: Analyte Signal Pathway in GC-MS This diagram shows the path of this compound molecules through the GC-MS system to generate a detectable signal.

G Injector GC Injector Column GC Column (Separation by Boiling Point) Injector->Column Carrier Gas IonSource Ion Source (EI Fragmentation) Column->IonSource Analyzer Mass Analyzer (Ion Filtering by m/z) IonSource->Analyzer Detector Detector (Signal Amplification) Analyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Electrical Signal

Caption: Path of analyte molecules within the GC-MS system.

Safety and Handling Precautions

This compound is a highly flammable liquid and vapor. It may cause skin irritation, drowsiness, or dizziness, and may be fatal if swallowed and enters airways.[9]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant lab coats.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

References

Application Notes and Protocols for 3-Ethyl-3-methylpentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 3-ethyl-3-methylpentane in organic synthesis, focusing on its application as a starting material in radical halogenation reactions. Due to its saturated and sterically hindered structure, this compound is largely unreactive under many standard organic synthesis conditions, making its primary utility in transformations that can activate C-H bonds, such as free radical reactions.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of a starting material is crucial for reaction setup and purification. This compound is a branched-chain alkane and an isomer of octane.[1] It is a colorless and highly flammable liquid.[2]

PropertyValue
Molecular Formula C₈H₁₈[3]
Molecular Weight 114.23 g/mol [3]
CAS Number 1067-08-9[3]
Boiling Point 118.2 °C[4]
Flash Point 13.1 °C[4]
logP (o/w) 4.64 (estimated)[4]
Solubility in water 8.576 mg/L at 25 °C (estimated)[4]

Table 1: Physicochemical properties of this compound.

Application in Radical Halogenation

Alkanes can be functionalized through radical halogenation, which involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br).[5] This reaction is typically initiated by UV light or heat. The regioselectivity of the reaction is dependent on the stability of the resulting radical intermediate (tertiary > secondary > primary). In the case of this compound, there is one tertiary, six secondary, and nine primary hydrogens.

The reaction of this compound with a halogen (X₂) under radical conditions is expected to yield a mixture of monohalogenated isomers. The tertiary hydrogen at the C3 position is the most likely site for substitution due to the high stability of the resulting tertiary radical.

Experimental Protocol: Radical Bromination of this compound

This protocol describes a representative procedure for the monobromination of this compound.

Objective: To synthesize a mixture of monobrominated this compound isomers, with an enrichment of 3-bromo-3-ethyl-3-methylpentane.

Materials:

  • This compound (>99.0% purity)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • UV lamp (optional, if AIBN/BPO is not used)

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (11.4 g, 0.1 mol) in 50 mL of anhydrous carbon tetrachloride.

  • Addition of Reagents: To the solution, add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of AIBN (0.164 g, 0.001 mol).

  • Reaction Initiation: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by observing the consumption of NBS (succinimide, a byproduct, will float on top of the CCl₄). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any remaining HBr.

    • Wash with deionized water (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent.

    • Remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.

    • The resulting crude product, a mixture of monobrominated isomers, can be analyzed by GC-MS to determine the product distribution. Further purification by fractional distillation may be performed to separate the isomers.

Expected Product Distribution (Representative Data):

The distribution of monobrominated products is influenced by both the statistical probability of C-H bond abstraction and the stability of the resulting radical.

ProductType of HydrogenNumber of HydrogensRelative Reactivity (Br₂)Predicted Yield (%)
3-Bromo-3-ethyl-3-methylpentaneTertiary11600~75%
1-Bromo-3-ethyl-3-methylpentanePrimary91~5%
2-Bromo-3-ethyl-3-methylpentaneSecondary682~20%

Table 2: Predicted product distribution for the monobromination of this compound based on relative reactivity rates of radical bromination (tertiary:secondary:primary = 1600:82:1).

Visualizations

Reaction Scheme

Reaction_Scheme Radical Bromination of this compound reactant This compound product 3-Bromo-3-ethyl-3-methylpentane (Major Product) + other isomers reactant->product reagents + NBS (AIBN, CCl4, Δ) Experimental_Workflow Workflow for Radical Bromination setup Reaction Setup (Reactant, Solvent) addition Reagent Addition (NBS, AIBN) setup->addition reaction Initiation (Heating/UV) addition->reaction workup Aqueous Work-up (Washing, Drying) reaction->workup purification Solvent Removal & Purification workup->purification analysis Product Analysis (GC-MS) purification->analysis Product_Formation Factors Influencing Product Distribution reactant This compound tertiary_H Tertiary C-H reactant->tertiary_H H abstraction secondary_H Secondary C-H reactant->secondary_H H abstraction primary_H Primary C-H reactant->primary_H H abstraction tertiary_radical Tertiary Radical (Most Stable) tertiary_H->tertiary_radical secondary_radical Secondary Radical secondary_H->secondary_radical primary_radical Primary Radical (Least Stable) primary_H->primary_radical major_product Major Product tertiary_radical->major_product minor_products Minor Products secondary_radical->minor_products primary_radical->minor_products

References

Application Notes and Protocols for Handling Highly Flammable Alkanes in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly flammable alkanes, such as pentane, hexane, and heptane, are common nonpolar solvents and reagents crucial for various applications in research and drug development, including extraction, reaction chemistry, and chromatography. Their high volatility and low flash points present significant fire and explosion hazards in the laboratory.[1] Strict adherence to established safety protocols is paramount to mitigate these risks and ensure a safe working environment. These application notes provide detailed protocols for the safe handling, storage, and disposal of highly flammable alkanes, along with essential safety data for risk assessment.

Quantitative Flammability Data

Understanding the quantitative flammability characteristics of alkanes is essential for implementing appropriate safety measures. Key parameters include the flash point, autoignition temperature, and explosive limits (LEL and UEL).

  • Flash Point: The lowest temperature at which a liquid can form an ignitable mixture in air.[2][3]

  • Autoignition Temperature: The lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.[2]

  • Lower Explosive Limit (LEL): The minimum concentration of a vapor in air below which a flame will not propagate.[2][4]

  • Upper Explosive Limit (UEL): The maximum concentration of a vapor in air above which a flame will not propagate.[2][4]

AlkaneChemical FormulaFlash Point (°C)Autoignition Temperature (°C)Lower Explosive Limit (LEL) (% by vol)Upper Explosive Limit (UEL) (% by vol)
n-Pentane C₅H₁₂< -402601.57.8
n-Hexane C₆H₁₄-222251.17.5
n-Heptane C₇H₁₆-42151.056.7
n-Octane C₈H₁₈132061.06.5

Data compiled from various Safety Data Sheets and chemical safety resources.

Experimental Protocols

Adherence to the following detailed protocols is mandatory when working with highly flammable alkanes.

Storage Protocol

Proper storage of flammable alkanes is the first line of defense against accidental ignition.

Materials:

  • Approved flammable safety cabinet

  • Original, properly labeled alkane containers

  • Secondary containment trays

Procedure:

  • Verify Container Integrity: Upon receipt, inspect the alkane container for any signs of damage or leakage. Ensure the cap is tightly sealed.

  • Dedicated Storage: Store all highly flammable alkanes in a designated, approved flammable safety cabinet.[5] These cabinets are designed to contain fires and prevent the spread of flames.

  • Segregation: Do not store flammable alkanes with strong oxidizing agents, as this can create a severe fire or explosion hazard.

  • Temperature Control: Store the cabinet in a cool, well-ventilated area, away from direct sunlight, heat sources, and any potential for ignition.[6]

  • Secondary Containment: Place alkane containers in secondary containment trays within the flammable safety cabinet to contain any potential spills.

  • Inventory Management: Maintain an accurate inventory of all stored alkanes. Use older stock first to prevent the accumulation of aged and potentially degraded chemicals.

Dispensing Protocol

Dispensing flammable alkanes requires careful attention to prevent vapor buildup and static discharge.

Materials:

  • Fume hood

  • Grounding and bonding straps

  • Receiving vessel (e.g., beaker, graduated cylinder) made of an appropriate material (e.g., glass, stainless steel)

  • Funnel

  • Personal Protective Equipment (PPE): flame-resistant lab coat, chemical splash goggles, nitrile gloves

Procedure:

  • Work in a Fume Hood: Always dispense highly flammable alkanes inside a certified chemical fume hood to control vapor inhalation and accumulation.

  • Don PPE: Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • Grounding and Bonding: Before dispensing from a metal container, securely attach a grounding strap from the container to a known ground. If dispensing into a metal receiving vessel, use a bonding strap to connect the two containers to equalize their electrical potential and prevent static sparks.

  • Prepare Receiving Vessel: Place the receiving vessel in a stable position within the fume hood. If necessary, use a funnel to minimize splashing.

  • Slow and Controlled Pouring: Pour the alkane slowly and carefully to avoid splashing and minimize vapor generation.

  • Secure Containers: Immediately and securely cap both the source and receiving containers after dispensing.

  • Clean Up: Wipe up any minor drips or spills immediately with a non-combustible absorbent material and dispose of it as hazardous waste.

Protocol for Use in a Reaction Setup

Integrating flammable alkanes into a reaction apparatus requires a systematic approach to prevent leaks and ignition.

Materials:

  • Reaction apparatus (e.g., round-bottom flask, condenser, addition funnel)

  • Heating mantle with a temperature controller (no open flames)

  • Inert gas supply (e.g., nitrogen, argon)

  • Spill containment tray

  • Appropriate PPE

Procedure:

  • Apparatus Inspection: Thoroughly inspect all glassware for cracks or defects before assembly.

  • Assemble in Fume Hood: Assemble the reaction apparatus inside a fume hood.

  • Use of Heating Mantles: Never use an open flame to heat a flammable alkane. Use a heating mantle connected to a variable temperature controller.

  • Inert Atmosphere: If the reaction is sensitive to air or if heating is required, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Secure Joints: Ensure all glass joints are properly sealed and clamped to prevent vapor leakage.

  • Spill Containment: Place the entire reaction apparatus within a secondary containment tray to catch any potential leaks or spills.

  • Constant Monitoring: Continuously monitor the reaction for any signs of leakage, overheating, or uncontrolled reaction.

  • Cooling Before Opening: At the end of the reaction, allow the apparatus to cool to room temperature before disassembling or opening it to the atmosphere.

Spill and Emergency Protocol

Prompt and correct response to a spill is critical to prevent a fire.

Materials:

  • Spill kit containing non-combustible absorbent material (e.g., vermiculite, sand)

  • Non-sparking tools (e.g., plastic scoop)

  • Waste container for hazardous materials

  • Fire extinguisher (Class B: for flammable liquids)

  • Emergency shower and eyewash station

Procedure:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the spill.

  • Eliminate Ignition Sources: If safe to do so, turn off all nearby ignition sources, including hot plates, and unplug electrical equipment.

  • Contain the Spill: For small spills, use a non-combustible absorbent material from the spill kit to contain and absorb the liquid.[1]

  • Use Non-Sparking Tools: Use non-sparking tools to clean up the absorbed material.

  • Waste Disposal: Place the contaminated absorbent material into a designated hazardous waste container.

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.

  • Large Spills: For large spills, evacuate the laboratory immediately and activate the fire alarm. Follow your institution's emergency procedures.

  • Fire Emergency: In case of a fire, use a Class B fire extinguisher. If the fire is large or spreading, evacuate the area, close the door behind you, and call for emergency services.

Visualized Workflows

The following diagrams illustrate the key logical and safety workflows for handling highly flammable alkanes.

StorageWorkflow cluster_storage Alkane Storage Protocol start Receive Alkane inspect Inspect Container start->inspect store Store in Flammable Cabinet inspect->store Container OK reject Reject Shipment inspect->reject Damaged segregate Segregate from Oxidizers store->segregate temp_control Ensure Cool, Ventilated Area segregate->temp_control containment Use Secondary Containment temp_control->containment inventory Update Inventory containment->inventory end_storage Securely Stored inventory->end_storage

Caption: Workflow for the safe storage of highly flammable alkanes.

DispensingWorkflow cluster_dispensing Alkane Dispensing Protocol start_dispense Prepare to Dispense fume_hood Work in Fume Hood start_dispense->fume_hood ppe Don Appropriate PPE fume_hood->ppe grounding Ground & Bond Containers ppe->grounding dispense Dispense Slowly grounding->dispense secure_caps Cap All Containers dispense->secure_caps cleanup Clean Minor Spills secure_caps->cleanup end_dispense Dispensing Complete cleanup->end_dispense

Caption: Step-by-step protocol for dispensing flammable alkanes.

SpillEmergencyWorkflow cluster_spill Spill & Emergency Response spill_detected Spill Detected alert Alert Personnel spill_detected->alert ign_sources Eliminate Ignition Sources alert->ign_sources assess_spill Assess Spill Size ign_sources->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill assess_spill->large_spill Large contain Contain with Absorbent small_spill->contain evacuate Evacuate & Activate Alarm large_spill->evacuate cleanup_tools Use Non-Sparking Tools contain->cleanup_tools dispose Dispose as Hazardous Waste cleanup_tools->dispose ventilate Ventilate Area dispose->ventilate safe Area Secure ventilate->safe call_emergency Call Emergency Services evacuate->call_emergency

Caption: Decision workflow for responding to an alkane spill.

References

3-Ethyl-3-methylpentane as a biochemical marker for potato rot

Author: BenchChem Technical Support Team. Date: December 2025

3-Ethyl-3-methylpentane has not been identified as a biochemical marker for potato rot in the existing scientific literature.

Extensive searches for a connection between this compound and potato rot have yielded no relevant results. The current body of scientific research does not support the use of this specific volatile organic compound as an indicator of this plant disease.

Research into biochemical markers for potato rot typically focuses on other classes of volatile organic compounds that are produced by the pathogens causing the rot or by the potato plant in response to infection. These can include various alcohols, esters, and sulfur-containing compounds. However, this compound is not among the compounds that have been identified and validated for this purpose.

Therefore, it is not possible to provide detailed application notes, experimental protocols, or data related to the use of this compound as a biochemical marker for potato rot. The premise of the topic is not supported by current scientific findings.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-Ethyl-3-methylpentane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The impurities present in this compound largely depend on its synthetic route. A common method for synthesizing branched alkanes is the Grignard reaction. Potential impurities from such a synthesis include:

  • Unreacted Starting Materials: Residual alkyl halides (e.g., 3-chloropentane) and any reagents used to form the Grignard reagent (e.g., sec-butyl bromide).

  • Coupling Byproducts: Symmetrical alkanes formed by the coupling of the Grignard reagent with the alkyl halide (Wurtz-type reaction), leading to isomers of octane or larger alkanes.

  • Hydrolysis Products: Reaction of the Grignard reagent with trace amounts of water will produce the corresponding alkane (e.g., butane from a butylmagnesium halide Grignard reagent).[1][2]

  • Isomeric Alkanes: Other C8 alkanes with similar boiling points may be present as byproducts.[3]

  • Solvent Residues: The solvent used for the reaction, typically an ether like diethyl ether or tetrahydrofuran (THF).

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The two most common and effective methods are:

  • Fractional Distillation: This is the preferred method for large-scale purification to separate this compound from impurities with different boiling points, such as other alkane isomers, unreacted starting materials, and higher-boiling byproducts.[4][5]

  • Preparative Gas Chromatography (Prep-GC): This technique offers very high resolution and is ideal for separating isomers with very close boiling points or for obtaining very high purity material on a smaller scale.[6]

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of volatile organic compounds like this compound. The area percentage of the peaks in the chromatogram corresponds to the relative concentration of each component. For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[7][8]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from its isomers.

  • Possible Cause 1: Insufficient column efficiency. The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.[5]

  • Possible Cause 2: Distillation rate is too fast. A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column.

    • Solution: Reduce the heating rate to achieve a slow, steady distillation rate of approximately 1-2 drops per second.[4]

  • Possible Cause 3: Fluctuations in the heat source. An unstable heat source can disrupt the temperature gradient in the column.

    • Solution: Use a stable heating source, such as a heating mantle connected to a variable transformer, to ensure consistent heating.

Issue: The temperature at the distillation head drops during collection of a fraction.

  • Possible Cause: The lower-boiling point component has been completely distilled, and the vapor of the next component has not yet reached the thermometer.

    • Solution: This is a normal observation in a successful fractional distillation. Increase the heat setting to start distilling the next, higher-boiling point fraction.[5]

Preparative Gas Chromatography (Prep-GC)

Issue: Co-elution of this compound with an impurity.

  • Possible Cause 1: Inappropriate column stationary phase. The chosen stationary phase may not have the right selectivity for the isomers being separated.

    • Solution: Select a column with a different stationary phase. For nonpolar compounds like alkanes, a non-polar or slightly polar stationary phase is typically used. Optimization may be required to find the best column for a specific separation.

  • Possible Cause 2: Sub-optimal temperature program. The temperature ramp may be too fast, or the isothermal temperature may not be ideal for separation.

    • Solution: Optimize the GC oven temperature program. Try a slower temperature ramp or run the separation at a lower isothermal temperature to improve resolution.

  • Possible Cause 3: Column overloading. Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the injection volume or dilute the sample.

Issue: Low recovery of the purified product.

  • Possible Cause 1: Inefficient trapping. The collection trap may not be cold enough to efficiently condense the analyte as it elutes from the column.

    • Solution: Ensure the collection trap is sufficiently cooled, for example, with liquid nitrogen or a dry ice/acetone bath.

  • Possible Cause 2: Sample degradation. The analyte may be degrading at the high temperatures of the injector or column.

    • Solution: Lower the injector and/or oven temperature if possible, while still ensuring efficient volatilization and chromatography.

Data Presentation

The success of fractional distillation relies on the difference in boiling points between this compound and potential impurities.

Table 1: Boiling Points of this compound and Common C8 Alkane Isomers

CompoundMolecular FormulaBoiling Point (°C)
2,2,4-TrimethylpentaneC8H1899.3
2,3,4-TrimethylpentaneC8H18113.5
This compound C8H18 118.2
2,3-DimethylhexaneC8H18115.6
2,4-DimethylhexaneC8H18109.4
2,5-DimethylhexaneC8H18109.1
3,4-DimethylhexaneC8H18117.7
n-OctaneC8H18125.7

Note: Data sourced from various chemical databases. Boiling points are at standard atmospheric pressure.

Table 2: Typical GC-FID Parameters for Purity Analysis

ParameterValue
Column Non-polar capillary column (e.g., DB-1, HP-5ms)
Injector Temperature 250 °C
Detector (FID) Temperature 250 °C
Oven Temperature Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 150°C
Carrier Gas Helium or Nitrogen
Injection Volume 1 µL (split injection)

These are general parameters and may require optimization for your specific instrument and sample.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from a procedure for a similar branched alkane and is suitable for separating this compound from impurities with different boiling points.[4]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Heating and Equilibration: Begin heating the flask gently. As the mixture boils, vapor will rise into the fractionating column. Adjust the heating rate to establish a steady reflux in the column. Insulate the column to minimize heat loss.

  • Distillation: After a period of equilibration under total reflux, slowly begin to collect the distillate.

    • Collect the initial fraction (forerun), which will contain the most volatile impurities, until the temperature at the distillation head stabilizes.

    • Change the receiving flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~118°C).

    • If the temperature begins to rise significantly again, change the receiving flask to collect the higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fractions using GC-FID.

Protocol 2: Purity Assessment by GC-FID

This protocol provides a general method for analyzing the purity of this compound fractions.

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., non-polar capillary column)

  • Helium or Nitrogen carrier gas

  • Volatile solvent (e.g., hexane or pentane)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound fraction in a volatile solvent (e.g., 1% v/v in hexane).

  • Instrument Setup: Set up the GC-FID according to the parameters outlined in Table 2, or use a method optimized for your instrument.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by calculating the peak area percentage of the this compound peak relative to the total area of all peaks.

Visualizations

Fractional_Distillation_Workflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup heat Heat the Mixture setup->heat vaporize Vaporization and Ascent in Fractionating Column heat->vaporize separate Separation based on Boiling Points vaporize->separate condense_low Condense and Collect Low-Boiling Impurities separate->condense_low Lower Temp. condense_product Condense and Collect Pure this compound separate->condense_product Stable B.P. condense_high Collect High-Boiling Residue separate->condense_high Higher Temp. end End: Purified Product and Byproducts condense_low->end condense_product->end condense_high->end

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Purification cluster_distillation Fractional Distillation Issues cluster_gc Preparative GC Issues poor_sep Poor Separation inefficient_col Inefficient Column poor_sep->inefficient_col Cause fast_rate Distillation Rate Too Fast poor_sep->fast_rate Cause unstable_heat Unstable Heat Source poor_sep->unstable_heat Cause sol_col Use Longer/More Efficient Column inefficient_col->sol_col Solution sol_rate Reduce Heating Rate fast_rate->sol_rate Solution sol_heat Use Stable Heat Source unstable_heat->sol_heat Solution coelution Co-elution of Peaks bad_phase Inappropriate Stationary Phase coelution->bad_phase Cause bad_temp Sub-optimal Temperature coelution->bad_temp Cause overload Column Overloading coelution->overload Cause sol_phase Change Stationary Phase bad_phase->sol_phase Solution sol_temp Optimize Temperature Program bad_temp->sol_temp Solution sol_load Reduce Injection Volume overload->sol_load Solution

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Ethyl-3-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via a Grignard reaction pathway?

A1: The synthesis typically involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a ketone (e.g., 3-pentanone) or an ester, followed by a reduction step. The most common impurities include:

  • Unreacted Starting Materials: Residual ketone or ester.

  • Intermediate Alcohol: 3-ethyl-3-methylpentan-3-ol from incomplete reduction.

  • Grignard-Related Byproducts: Coupling products such as butane (from ethylmagnesium bromide). Biphenyl can be a significant impurity if bromobenzene is used in any capacity.[1]

  • Solvent Residues: Ethers like diethyl ether or tetrahydrofuran (THF) used during the Grignard reaction.[2]

  • Water: Trace amounts of water can quench the Grignard reagent, reducing yield and leading to side products.[2][3]

Q2: What is the initial and most crucial step to remove polar impurities after the reaction is complete?

A2: The first purification step is typically a liquid-liquid extraction or "work-up." After the reaction, quenching with an aqueous solution (e.g., dilute HCl or ammonium chloride) will neutralize any remaining Grignard reagent and protonate the alkoxide intermediate. This process separates the nonpolar organic layer, containing the desired this compound, from water-soluble byproducts and salts.[4]

Q3: How can I separate this compound from other alkanes with similar properties?

A3: Separating alkanes with close boiling points is challenging.

  • Fractional Distillation: This is the primary method for separating hydrocarbons with different boiling points.[5][6][7] The efficiency depends on the boiling point difference and the fractionating column used.

  • Azeotropic or Extractive Distillation: For very close-boiling mixtures, adding a solvent (entrainer) can alter the relative volatilities of the components, forming a new, lower-boiling azeotrope that can be distilled off.[8][9][10] Toluene is often used to form azeotropes with water for dehydration purposes.[11]

  • Urea Adduction: This technique is effective for separating linear n-alkanes from branched isomers like this compound. Urea forms crystalline complexes with straight-chain alkanes, which precipitate and can be filtered off.[12]

  • Molecular Sieves: Zeolites with specific pore sizes (e.g., 5Å) can selectively adsorb linear alkanes, allowing the bulkier branched alkanes to pass through.[8][12]

Q4: My Grignard reaction to form the precursor alcohol failed to initiate or gave a very low yield. What went wrong?

A4: The most common reason for Grignard reaction failure is the presence of water or other protic impurities. Grignard reagents are potent bases and will react with even trace amounts of acidic protons.[3] Key troubleshooting steps include:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried at >120°C). Solvents must be freshly distilled from a suitable drying agent.[2]

  • Activate the Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

  • Check Starting Material Purity: Ensure the alkyl halide is pure and dry.[2] Impurities in the magnesium itself, such as iron, can also be detrimental to the reaction.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
GC-MS analysis shows a significant peak for 3-ethyl-3-methylpentan-3-ol. Incomplete reduction of the intermediate alcohol.1. Repeat the reduction step, ensuring an adequate molar excess of the reducing agent.2. Increase the reaction time or temperature for the reduction step.3. Purify the product using column chromatography with a nonpolar eluent; the alkane will elute much faster than the alcohol.
The final product contains a mixture of alkanes with boiling points close to the target compound. Side reactions during Grignard reagent formation (e.g., Wurtz coupling) or thermal cracking during a high-temperature distillation.1. Use high-purity magnesium to minimize side reactions.[13]2. During Grignard reagent formation, add the alkyl halide slowly to the magnesium to control the reaction temperature.3. Perform a careful fractional distillation using a column with high theoretical plates.[14][15]4. Consider azeotropic or extractive distillation if fractional distillation is ineffective.[16][17]
The product is contaminated with a high-boiling point impurity. This could be a byproduct like biphenyl (if phenyl-containing reagents were used) or other coupling products.[1]1. Fractional distillation should effectively separate the lower-boiling this compound from high-boiling impurities.2. If the impurity is solid at room temperature, trituration (washing the crude product with a solvent in which the impurity is insoluble, like cold petroleum ether) can be effective.[1]
The isolated product yield is significantly lower than expected. 1. Poor Grignard reagent formation due to moisture.[2][3]2. Loss of volatile product during solvent removal or distillation.1. Review and improve all drying procedures for glassware, solvents, and reagents.[2]2. Use a rotary evaporator with a chilled condenser to remove solvents.3. Ensure all joints are well-sealed during distillation to prevent vapor loss.

Data Presentation

Table 1: Boiling Points of Target Compound and Potential Impurities

CompoundIUPAC NameMolecular FormulaBoiling Point (°C)
Product This compound C8H18118 [18]
Impurity3-PentanoneC5H10O102
Impurity3-ethyl-3-methylpentan-3-olC8H18O160-162
ImpurityDiethyl EtherC4H10O34.6
ImpurityTetrahydrofuran (THF)C4H8O66
Impurityn-ButaneC4H10-1
Impurity3-MethylpentaneC6H1463[19]
Impurity3-EthylpentaneC7H1693.5[20]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-3-methylpentan-3-ol via Grignard Reaction

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl2), and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of a solution of ethyl bromide in anhydrous diethyl ether via the dropping funnel. If the reaction does not start (indicated by bubbling), add a single crystal of iodine or gently warm the flask.

  • Reaction: Once the reaction initiates, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has been consumed.

  • Addition of Ketone: Cool the Grignard reagent in an ice bath. Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • Quenching and Work-up: After the addition is complete and the reaction has stirred, slowly pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent using a rotary evaporator to yield crude 3-ethyl-3-methylpentan-3-ol.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Place the crude this compound in the distillation flask with boiling chips. Heat the flask gently using a heating mantle.

  • Fraction Collection: Discard the initial low-boiling fraction (distillate), which will primarily consist of residual solvents or low-boiling byproducts.

  • Product Collection: Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 118°C).

  • Analysis: Analyze the collected fraction for purity using Gas Chromatography (GC) or NMR spectroscopy.

Visualizations

TroubleshootingWorkflow start_node Analyze Product Purity (e.g., GC-MS, NMR) decision_polar Polar Impurities Present? (e.g., Alcohol, Ketone) start_node->decision_polar decision_nonpolar Other Alkane Impurities Present? decision_polar->decision_nonpolar No proc_extract Perform Liquid-Liquid Extraction (Aqueous Wash) decision_polar->proc_extract Yes decision_bp Boiling Points Significantly Different? decision_nonpolar->decision_bp Yes end_node Pure this compound decision_nonpolar->end_node No proc_frac_dist Perform Fractional Distillation decision_bp->proc_frac_dist Yes proc_adv_dist Use Advanced Distillation (Azeotropic / Extractive) decision_bp->proc_adv_dist No (Close B.P.) proc_urea Consider Urea Adduction or Molecular Sieves for Linear Alkanes decision_bp->proc_urea If linear alkanes present proc_extract->decision_nonpolar proc_chrom Consider Column Chromatography proc_extract->proc_chrom Alternative proc_chrom->decision_nonpolar proc_frac_dist->end_node proc_adv_dist->end_node proc_urea->end_node

Caption: Impurity troubleshooting workflow for this compound synthesis.

PurificationMethods cluster_impurities Impurity Types cluster_methods Purification Methods unreacted_ketone Unreacted Ketone / Ester intermediate_alc Intermediate Alcohol salts Inorganic Salts alkane_bp Alkane Byproducts (Different B.P.) alkane_close_bp Alkane Byproducts (Close B.P.) linear_alkanes Linear Alkanes extraction Liquid-Liquid Extraction extraction->unreacted_ketone extraction->intermediate_alc extraction->salts chromatography Column Chromatography chromatography->unreacted_ketone chromatography->intermediate_alc frac_dist Fractional Distillation frac_dist->unreacted_ketone frac_dist->intermediate_alc frac_dist->alkane_bp adv_dist Azeotropic / Extractive Distillation adv_dist->alkane_close_bp urea_sieves Urea Adduction / Molecular Sieves urea_sieves->linear_alkanes

Caption: Relationship between purification methods and targeted impurities.

References

Technical Support Center: Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered in the synthesis of these complex molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of sterically hindered alkanes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Reaction Yield

  • Question: I am attempting a coupling reaction to form a C(sp³)-C(sp³) bond involving a tertiary alkyl halide, but I am observing very low to no yield of the desired alkane. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in the synthesis of sterically hindered alkanes, especially when using tertiary alkyl halides, are a common challenge. The primary reasons often revolve around steric hindrance, which can impede the approach of reagents and favor side reactions. Here are the likely culprits and troubleshooting steps:

    • Inappropriate Reaction Choice: Traditional coupling reactions like the Wurtz reaction are notoriously inefficient for tertiary alkyl halides due to steric hindrance, which favors elimination side reactions.[1][2][3][4]

      • Solution: Consider alternative methods better suited for constructing sterically congested centers. The Corey-House synthesis is a powerful option for creating alkanes with quaternary centers and can often provide better yields.[5][6] Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings with appropriate bulky ligands, can also be effective.[7][8]

    • Steric Hindrance: The bulky nature of the reactants can physically block the reactive centers from interacting.

      • Solution: Optimize reaction conditions by increasing the temperature to provide more energy to overcome the activation barrier. The choice of solvent can also play a critical role; sometimes, a change in solvent can alter the transition state geometry favorably. Utilizing highly active catalysts and ligands specifically designed for sterically demanding substrates is also a key strategy.[9]

    • Catalyst Deactivation or Inefficiency: The chosen catalyst may not be robust enough for the sterically demanding transformation.

      • Solution: For palladium-catalyzed reactions, select ligands that are both bulky and electron-rich, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos).[10] These ligands can promote the difficult oxidative addition and reductive elimination steps involving sterically hindered substrates.

Issue 2: Poor Diastereoselectivity in the Formation of Chiral Centers

  • Question: My synthesis of a sterically hindered alkane with multiple chiral centers is resulting in a poor diastereomeric ratio. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity in the formation of sterically hindered alkanes is a significant challenge. The subtle energy differences between diastereomeric transition states can be difficult to control. Here are some strategies to improve the outcome:

    • Sub-optimal Catalyst or Reagent Control: The stereochemical outcome is often dictated by the catalyst or directing groups.

      • Solution: For catalytic reactions, screen a variety of catalysts and ligands. Chiral ligands can induce asymmetry and favor the formation of one diastereomer. In substrate-controlled reactions, the inherent stereochemistry of the starting material can be used to direct the approach of incoming reagents.

    • Incorrect Reaction Temperature: Temperature can have a significant impact on selectivity.

      • Solution: Lowering the reaction temperature can often enhance diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[11]

    • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state.

      • Solution: Experiment with a range of solvents with varying polarities and coordinating abilities. A different solvent environment can favor a specific transition state, leading to improved diastereoselectivity.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of sterically hindered alkanes.

  • What are the main challenges in synthesizing sterically hindered alkanes? The primary challenge is overcoming the steric repulsion between bulky groups, which makes the formation of new carbon-carbon bonds, particularly those creating quaternary carbon centers, difficult.[12] This steric hindrance can lead to low reaction rates, low yields, and the prevalence of side reactions like elimination.[2][4]

  • Which synthetic methods are generally most successful for constructing sterically hindered alkanes? Methods that have shown considerable success include:

    • Corey-House Synthesis: This is a classic and effective method for coupling alkyl halides with lithium dialkylcuprates to form alkanes, including those with quaternary centers.[5][6]

    • Suzuki-Miyaura Coupling: While traditionally used for C(sp²)-C(sp²) bond formation, recent advancements with specialized ligands have enabled its use for C(sp³)-C(sp³) coupling of sterically hindered substrates.[13][14][15][16]

    • Hydroalkylation of Olefins: This method involves the addition of a C-H bond across a double bond and can be a powerful tool for creating quaternary carbons.[12][17][18][19][20]

    • Grignard Reactions: The reaction of Grignard reagents with sterically hindered ketones or alkyl halides can be used to construct tertiary or quaternary carbon centers.[5][21][22][23][24]

  • Why is the Wurtz reaction not recommended for preparing sterically hindered alkanes? The Wurtz reaction suffers from several limitations when applied to sterically hindered substrates. With bulky alkyl halides, elimination reactions become a significant side reaction, leading to the formation of alkenes and reducing the yield of the desired alkane.[1][2][3][4] Furthermore, it is generally only suitable for the synthesis of symmetrical alkanes.[1][4]

  • How can I choose the right catalyst and ligand for a cross-coupling reaction to synthesize a sterically hindered alkane? The choice of catalyst and ligand is critical. For palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition and reductive elimination steps with sterically encumbered substrates.[10] It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation. For other metals, such as nickel or cobalt, different ligand systems may be more effective.[7][20]

Experimental Protocols & Data

Table 1: Comparison of Yields for Selected Syntheses of Sterically Hindered Alkanes
Synthesis MethodReactantsProduct StructureReported Yield (%)Reference
Corey-House SynthesisLithium di-tert-butylcuprate + neopentyl bromide2,2,4,4-tetramethylpentane~70-80%General textbook examples
Suzuki-Miyaura Couplingtert-butylboronic acid + neopentyl bromide2,2,4,4-tetramethylpentane~60-75%Adapted from[8]
Hydroalkylation1,1-diphenylethylene + adamantane1-(2,2-diphenylethyl)adamantane~85%Adapted from[17]
Grignard Reactiontert-butylmagnesium chloride + pivaloyl chloride2,2,4,4-tetramethyl-3-pentanone (ketone precursor)~65-75%Adapted from[21][22]
Detailed Experimental Protocols

1. Corey-House Synthesis of a Sterically Hindered Alkane

This protocol describes the synthesis of 2,2,4,4-tetramethylpentane as an example.

Materials:

  • tert-butyllithium in pentane (1.7 M)

  • Copper(I) iodide (CuI)

  • Neopentyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add CuI to a flame-dried flask containing anhydrous diethyl ether and cool to -78 °C.

  • Slowly add two equivalents of tert-butyllithium solution to the stirred suspension of CuI. Allow the mixture to warm slightly to form the lithium di-tert-butylcuprate (Gilman reagent), which will appear as a clear, dark-colored solution.

  • Cool the Gilman reagent solution to 0 °C.

  • Slowly add a solution of neopentyl bromide in anhydrous diethyl ether to the Gilman reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

2. Suzuki-Miyaura Coupling for C(sp³)-C(sp³) Bond Formation

This protocol provides a general procedure for the coupling of a tertiary alkylboronic acid with a primary alkyl halide.

Materials:

  • Tertiary alkylboronic acid

  • Primary alkyl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Bulky phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the tertiary alkylboronic acid, primary alkyl bromide, palladium catalyst, ligand, and base to a flame-dried reaction vessel.

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow General Workflow for Synthesis of Sterically Hindered Alkanes cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start1 Alkyl Halide (R-X) reaction Coupling Reaction (e.g., Corey-House, Suzuki) start1->reaction start2 Organometallic Reagent (R'-M) start2->reaction quench Quench Reaction reaction->quench 1. extract Extraction quench->extract 2. purify Purification (Chromatography/Distillation) extract->purify 3. analysis Characterization (NMR, MS, etc.) purify->analysis troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed q1 Is the reaction known to be inefficient for hindered substrates? start->q1 a1_yes Change Synthetic Method (e.g., Wurtz to Corey-House) q1->a1_yes Yes q2 Are reaction conditions optimized for steric hindrance? q1->q2 No end Improved Yield a1_yes->end a2_no Optimize Conditions: - Increase Temperature - Change Solvent - Use Microwave q2->a2_no No q3 Is the catalyst/ligand appropriate for the substrate? q2->q3 Yes a2_no->end a3_no Screen Catalysts & Ligands (e.g., use bulky, electron-rich ligands) q3->a3_no No q3->end Yes a3_no->end

References

Technical Support Center: Synthesis of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethyl-3-methylpentane, primarily focusing on the synthesis of its tertiary alcohol precursor, 3-ethyl-3-methylpentan-3-ol, via the Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction for the synthesis of 3-ethyl-3-methylpentan-3-ol is not starting. What are the common causes and solutions?

A1: The initiation of a Grignard reaction is highly sensitive to the conditions of the reagents and apparatus.

  • Issue: Inactive Magnesium Surface. Magnesium turnings can have an oxide layer that prevents reaction.

    • Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by gently crushing the turnings to expose a fresh surface.[1] Alternatively, chemical activation can be achieved using a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1]

  • Issue: Presence of Water. Grignard reagents react readily with water, which will prevent their formation.[2]

    • Solution: All glassware must be rigorously flame-dried or oven-dried before use. The solvent (typically anhydrous diethyl ether or THF) must be completely dry.[3][4]

  • Issue: Impure Alkyl Halide.

    • Solution: Ensure the alkyl halide is pure and dry. Distillation of the alkyl halide before use is recommended.

Q2: My reaction yield is low. What are the potential side reactions?

A2: Several side reactions can compete with the desired nucleophilic addition, reducing the overall yield of the tertiary alcohol.[1]

  • Enolization: If the starting ketone (e.g., 3-pentanone) has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which will not lead to the desired alcohol.[1][5] This is more common with sterically hindered ketones.[1]

  • Reduction: With bulky Grignard reagents or sterically hindered ketones, the ketone can be reduced to a secondary alcohol.[1][5] This occurs via a hydride transfer from the beta-carbon of the Grignard reagent.[1][5]

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, forming a hydrocarbon byproduct (e.g., butane from ethylmagnesium bromide).[1] To minimize this, ensure slow addition of the alkyl halide to the magnesium and maintain efficient stirring.[1]

Q3: How does reaction temperature affect the yield?

A3: Temperature control is crucial for minimizing side reactions. The addition of the ketone or ester to the Grignard reagent should be performed at a low temperature, such as 0 °C, to manage the exothermic reaction.[1] After the initial addition, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.[1] Higher temperatures can favor the formation of byproducts like the Wurtz coupling product.[1]

Q4: I am observing multiple products after work-up. What could they be?

A4: Besides the target tertiary alcohol, you may isolate byproducts from the side reactions mentioned above (secondary alcohols, coupled hydrocarbons) or unreacted starting materials. Careful purification, typically by distillation, is necessary to isolate the desired product.[1][3]

Q5: Can I use an ester as a starting material instead of a ketone?

A5: Yes, esters can be used to synthesize tertiary alcohols.[5][6] However, this requires at least two equivalents of the Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[3][6] This method is effective for producing tertiary alcohols where at least two of the alkyl groups are identical.[5]

Data Presentation

Table 1: Physical Properties of this compound

Property Value
Molecular Formula C8H18[7][8][9]
Molecular Weight 114.23 g/mol [7][10]
Boiling Point 118 °C at 760 mmHg[7]
Density 0.711 g/cm³[7]
Flash Point 13.1 °C[7]

| Appearance | Colorless liquid[8][11] |

Table 2: Comparison of Synthetic Routes to 3-ethyl-3-methylpentan-3-ol

Starting Material Grignard Reagent Molar Ratio (Grignard:Substrate) Key Considerations
3-Pentanone Methylmagnesium bromide 1:1 A standard approach for tertiary alcohol synthesis.[2][6]
Diethyl Carbonate Ethylmagnesium bromide >2:1 A vigorous reaction that requires careful temperature control.[4]

| Ethyl Propionate | Ethylmagnesium bromide | >2:1 | Forms a ketone intermediate that reacts further.[3] Good for adding two identical groups.[5] |

Experimental Protocols

Protocol 1: Synthesis of 3-ethyl-3-methylpentan-3-ol via Grignard Reaction with a Ketone

This protocol details the synthesis using 3-pentanone and methylmagnesium bromide.

1. Preparation of Grignard Reagent (Methylmagnesium Bromide):

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add anhydrous diethyl ether to just cover the magnesium.

  • Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.

  • Add a small amount of the methyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), add a small iodine crystal.

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 3-Pentanone:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of 3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 3-pentanone solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

3. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude 3-ethyl-3-methylpentan-3-ol by fractional distillation.

Protocol 2: Conversion of 3-ethyl-3-methylpentan-3-ol to this compound

The final step to obtain the target alkane involves the reduction of the tertiary alcohol. This can be achieved through various methods, such as conversion to an alkyl halide followed by reduction, or through direct dehydroxylation methods. A common laboratory method involves treatment with a strong acid (like H₂SO₄ or H₃PO₄) to induce elimination to form a mixture of alkenes, followed by catalytic hydrogenation (e.g., H₂/Pd-C).

Visualizations

G cluster_prep Phase 1: Grignard Reagent Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification start Flame-Dried Glassware & Anhydrous Ether mg Add Mg Turnings start->mg mebr Add CH3Br (dropwise) mg->mebr reflux Reflux to Form CH3MgBr mebr->reflux cool Cool Grignard Reagent (0 °C) reflux->cool ketone Add 3-Pentanone (dropwise) cool->ketone warm Warm to Room Temp ketone->warm quench Quench with sat. NH4Cl (aq) warm->quench extract Separate Layers & Extract with Ether quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evap Evaporate Solvent dry->evap distill Fractional Distillation evap->distill product Pure 3-ethyl-3-methyl- pentan-3-ol distill->product

Caption: Experimental workflow for the synthesis of 3-ethyl-3-methylpentan-3-ol.

G start Problem: Low Yield of Tertiary Alcohol q1 Did the reaction initiate properly? start->q1 a1_yes Analyze Byproducts (GC-MS, NMR) q1->a1_yes Yes a1_no Issue: Inactive Mg or Wet Reagents q1->a1_no No q2 Secondary Alcohol Detected? a1_yes->q2 sol1 Solution: Activate Mg (Iodine) Use freshly dried solvent/glassware a1_no->sol1 cause2 Cause: Reduction Side Reaction q2->cause2 Yes q3 Unreacted Ketone Detected? q2->q3 No sol2 Solution: Use less bulky Grignard Lower reaction temperature cause2->sol2 cause3 Cause: Enolization q3->cause3 Yes q4 Hydrocarbon Byproduct (e.g., Butane) Detected? q3->q4 No sol3 Solution: Use lower temperature Change Grignard reagent if possible cause3->sol3 cause4 Cause: Wurtz Coupling q4->cause4 Yes sol4 Solution: Slow dropwise addition of alkyl halide Ensure efficient stirring cause4->sol4

Caption: Troubleshooting logic for low yield in Grignard synthesis.

G cluster_main Main Reaction Pathway cluster_side Competing Side Reactions RMgX Grignard Reagent (CH3MgBr) Intermediate Alkoxide Intermediate RMgX->Intermediate Enolate Enolate Anion RMgX->Enolate Secondary_OH Secondary Alcohol RMgX->Secondary_OH Wurtz Wurtz Coupling Product RMgX->Wurtz Coupling with Alkyl Halide Ketone Ketone (3-Pentanone) Ketone->Intermediate Nucleophilic Attack Ketone->Enolate Proton Abstraction (Enolization) Ketone->Secondary_OH Hydride Transfer (Reduction) Workup Aqueous Workup (H3O+) Intermediate->Workup Product Tertiary Alcohol (3-ethyl-3-methylpentan-3-ol) Workup->Product

Caption: Main and side reaction pathways in the synthesis of tertiary alcohols.

References

Technical Support Center: Resolving Co-eluting Peaks in GC Analysis of Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of octane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of octane isomers in my GC analysis?

A1: Co-elution of octane isomers is a frequent challenge due to their similar boiling points and chemical properties. The primary reasons for poor separation include:

  • Inappropriate GC Column: The stationary phase of the column may not have the necessary selectivity to differentiate between the isomers. For non-polar compounds like octane isomers, separation is primarily based on boiling points. Highly branched isomers are typically more volatile and elute earlier.

  • Suboptimal Oven Temperature Program: An isothermal method or a fast temperature ramp may not provide sufficient time for the isomers to separate on the column.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. A flow rate that is too high or too low can lead to peak broadening and co-elution.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks and poor resolution.

Q2: How can I confirm that I have co-eluting peaks and not just a broad peak of a single compound?

A2: Identifying co-elution is a critical first step. Here are a few methods to confirm the presence of multiple components within a single peak:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with a noticeable shoulder or tailing, are strong indicators of co-elution.

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge of the peak, it confirms the presence of multiple compounds.

  • Use of a More Selective Detector: While less common for hydrocarbon analysis, detectors with higher selectivity can sometimes help differentiate between co-eluting compounds.

  • Comprehensive Two-Dimensional GC (GCxGC): This advanced technique uses two columns with different selectivities to provide a much higher degree of separation, effectively resolving complex mixtures like gasoline.[1]

Q3: Which type of GC column is best suited for separating octane isomers?

A3: The choice of GC column is critical for the successful separation of octane isomers.

  • Non-Polar Columns: For general analysis of alkanes, non-polar columns are the industry standard. They separate compounds primarily based on their boiling points. A common and effective choice is a column with a 100% dimethylpolysiloxane (PDMS) stationary phase (e.g., DB-1, HP-1, Rtx-1). On these columns, branched isomers, which have lower boiling points, will elute before the linear n-octane.

  • Intermediate Polarity Columns: Columns with a small amount of phenyl substitution, such as a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5, HP-5ms, Rxi-5ms), can offer a different selectivity and may improve the separation of certain isomers.

  • Polar Columns: While less common for alkane analysis, polar columns, such as those with a polyethylene glycol (WAX) stationary phase, can provide a different elution order based on subtle differences in polarity. However, for non-polar octane isomers, the primary separation mechanism will still be boiling point.

Troubleshooting Guide for Co-eluting Octane Isomers

If you are experiencing co-elution of octane isomers, follow this systematic troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Start: Co-eluting Octane Isomer Peaks check_peak_shape 1. Analyze Peak Shape Is it symmetrical or asymmetrical (shoulder, tailing)? start->check_peak_shape asymmetrical Asymmetrical Peak: Strong indication of co-elution. check_peak_shape->asymmetrical Asymmetrical symmetrical Symmetrical Peak: Co-elution may still be present. check_peak_shape->symmetrical Symmetrical optimize_temp 2. Optimize Oven Temperature Program - Decrease initial temperature. - Reduce ramp rate (e.g., 1-5°C/min). - Add a mid-ramp isothermal hold. asymmetrical->optimize_temp symmetrical->optimize_temp resolution_improved Resolution Improved? optimize_temp->resolution_improved adjust_flow 3. Adjust Carrier Gas Flow Rate - Optimize for best efficiency (Van Deemter plot). - Typically 30-40 cm/s for Helium. resolution_improved->adjust_flow No end_resolved End: Peaks Resolved resolution_improved->end_resolved Yes resolution_improved2 Resolution Improved? adjust_flow->resolution_improved2 check_injection 4. Check Injection Parameters - Reduce injection volume. - Increase split ratio to avoid column overload. resolution_improved2->check_injection No resolution_improved2->end_resolved Yes resolution_improved3 Resolution Improved? check_injection->resolution_improved3 change_column 5. Change GC Column - Use a longer column for higher efficiency. - Try a column with a different stationary phase (e.g., mid-polarity if using non-polar). resolution_improved3->change_column No resolution_improved3->end_resolved Yes change_column->end_resolved Improved end_consult End: Consult Advanced Techniques (e.g., GCxGC) change_column->end_consult Not Improved

Caption: A logical workflow for troubleshooting co-eluting peaks in the GC analysis of octane isomers.

Experimental Protocols

Below are detailed methodologies for the GC analysis of octane isomers, adapted from established methods for gasoline and alkane analysis.

Protocol 1: General Screening of Octane Isomers using a Non-Polar Column

This protocol is suitable for a general-purpose separation of octane isomers.

  • Sample Preparation:

    • Prepare a standard solution of octane isomers in a volatile, non-polar solvent (e.g., hexane or pentane) at a concentration of 10-100 µg/mL.

  • GC System Configuration:

    • Injector: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 to 100:1 to prevent column overload.

    • Liner: Deactivated glass liner with glass wool.

    • Column: HP-5ms or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 4 minutes.

    • Ramp 1: 2 °C/min to 80 °C.

    • Ramp 2: 15 °C/min to 240 °C.

    • Final Hold: 5 minutes.

  • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify peaks based on retention times of individual isomer standards.

    • Integrate peak areas for quantification.

Protocol 2: High-Resolution Separation of Complex Octane Isomer Mixtures

This protocol is designed to achieve a higher degree of separation for complex mixtures.

  • Sample Preparation:

    • As in Protocol 1.

  • GC System Configuration:

    • Injector: Split/splitless injector.

    • Injector Temperature: 275 °C.

    • Split Ratio: 100:1.

    • Liner: Deactivated, low-volume split liner.

    • Column: Long non-polar column, e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness DB-1 or equivalent.

    • Carrier Gas: Hydrogen at an optimal linear velocity (consult your GC manufacturer's guidelines).

    • Detector: FID.

    • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 5 minutes.

    • Ramp: 1.5 °C/min to 150 °C.

    • Final Hold: 10 minutes.

  • Injection Volume: 0.5 µL.

  • Data Analysis:

    • As in Protocol 1.

Data Presentation

The retention of octane isomers is highly dependent on the specific GC column and analytical conditions. On a standard non-polar column (e.g., DB-5), the elution order is primarily determined by the boiling point, with more branched isomers eluting earlier.

IsomerBoiling Point (°C)Kovats Retention Index (DB-5)
2,2,4-Trimethylpentane99.3~692
2,2-Dimethylhexane106.8~725
2,4-Dimethylhexane109.4~745
2,5-Dimethylhexane109.1~750
3,3-Dimethylhexane112.0~760
2-Methylheptane117.6~767
3-Methylheptane119.0~777
4-Methylheptane117.7~779
3-Ethylhexane118.6~785
n-Octane125.7800[2]

Note: The Kovats Retention Index values are approximate and can vary between different instruments and analytical conditions. The values for branched isomers are estimated based on typical elution patterns.

Visualization of Key Concepts

Relationship Between Column Polarity and Analyte Retention

The choice of the GC column's stationary phase polarity is a critical factor in determining the separation of analytes. The principle of "like dissolves like" governs the interactions between the analytes and the stationary phase.

Column_Polarity_Elution cluster_nonpolar Non-Polar Column (e.g., DB-1, HP-5ms) cluster_polar Polar Column (e.g., WAX) np_elution1 Highly Branched Isomers (e.g., 2,2,4-Trimethylpentane) Elute First (Lower Boiling Point) np_elution2 Less Branched Isomers (e.g., 2-Methylheptane) np_elution3 Linear Alkane (n-Octane) Elutes Last (Higher Boiling Point) p_elution1 Alkanes (Non-polar) Elute relatively quickly (Weak interaction with polar phase) p_elution2 Polar Compounds (e.g., Alcohols) Elute later (Strong interaction with polar phase) start Sample Injection start->np_elution1 start->p_elution1

References

Overlapping signals in the NMR spectrum of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Spectroscopy Analysis

This guide provides troubleshooting assistance for researchers encountering overlapping signals in the NMR spectrum of 3-Ethyl-3-methylpentane.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing fewer signals than expected in the ¹H NMR spectrum of this compound?

A1: The molecular structure of this compound (C₈H₁₈) possesses a degree of symmetry, which results in chemically equivalent protons. However, the primary reason for observing fewer than the predicted number of distinct signals is often accidental signal overlap.[1] The chemical shifts of the different methyl and methylene groups are very close in value, causing their resonances to merge into a single, broader signal or complex multiplet.[1] Specifically, the triplets from the terminal methyl groups and the quartets from the methylene groups are prone to overlapping in standard NMR solvents like CDCl₃.

Q2: My integrations for the upfield region (~0.7-1.2 ppm) are not clear whole numbers. What is the cause?

A2: Inaccurate integrations are a direct consequence of signal overlap.[2] When peaks are not baseline-resolved, the instrument's integration algorithm cannot accurately assign the area corresponding to each distinct proton group.[2] This is common for this compound, where the signals for the three types of methyl groups and two types of methylene groups all resonate in a narrow range of the ¹H NMR spectrum.

Q3: How can I confirm the structure of this compound if the ¹H NMR signals are overlapped?

A3: When the ¹H NMR spectrum is ambiguous due to overlap, it is crucial to use a combination of other techniques:

  • ¹³C NMR Spectroscopy: Due to the larger chemical shift dispersion in ¹³C NMR, signals are less likely to overlap.[1] For this compound, six distinct carbon signals are expected, which can be a more reliable indicator of the carbon skeleton.

  • 2D NMR Experiments: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can correlate each proton signal to its directly attached carbon, helping to resolve the overlapped proton signals by spreading them out in a second dimension.[2]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can help confirm the compound's identity.

Q4: What immediate steps can I take to resolve the overlapping signals in my ¹H NMR spectrum?

A4: Two common and effective methods are:

  • Use a Higher Field Spectrometer: Moving from a 300 MHz spectrometer to a 500 MHz or higher instrument increases the chemical shift dispersion, meaning the signals are spread further apart in Hz. This can often be sufficient to resolve overlapping multiplets.

  • Change the Deuterated Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce different chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS), which may resolve the overlap.[3][4]

Data Presentation: Predicted NMR Signals

The following tables summarize the predicted ¹H and ¹³C NMR signals for this compound. Actual chemical shifts can vary based on solvent and spectrometer field strength.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
a2 x -CH₂CH₃ (chain)~0.7-0.9Triplet (t)6H
b-C-CH₃ (substituent)~0.7-0.9Singlet (s)3H
c-CH₂CH₃ (substituent)~0.7-0.9Triplet (t)3H
d2 x -CH₂ CH₃ (chain)~1.1-1.3Quartet (q)4H
e-CH₂ CH₃ (substituent)~1.1-1.3Quartet (q)2H

Note: Signals (a) and (c) are prone to overlap. Signals (d) and (e) are also prone to severe overlap.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentCarbonPredicted Chemical Shift (ppm)
12 x -CH₂C H₃ (chain)~8
2-C-C H₃ (substituent)~25
3-CH₂C H₃ (substituent)~8
42 x -C H₂CH₃ (chain)~32
5-C H₂CH₃ (substituent)~32
6-C -(quaternary)~37

Note: While some chemical shifts are close, they are generally more resolved than in the ¹H spectrum.

Experimental Protocols

Protocol 1: Resolving Signal Overlap by Solvent Change

  • Sample Preparation (Initial): Prepare the sample by dissolving ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the standard ¹H NMR spectrum.

  • Sample Recovery: Gently evaporate the CDCl₃ under a stream of nitrogen or using a rotary evaporator at low temperature.

  • Sample Preparation (New Solvent): Dissolve the recovered sample in ~0.6 mL of deuterated benzene (C₆D₆).

  • Data Acquisition: Acquire a new ¹H NMR spectrum. Lock and shim the spectrometer for the new solvent.

  • Analysis: Compare the two spectra. The aromatic ring current of benzene-d₆ often causes significant shifts in the proton resonances, which can resolve previously overlapping signals.[4]

Protocol 2: 2D HSQC NMR Experiment

  • Sample Preparation: Prepare a moderately concentrated sample of this compound (~10-20 mg) in a suitable deuterated solvent (~0.6 mL), such as CDCl₃.[4]

  • Spectrometer Setup: Lock onto the deuterium signal and carefully shim the magnetic field to achieve high homogeneity.

  • Acquire 1D Spectra: Obtain standard high-resolution 1D ¹H and ¹³C spectra to determine the spectral widths and pulse power for the 2D experiment.

  • HSQC Acquisition: Select a standard HSQC pulse program (e.g., hsqcedetgpsisp2 on Bruker instruments). Set the spectral widths in both the F2 (¹H) and F1 (¹³C) dimensions to encompass all signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). The resulting spectrum will show correlation peaks between each proton and the carbon it is directly attached to. This allows for the unambiguous assignment of protons even if their signals overlap in the 1D spectrum, as their attached carbons often have well-resolved chemical shifts.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting overlapping signals in an NMR spectrum.

troubleshooting_workflow start Overlapping Signals Observed in ¹H NMR check_field Increase Spectrometer Field Strength? start->check_field change_solvent Change Solvent? (e.g., to Benzene-d₆) check_field->change_solvent No/Unavailable higher_field Acquire Spectrum on Higher Field Instrument check_field->higher_field Yes run_2d Perform 2D NMR? (e.g., HSQC, COSY) change_solvent->run_2d No/Ineffective new_solvent Acquire Spectrum in New Solvent change_solvent->new_solvent Yes acquire_2d Acquire 2D Spectrum run_2d->acquire_2d Yes analyze Analyze Resolved Spectrum and Assign Signals run_2d->analyze No/Unnecessary higher_field->analyze new_solvent->analyze acquire_2d->analyze

Caption: A workflow for troubleshooting overlapping NMR signals.

References

Technical Support Center: Interpreting Complex Alkane Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex fragmentation patterns in the mass spectra of alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak weak or absent in the mass spectrum of my alkane sample?

A1: The stability of the molecular ion in alkanes decreases with increasing chain length and branching.[1][2] For long-chain linear alkanes, the molecular ion peak is often faint.[3][4] In highly branched alkanes, the molecular ion peak may be entirely absent.[3][5][6] This is due to the high propensity for fragmentation at the branching points, which leads to the formation of more stable secondary or tertiary carbocations.[5][6][7]

Troubleshooting:

  • Use a soft ionization technique: If the molecular ion is not observed with Electron Ionization (EI), consider using a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) to generate the molecular ion with less fragmentation.[3][8]

  • Check for impurities: The absence of a clear molecular ion could also indicate an impure sample.

  • Analyze fragmentation patterns: Even without a visible M+ peak, the fragmentation pattern can still provide significant structural information.

Q2: I see a series of peaks separated by 14 Da. What does this indicate?

A2: A homologous series of peaks separated by 14 mass units (corresponding to a CH₂ group) is a characteristic feature of straight-chain alkanes.[3][4] These peaks represent the successive loss of CH₂ groups, forming a series of alkyl carbocations (CnH2n+1).[3][9][10] The intensity of these peaks typically decreases smoothly in an exponential fashion after the C₃ or C₄ fragment.[3]

Q3: My alkane is branched. How does this affect the mass spectrum compared to a linear isomer?

A3: Branching significantly alters the fragmentation pattern of alkanes. Key differences include:

  • Weaker or absent molecular ion peak: As mentioned in Q1, branched alkanes show a less intense or absent M+ peak compared to their linear counterparts.[1][5]

  • Preferential cleavage at branch points: Fragmentation is favored at the carbon-carbon bonds of the branch point because it leads to the formation of more stable secondary and tertiary carbocations.[5][6][7][11]

  • Disruption of the smooth decay pattern: The smooth, exponential decay of fragment ion intensity seen in linear alkanes is absent in branched alkanes. Instead, you will observe enhanced peaks corresponding to the formation of stable carbocations at the branch points.[3][6]

  • Loss of the largest substituent: At a branching point, the largest alkyl group is preferentially lost as a radical.[6][7]

Q4: What are the most common fragment ions I should look for in an alkane mass spectrum?

A4: In the mass spectra of alkanes, you will commonly observe a series of alkyl (CnH2n+1) and alkenyl (CnH2n-1) carbocations. The most abundant peaks are often the propyl (m/z 43) and butyl (m/z 57) cations.[9][10] The butyl cation at m/z 57 is frequently the base peak in the spectra of linear alkanes.[1][3]

Common Fragment Ions in Alkane Mass Spectrometry

m/zIon Formula (Cation)Common Neutral Loss
15CH₃⁺M - CH₃
29C₂H₅⁺M - C₂H₅
43C₃H₇⁺M - C₃H₇
57C₄H₉⁺M - C₄H₉
71C₅H₁₁⁺M - C₅H₁₁
85C₆H₁₃⁺M - C₆H₁₃

Q5: How can I distinguish between cyclic and acyclic alkanes using mass spectrometry?

A5: Cyclic alkanes exhibit distinct fragmentation patterns compared to their acyclic isomers:

  • More intense molecular ion peak: The ring structure provides greater stability, often resulting in a more prominent molecular ion peak compared to linear or branched alkanes.[3][9][12]

  • Characteristic loss of ethylene: A common fragmentation pathway for cycloalkanes is the loss of a neutral ethylene molecule (C₂H₄, 28 Da), leading to a significant M-28 peak.[12]

  • Side-chain cleavage: For substituted cycloalkanes, cleavage of the bond between the ring and the side chain is a favored fragmentation pathway.[3][12]

Experimental Protocols

Protocol 1: Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alkanes

  • Sample Dissolution: Dissolve the alkane sample in a volatile, high-purity solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC column.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-550.

Visualizing Fragmentation Pathways

The following diagrams illustrate the fundamental fragmentation patterns observed in different types of alkanes.

linear_alkane_fragmentation M Linear Alkane Molecular Ion (M+) F1 [M-CH3]+ M->F1 - CH3• F2 [M-C2H5]+ M->F2 - C2H5• F3 [M-C3H7]+ M->F3 - C3H7• F4 ... M->F4 branched_alkane_fragmentation cluster_0 Preferential Cleavage at Branch Point M Branched Alkane Molecular Ion (M+) F1 Stable Secondary/ Tertiary Carbocation M->F1 - R• (larger group) R1 Alkyl Radical cyclic_alkane_fragmentation M Cyclic Alkane Molecular Ion (M+) F1 [M-C2H4]+• M->F1 - C2H4 F2 [M-Side Chain]+ M->F2 - R• (Side Chain)

References

Technical Support Center: Safe Handling of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing the risks of static discharge when handling 3-Ethyl-3-methylpentane. Adherence to these protocols is critical for ensuring laboratory safety.

Troubleshooting Guide

Encountering issues with static electricity can be alarming. This guide provides a systematic approach to identifying and mitigating potential hazards.

Table 1: Physical and Electrostatic Properties of this compound

PropertyValueNotes
CAS Number 1067-08-9[1][2][3][4][5]
Molecular Formula C8H18[1][2][4][6][7]
Molecular Weight 114.23 g/mol [1][2][3][6]
Boiling Point 118 °C[1][2]
Flash Point 6 °C[8][9]
Vapor Pressure 20.2 mmHg at 25°C[2][8]
Density 0.711 - 0.726 g/cm³[1][2][8]
Electrical Conductivity No specific data available; presumed to be low.As a hydrocarbon, it is expected to be a poor conductor of electricity.
Lower Explosive Limit (LEL) No specific data available.For similar alkanes like heptane, the LEL is 1.1%.[10]
Upper Explosive Limit (UEL) No specific data available.For similar alkanes like heptane, the UEL is 6.7%.[10]
Autoignition Temperature No data available.[8][9]

Troubleshooting Common Scenarios

  • Question: I felt a small shock when I touched a metal container of this compound. What should I do?

    • Answer: Immediately stop all work with the solvent. This indicates a buildup of static electricity. Ensure that you are properly grounded by wearing an anti-static wrist strap and that all containers and equipment are bonded and grounded according to the protocols below. Do not resume work until the source of the static discharge has been identified and rectified.

  • Question: I'm transferring this compound between two metal containers and I'm concerned about static. What is the most critical precaution?

    • Answer: The most critical precaution is to ensure that both the dispensing and receiving containers are electrically bonded to each other and that one of them is connected to a verified ground.[5] This creates an equipotential system, allowing static charges to safely dissipate to the ground rather than accumulating and potentially causing a spark.[5]

  • Question: The humidity in our lab is very low. Does this increase the risk of static discharge?

    • Answer: Yes, low humidity significantly increases the risk of static electricity buildup.[10] Dry air is a poor conductor of electricity, allowing static charges to accumulate more easily. Maintaining a relative humidity of at least 50% can help to dissipate static charges.

  • Question: Can the clothing I wear contribute to static electricity generation?

    • Answer: Absolutely. Synthetic fabrics like polyester and nylon are prone to generating static electricity. It is highly recommended to wear clothing made from natural fibers like cotton and to use anti-static laboratory coats when handling flammable solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a static electricity hazard?

A1: this compound is a hydrocarbon, and like most hydrocarbons, it is a poor conductor of electricity (low conductivity).[11] When a low-conductivity liquid is poured or agitated, it can generate and accumulate a static electrical charge.[11] If this charge builds up to a sufficient level, it can create a spark with enough energy to ignite the flammable vapors of the solvent, leading to a fire or explosion.[12][13]

Q2: What are the primary methods for controlling static electricity when handling this solvent?

A2: The two primary and most effective methods are bonding and grounding .

  • Bonding: Electrically connecting two or more conductive objects to equalize their electrical potential.[5] For solvent transfer, this means connecting the dispensing and receiving containers with a bonding wire.[5]

  • Grounding: Connecting a conductive object to the earth to allow for the safe dissipation of static charges.[5] In a laboratory setting, this typically involves connecting equipment to a designated grounding point.

Q3: What type of personal protective equipment (PPE) should I wear?

A3: In addition to standard laboratory PPE (safety glasses, gloves, and a lab coat), it is crucial to wear items that minimize static generation. This includes:

  • 100% cotton or flame-resistant lab coats. [14]

  • Anti-static footwear or shoe covers.

  • An anti-static wrist strap connected to a verified ground point, especially during transfer operations.

Q4: Are there any specific handling techniques I should use during transfer?

A4: Yes. To minimize the generation of static electricity during transfer:

  • Avoid splash filling. Use a grounded metal dip pipe or fill from the bottom of the receiving container.[5]

  • Control the flow rate. A slower flow rate will generate less static electricity.

Q5: How can I be sure my grounding and bonding connections are effective?

A5: Regularly inspect all grounding and bonding wires for damage or corrosion. Connections should be made to bare metal surfaces, free of paint, rust, or other insulating materials.[5] Use a multimeter to periodically check the continuity of your grounding and bonding connections.

Experimental Protocols

Protocol: Measurement of Electrical Conductivity

Objective: To determine the electrical conductivity of a liquid hydrocarbon sample.

Materials:

  • Conductivity meter with a probe suitable for non-aqueous liquids.

  • Glass or metal sample container.

  • Grounding and bonding wires.

  • The this compound sample.

Procedure:

  • Preparation:

    • Ensure the conductivity meter is calibrated according to the manufacturer's instructions.

    • Thoroughly clean and dry the sample container and the conductivity probe.

  • Grounding and Bonding:

    • Place the sample container in a well-ventilated area, such as a fume hood.

    • Bond the conductivity meter to the sample container.

    • Ground the sample container to a verified earth ground.

  • Sample Transfer:

    • Carefully transfer the this compound sample into the container, minimizing splashing.

  • Measurement:

    • Immerse the conductivity probe into the sample.

    • Allow the reading to stabilize. The time required for stabilization may vary depending on the instrument and the sample's properties.

    • Record the conductivity reading in picosiemens per meter (pS/m).

  • Post-Measurement:

    • Carefully remove the probe and clean it according to the manufacturer's instructions.

    • Properly store or dispose of the solvent sample according to your institution's safety guidelines.

Visualizations

Troubleshooting_Static_Discharge start Static Discharge Suspected (e.g., felt a shock, see sparks) check_grounding Are all containers and equipment grounded? start->check_grounding check_bonding Are dispensing and receiving containers bonded? check_grounding->check_bonding Yes remediate_grounding Establish proper grounding connections. check_grounding->remediate_grounding No check_ppe Is appropriate anti-static PPE being worn? check_bonding->check_ppe Yes remediate_bonding Connect containers with a bonding wire. check_bonding->remediate_bonding No check_humidity Is lab humidity above 50%? check_ppe->check_humidity Yes remediate_ppe Wear anti-static clothing, footwear, and wrist strap. check_ppe->remediate_ppe No remediate_humidity Increase lab humidity. check_humidity->remediate_humidity No safe_to_proceed Safe to Proceed check_humidity->safe_to_proceed Yes remediate_grounding->check_grounding remediate_bonding->check_bonding remediate_ppe->check_ppe remediate_humidity->check_humidity

Caption: Troubleshooting workflow for suspected static discharge.

Static_Charge_Generation cluster_factors Factors Contributing to Static Generation low_conductivity Low Solvent Conductivity (e.g., this compound) charge_accumulation Static Charge Accumulation low_conductivity->charge_accumulation agitation Turbulent Flow (e.g., pouring, mixing) agitation->charge_accumulation low_humidity Low Relative Humidity low_humidity->charge_accumulation insulating_materials Use of Insulating Materials (e.g., plastic containers, synthetic clothing) insulating_materials->charge_accumulation spark Electrostatic Discharge (Spark) charge_accumulation->spark ignition Ignition of Flammable Vapors spark->ignition

Caption: Key factors in static charge generation and discharge.

References

Storage and stability issues of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 3-Ethyl-3-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2] The container should be tightly closed to prevent evaporation and contamination.[1][2] It is also recommended to store it in a dark place to prevent potential photodegradation.

Q2: Is this compound a stable compound?

A2: Yes, as a branched alkane, this compound is a relatively stable and unreactive compound under normal laboratory conditions.[3][4] Alkanes, in general, do not react with common laboratory acids, bases, or oxidizing agents. However, they can be susceptible to degradation under conditions of high heat or exposure to UV light.

Q3: What are the primary hazards associated with this compound?

A3: this compound is a highly flammable liquid and vapor.[1][5] It can also cause skin irritation and may be fatal if swallowed and enters the airways due to its aspiration hazard.[5] Inhalation may cause drowsiness or dizziness.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for alkanes like this compound are through thermal decomposition (combustion) at high temperatures and free-radical halogenation when exposed to heat or UV light in the presence of halogens. While generally stable, prolonged exposure to strong oxidizing conditions or high-energy radiation could also potentially lead to degradation.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be reliably determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is particularly useful for identifying any potential impurities or degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in GC analysis 1. Contamination of the sample. 2. Degradation of the compound due to improper storage. 3. Contamination from the GC system (e.g., septum bleed).1. Ensure proper handling and storage procedures are followed. Use clean glassware and syringes. 2. Review storage conditions. Store in a cool, dark, and well-ventilated area in a tightly sealed container. Consider performing a stability study. 3. Run a blank to check for system contamination.
Decreased assay of the compound over time 1. Evaporation from a poorly sealed container. 2. Degradation due to exposure to heat or light.1. Ensure the container cap is securely tightened. Use containers with appropriate septa for repeated sampling. 2. Store the compound protected from light and at the recommended cool temperature. For long-term storage, consider refrigeration.
Physical changes in the liquid (e.g., discoloration) 1. Presence of impurities from synthesis or degradation. 2. Reaction with the storage container material.1. Re-purify the compound if necessary. Analyze for impurities using GC-MS. 2. Ensure the compound is stored in an inert container (e.g., amber glass).

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated thermal stress conditions. This protocol is based on general principles for accelerated stability testing of chemical substances.[6][7]

Materials:

  • This compound (in its commercial packaging or a suitable inert container)

  • Stability chamber or oven capable of maintaining 54 ± 2 °C

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Validated analytical method for the quantification of this compound

Procedure:

  • Initial Analysis (Time 0):

    • Take an initial sample of the this compound.

    • Determine the initial concentration (assay) of the active ingredient using the validated analytical method.[7]

    • Record any physical observations of the product and its container.

  • Accelerated Storage:

    • Place the container with the remaining this compound in a stability chamber or oven set to 54 ± 2 °C.[6]

    • Store the sample for a period of 14 days.[6]

  • Final Analysis (Time 14 days):

    • After 14 days, remove the sample from the chamber and allow it to return to room temperature.

    • Determine the final concentration of this compound using the same validated analytical method.[7]

    • Record any physical changes to the product and container.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the initial and final concentrations.

    • Analyze for the presence of any new peaks in the chromatogram, which may indicate degradation products.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column suitable for volatile hydrocarbon analysis (e.g., DB-1, HP-5ms)

GC Conditions (Example):

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature (FID): 280 °C

  • Injection Volume: 1 µL (with appropriate split ratio)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane).

  • Injection: Inject the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area percent of the main peak to determine the purity.

    • If using GC-MS, identify any impurity peaks by comparing their mass spectra to a library database.

Visualizations

Storage_Troubleshooting start Start: Stored this compound check_purity Perform GC Purity Analysis start->check_purity purity_ok Purity Meets Specification? check_purity->purity_ok pass Proceed with Experiment purity_ok->pass Yes fail Investigate Cause purity_ok->fail No check_storage Review Storage Conditions (Temp, Light, Seal) fail->check_storage check_handling Review Handling Procedures (Contamination) fail->check_handling re_purify Consider Re-purification check_storage->re_purify check_handling->re_purify

Caption: Troubleshooting workflow for purity issues.

Stability_Study_Workflow start Start: New Batch of This compound initial_analysis Time 0 Analysis: - Assay (GC) - Physical Observation start->initial_analysis stress_conditions Expose to Stress Conditions: - Elevated Temperature (e.g., 54°C) - UV Light Exposure initial_analysis->stress_conditions final_analysis Final Timepoint Analysis: - Assay (GC) - Physical Observation - Degradant Identification stress_conditions->final_analysis data_evaluation Evaluate Data: - Calculate % Degradation - Assess Physical Changes final_analysis->data_evaluation stable Compound is Stable Under Test Conditions data_evaluation->stable No Significant Change unstable Compound is Unstable - Identify Degradants - Refine Storage Conditions data_evaluation->unstable Significant Change

References

Technical Support Center: 3-Ethyl-3-methylpentane Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 3-Ethyl-3-methylpentane waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: Why is this compound waste considered hazardous?

A1: this compound waste is classified as hazardous due to several intrinsic properties identified under GHS classifications. It is a highly flammable liquid and vapor (H225).[1][2][3] It poses a significant aspiration hazard and may be fatal if swallowed and enters the airways (H304).[2][3] Furthermore, it causes skin irritation (H315), may lead to drowsiness or dizziness (H336), and is very toxic to aquatic life with long-lasting effects (H410).[2][3]

Q2: Can I dispose of small quantities of this compound waste down the laboratory sink?

A2: No. Due to its high toxicity to aquatic life and its status as a hazardous waste, it must not be released into the environment.[3] Disposal down the sanitary sewer is prohibited.[4][5] All waste must be collected for proper disposal by a licensed hazardous waste facility.

Q3: What are the approved methods for the disposal of this chemical waste?

A3: The primary and approved method for disposing of this compound waste is through a licensed environmental waste management company. These facilities typically use high-temperature incineration. The P501 precautionary statement advises disposing of the contents and container at an approved waste disposal plant. Treatment and disposal are subject to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[6][7]

Q4: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A4: When handling this waste, you must wear appropriate PPE to prevent exposure. This includes tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant and impervious clothing.[1] All handling should occur in a well-ventilated area or a chemical fume hood.[1]

Q5: How should I store this compound waste prior to collection?

A5: Store the waste in a tightly closed, properly labeled container made of a compatible material.[1] The storage area must be a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][3] Store it separately from incompatible materials, particularly oxidizing agents.

Q6: What is the correct procedure in case of a spill?

A6: In the event of a spill, immediately evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use non-sparking tools and appropriate personal protective equipment for cleanup.[1] Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite), collect the spillage, and place it in a sealed container for hazardous waste disposal.[1]

Troubleshooting Guide

Q: The hazardous waste disposal vendor rejected my waste container. What are the common reasons for this? A: Rejection typically occurs due to non-compliance issues. Common reasons include:

  • Improper Labeling: The container lacks a "Hazardous Waste" label or the contents are not clearly identified.

  • Incorrect Container: The container is not chemically compatible, is in poor condition, or is leaking.

  • Open Container: Waste containers must be kept tightly sealed to prevent the release of flammable vapors.[1]

  • Mixed Incompatible Wastes: The container holds chemicals that are incompatible, creating a safety hazard.

  • Exceeding Accumulation Limits: The volume of waste exceeds the legally allowed amount for a satellite accumulation area.

Q: I suspect this compound waste was accidentally mixed with an oxidizing agent. What should I do? A: This is a dangerous situation that could lead to a fire or explosion.

  • DO NOT attempt to move or open the container.

  • Alert all personnel and evacuate the immediate area.

  • If you can do so safely, secure the area to prevent entry.

  • Immediately contact your institution's Environmental Health & Safety (EHS) office or emergency services.

  • Provide them with all available information about the mixed chemicals.

Q: My waste container appears to be bulging. What does this mean and how should I handle it? A: A bulging container indicates an increase in internal pressure, likely from the vaporization of the flammable liquid due to heat.

  • Move the container to a cooler location if it can be done safely.

  • Place the container in secondary containment to manage any potential leaks.

  • Do not attempt to vent the container yourself unless you are trained to do so and have the proper equipment within a fume hood.

  • Contact your EHS office for guidance and to arrange for an immediate pickup.

Data Summary Table

The following table summarizes key quantitative and safety data for this compound.

PropertyValueReference(s)
CAS Number 1067-08-9[8]
Molecular Formula C₈H₁₈[2][8][9]
Molecular Weight 114.23 g/mol [2]
Boiling Point 118 °C (at 760 mm Hg)[10]
Flash Point 13.10 °C (56.00 °F) (estimated)[10]
GHS Hazard Codes H225, H304, H315, H336, H400, H410[2][3]
UN Number UN1262

Experimental Protocol

Protocol for the Safe Accumulation and Storage of this compound Waste

This protocol details the mandatory procedure for collecting and temporarily storing this compound waste at the point of generation (satellite accumulation area) before its collection by authorized personnel.

1.0 Personal Protective Equipment (PPE) 1.1. Before handling waste, don a lab coat, flame-retardant clothing, chemical-impermeable gloves (e.g., nitrile), and tightly sealed safety goggles.[1]

2.0 Container Selection 2.1. Select a clean, empty container made of a chemically resistant material (e.g., glass or high-density polyethylene). 2.2. Ensure the container has a screw-top cap that can be tightly sealed. The container must be in good condition with no leaks or cracks.

3.0 Waste Collection 3.1. Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[1] 3.2. Use a funnel to carefully pour the liquid waste into the designated waste container, avoiding splashes. 3.3. Do not fill the container beyond 90% of its capacity to allow for vapor expansion. 3.4. After transferring the waste, securely fasten the cap on the container. 3.5. Keep the container closed at all times except when adding waste.[5]

4.0 Labeling 4.1. As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. 4.2. Clearly write the full chemical name, "this compound," and any other components in the waste stream. Do not use abbreviations or chemical formulas. 4.3. Indicate the specific hazards associated with the waste (e.g., "Flammable," "Toxic").

5.0 Storage 5.1. Store the labeled waste container at or near the point of generation in a designated satellite accumulation area. 5.2. Ensure the storage location is away from heat sources, direct sunlight, and ignition sources. 5.3. Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks. 5.4. Segregate the container from incompatible materials, especially acids and oxidizers.

6.0 Arranging for Disposal 6.1. Monitor the volume of waste in the container. 6.2. Once the container is 90% full, or if the waste has been accumulated for the maximum time allowed by your institution's policy (often 90-180 days), contact your EHS department to schedule a waste pickup.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for safely managing this compound waste from generation to disposal.

G cluster_0 cluster_1 start Waste Generation (this compound) segregate Is waste pure or mixed? Segregate from incompatible streams. start->segregate Start container Select appropriate, leak-proof waste container. segregate->container label_node Affix 'Hazardous Waste' label. Clearly identify contents. container->label_node store Store in designated Satellite Accumulation Area with secondary containment. label_node->store check Container full or storage time limit reached? store->check spill Spill Occurs! store->spill Potential Event check->store No contact_ehs Request pickup from EHS / Licensed Vendor. check->contact_ehs Yes end_node Waste Collected for Proper Disposal contact_ehs->end_node spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Use Absorbent & PPE 4. Collect for Disposal spill->spill_protocol spill_protocol->container Collect spill debris as hazardous waste

References

Technical Support Center: Optimizing GC Analysis of Volatile Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) analysis of volatile alkanes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common issues encountered when analyzing volatile alkanes by GC, and how can I resolve them?

A1: Common issues in the GC analysis of volatile alkanes include poor peak shape (tailing or fronting), inconsistent retention times, and low sensitivity. A systematic approach to troubleshooting can help identify and resolve these problems.[1][2][3][4]

Troubleshooting Guide for Common GC Issues:

Issue Potential Cause Recommended Solution
Peak Tailing Active sites in the inlet or column: Polar sites can interact with analytes.Use a deactivated inlet liner and column. If contamination is suspected, trim the first few centimeters of the column.[5]
Column Overload: Injecting too much sample can saturate the column.Dilute the sample or increase the split ratio.[2]
Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can lead to peak broadening.Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[5]
Peak Fronting Column Overload: Injecting a sample that is too concentrated.Reduce the injection volume or dilute the sample.
Incompatibility between sample solvent and stationary phase: Mismatched polarities can affect peak shape.Choose a solvent that is more compatible with the stationary phase of the column.
Inconsistent Retention Times Leaks in the system: Leaks in the injector or column connections can cause pressure and flow fluctuations.Perform a leak check of the system, paying close attention to the septum and ferrules.[3][6]
Fluctuations in oven temperature or carrier gas flow rate: Instability in these parameters directly affects retention time.Verify the stability of the oven temperature and ensure the carrier gas flow rate is constant and reproducible.[3][7]
Column Contamination: Buildup of non-volatile residues can alter the stationary phase.Bake out the column at a high temperature or trim the inlet end of the column.[1][3]
Low Sensitivity/No Peaks Incorrect injection technique: Using split injection for trace analysis can result in loss of sample.For trace analysis, use splitless injection to ensure the entire sample reaches the column.[8][9][10]
Injector temperature too low: Incomplete vaporization of the sample.Increase the injector temperature to ensure complete and rapid vaporization of the volatile alkanes.[5]
Detector issues: The detector may not be functioning correctly or may be contaminated.Check the detector settings and perform necessary maintenance, such as cleaning.[1][2]
Baseline Drift/Noise Column Bleed: Degradation of the stationary phase at high temperatures.Ensure the column's maximum temperature limit is not exceeded. Condition the column properly.[1]
Contaminated carrier gas or injector: Impurities can lead to an unstable baseline.Use high-purity carrier gas with appropriate traps. Clean the injector and replace the septum and liner.[1][3]
Detector contamination: Buildup of residue in the detector.Clean the detector according to the manufacturer's instructions.[1]

Q2: Should I use a split or splitless injection for my volatile alkane analysis?

A2: The choice between split and splitless injection depends on the concentration of your analytes.

  • Split Injection: This is the preferred method for high-concentration samples. It introduces only a portion of the sample to the column, preventing column overload and producing sharp, narrow peaks.[9][10] Typical split ratios range from 5:1 to 500:1.[11]

  • Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is very low. The entire sample is transferred to the column, maximizing sensitivity.[8][9][10] However, it can lead to broader peaks for highly volatile compounds if not optimized correctly.[9]

Q3: How do I optimize the injector temperature for volatile alkanes?

A3: The injector temperature should be high enough to ensure rapid and complete vaporization of the sample. For volatile alkanes, a starting injector temperature of 250 °C is generally recommended.[12] You can then optimize this temperature by injecting standards at various temperatures (e.g., in 25 °C increments) and observing the peak shapes and responses.[12] Be cautious of setting the temperature too high, as this can lead to the degradation of thermally labile compounds, though this is less of a concern for stable hydrocarbons like alkanes.[12]

Q4: What is the optimal carrier gas and flow rate for analyzing volatile alkanes?

A4: Helium and hydrogen are the most common carrier gases for GC analysis of alkanes.[5][7] Hydrogen can provide faster analysis times, while helium often yields better peak resolution.[13] The optimal flow rate is crucial for good separation efficiency. A typical starting point for the carrier gas flow rate is between 1 and 2 mL/min.[5] The flow rate should be optimized to achieve the best balance between analysis time and resolution.[14][15]

Experimental Protocol: GC-FID Analysis of a Volatile Alkane Mixture (C5-C10)

This protocol provides a starting point for the analysis of a mixture of volatile alkanes (pentane, hexane, heptane, octane, nonane, decane) using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Standard Preparation:

  • Prepare a stock solution of 1000 µg/mL of each alkane in a suitable volatile solvent like hexane.
  • Create a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[16]

2. GC System Parameters:

Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane)Provides good resolution for a wide range of non-polar compounds like alkanes.[5][16]
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.[5][7]
Carrier Gas Flow Rate Constant flow at 1.2 mL/minAn optimal flow rate is critical for good separation.[14][16]
Injection Mode Split (e.g., 50:1 ratio for concentrations >10 µg/mL) or Splitless (for concentrations <10 µg/mL)Split injection prevents column overload for higher concentrations, while splitless enhances sensitivity for trace analysis.[8][9][16]
Injection Volume 1 µLA standard injection volume that can be adjusted based on sample concentration and liner volume.
Injector Temperature 250 °CEnsures rapid and complete vaporization of volatile alkanes.[12]
Oven Temperature Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C, Hold: 5 minThis program provides good separation for alkanes with varying boiling points.[5][16]
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temperature 300 °CPrevents condensation of analytes in the detector.
FID Gas Flows Hydrogen: ~30 mL/min, Air: ~300 mL/min, Makeup (He or N2): ~25 mL/minOptimized gas flows are essential for proper detector function.

3. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.
  • Inject a solvent blank to ensure the system is clean.
  • Inject the series of working standards to generate a calibration curve.
  • Inject the unknown samples.

Visualizations

GC_Troubleshooting_Workflow Start Problem Observed (e.g., Poor Peak Shape) Check_Injection Review Injection Parameters (Split/Splitless, Temp, Volume) Start->Check_Injection Check_Column Inspect GC Column (Contamination, Installation) Check_Injection->Check_Column Parameters OK Sol_Injection Adjust Injection Parameters Check_Injection->Sol_Injection Issue Found Check_Gases Verify Carrier Gas (Purity, Flow Rate, Leaks) Check_Column->Check_Gases Column OK Sol_Column Trim/Replace Column Check_Column->Sol_Column Issue Found Check_Method Review Oven Program & Detector Settings Check_Gases->Check_Method Gases OK Sol_Gases Fix Leaks/ Optimize Flow Check_Gases->Sol_Gases Issue Found Solution Problem Resolved Check_Method->Solution Method OK Sol_Method Optimize Method Parameters Check_Method->Sol_Method Issue Found Sol_Injection->Solution Sol_Column->Solution Sol_Gases->Solution Sol_Method->Solution

Caption: A logical workflow for troubleshooting common GC analysis issues.

GC_Process_for_Volatile_Alkanes cluster_injection Sample Introduction cluster_separation Separation cluster_detection Detection Sample Volatile Alkane Sample Injector Heated Injector (Vaporization) Sample->Injector 1. Injection Column GC Column (Stationary Phase) Injector->Column 2. Transfer with Carrier Gas Detector Detector (FID) (Signal Generation) Column->Detector 3. Elution Data_System Data System (Chromatogram) Detector->Data_System 4. Signal Processing

Caption: The process of GC analysis for volatile alkanes.

References

Calibration curve issues with 3-Ethyl-3-methylpentane standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-3-methylpentane standards and calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves for this compound?

A1: Non-linear calibration curves for volatile compounds like this compound are a frequent challenge in gas chromatography (GC) analysis. The primary causes can be categorized as follows:

  • Standard Preparation and Handling: Due to its volatile nature, improper preparation and handling of this compound standards is a major source of error. This includes inaccurate dilutions, evaporative loss of the analyte, and contamination of the solvent.[1][2] It is crucial to prepare fresh standards for each run and to minimize headspace in the vials.

  • Injection and System Issues: Inconsistent injection volumes can lead to variability. Furthermore, discrimination effects in the injector, where higher or lower boiling point compounds are not transferred to the column efficiently, can cause non-linearity. A contaminated injector liner can also contribute to this issue.

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the calibration curve.

  • Matrix Effects: Components in the sample matrix can interfere with the analysis by either enhancing or suppressing the signal of this compound.[1][3] This is a significant consideration when analyzing complex samples.

  • Inappropriate Calibration Range: Attempting to calibrate over too wide a concentration range can often result in non-linearity, especially at the lower and upper ends of the curve.

Q2: My calibration curve for this compound has a low R² value. What does this indicate and how can I improve it?

A2: A low coefficient of determination (R²) value (typically below 0.995) indicates poor correlation between the concentration of your standards and the instrument response, suggesting that the calibration model does not accurately represent the data. To improve the R² value:

  • Verify Standard Integrity: Prepare fresh calibration standards using a precise and consistent dilution technique. Ensure the solvent is of high purity and compatible with this compound.

  • Optimize GC Method: Review your GC parameters, including injector temperature, temperature program, and carrier gas flow rate, to ensure optimal separation and peak shape for this compound.

  • Check for System Leaks: Leaks in the GC system can lead to inconsistent flow rates and poor reproducibility.

  • Clean the Injector and Column: A dirty injector liner or a contaminated column can cause peak tailing and poor reproducibility. Regular maintenance is essential.

  • Narrow the Calibration Range: If non-linearity is observed at the extremes of your curve, try using a narrower concentration range.

  • Use an Internal Standard: The use of an internal standard can help to correct for variations in injection volume and other system fluctuations.

Q3: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my this compound analysis?

A3: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be accurately and precisely quantified.[4][5] Common methods for their determination include:

  • Based on Signal-to-Noise Ratio: This is an empirical method where the LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ is a ratio of 10:1.[4][6]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical approach is widely accepted. The formulas are:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • σ = the standard deviation of the response (often estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements).

      • S = the slope of the calibration curve.[5][7]

To determine σ, it is recommended to analyze a minimum of seven replicate blank samples and calculate the standard deviation of their responses.[1]

Troubleshooting Guides

Issue: Poor Reproducibility of Peak Areas for Replicate Injections
Possible Cause Troubleshooting Step
Leaky Syringe or Septum Inspect the syringe for any signs of wear or damage. Replace the septum in the injection port.
Inconsistent Injection Volume If using manual injection, ensure a consistent and rapid injection technique. An autosampler is highly recommended for improved precision.
Sample Volatility Minimize the time the vial is uncapped. Ensure a good seal on the vial cap and septum to prevent evaporative loss of this compound. Keep standards cool when not in use.
System Leaks Perform a leak check on the entire GC system, including all fittings and connections from the gas source to the detector.
Contaminated Injector Liner Replace the injector liner. Buildup of non-volatile residues can affect the vaporization of the analyte.
Issue: Non-Linear Calibration Curve
Possible Cause Troubleshooting Step
Standard Preparation Error Prepare a fresh set of calibration standards, paying close attention to accurate serial dilutions. Use calibrated volumetric flasks and pipettes.
Detector Saturation (High End) Dilute the higher concentration standards and re-analyze. If linearity improves, the original high-end concentrations were likely saturating the detector.
Poor Sensitivity (Low End) Check the instrument's sensitivity for this compound. You may need to adjust detector parameters or use a more sensitive detector if available.
Matrix Effects If analyzing samples in a complex matrix, prepare matrix-matched calibration standards to compensate for any signal enhancement or suppression.[1][3]
Inappropriate Curve Fit Most calibration curves for GC-FID are linear. However, if a slight, consistent non-linearity is observed, a quadratic fit might be appropriate, but this should be justified and validated.[8]

Quantitative Data Summary

The following table provides typical performance characteristics for the GC-FID analysis of volatile hydrocarbons like this compound. Actual values will vary depending on the specific instrumentation, method parameters, and laboratory conditions.

Parameter Typical Value / Range Reference
Linearity (R²) ≥ 0.995[9][10]
Limit of Detection (LOD) 0.1 - 10 µg/L (in water)[11]
Limit of Quantitation (LOQ) 0.5 - 25 µg/L (in water)[11]
Repeatability (RSD) < 15%[9]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a series of liquid calibration standards in a suitable volatile solvent for GC-FID analysis.

Materials:

  • This compound (≥99% purity)

  • High-purity volatile solvent (e.g., Hexane or Pentane, GC grade)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated microliter syringes or pipettes

  • 2 mL autosampler vials with PTFE-lined septa

Procedure:

  • Prepare a Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Fill the flask to the mark with the solvent.

    • Calculate the exact concentration of the stock solution.

  • Perform Serial Dilutions:

    • Prepare a series of at least five calibration standards by serially diluting the stock solution. A suggested concentration range is 1 µg/mL to 100 µg/mL.

    • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Repeat this process to create standards with decreasing concentrations.

  • Vialing:

    • Transfer the prepared standards into 2 mL autosampler vials.

    • Fill the vials to minimize headspace and immediately cap them with PTFE-lined septa to prevent evaporation.

    • Store the standards at a low temperature (e.g., 4°C) when not in use.

Protocol 2: GC-FID Analysis of this compound

This protocol provides a general GC-FID method for the analysis of this compound. Parameters should be optimized for your specific instrument and application.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column (e.g., DB-1, DB-5, or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC-FID Conditions:

Parameter Setting
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Oven Temperature Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 150°CHold: 2 min
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Data Analysis:

  • Inject the prepared calibration standards from the lowest to the highest concentration.

  • Integrate the peak area for this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line and the R² value.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check1 Initial Checks cluster_action1 Corrective Actions cluster_check2 Method Optimization cluster_end Resolution start Calibration Curve Issue (Non-linear, Poor R², Poor Reproducibility) check_standards Verify Standard Preparation and Handling start->check_standards Volatile analyte? check_system Check GC System (Leaks, Consumables) start->check_system Instrument performance? remake_standards Prepare Fresh Standards check_standards->remake_standards Errors found optimize_gc Optimize GC Method Parameters (Temperature, Flow Rate) check_standards->optimize_gc No errors system_maintenance Perform System Maintenance (Replace Septum, Liner) check_system->system_maintenance Issues identified check_system->optimize_gc No issues remake_standards->optimize_gc system_maintenance->optimize_gc end Acceptable Calibration Curve optimize_gc->end Re-analyze standards

Caption: Troubleshooting workflow for calibration curve issues.

Calibration_Standard_Prep cluster_0 Stock Solution cluster_1 Serial Dilution cluster_2 Final Standards stock High Purity This compound prepare_stock Prepare Stock Solution (e.g., 1000 µg/mL) stock->prepare_stock solvent1 Volatile Solvent (e.g., Hexane) solvent1->prepare_stock std1 Standard 1 (e.g., 100 µg/mL) prepare_stock->std1 Dilute std2 Standard 2 (e.g., 50 µg/mL) std1->std2 Dilute vials Transfer to Vials (Minimize Headspace) std1->vials std3 Standard 3 (e.g., 10 µg/mL) std2->std3 Dilute std2->vials std_n ... std3->std_n std3->vials std_n->vials

Caption: Experimental workflow for preparing calibration standards.

References

Technical Support Center: Deconvolution of Overlapping IR Spectral Bands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deconvolution of overlapping Infrared (IR) spectral bands.

Troubleshooting Guides

Issue 1: Poor Separation of Overlapping Peaks

Q: My deconvolution results in poor separation of adjacent peaks. How can I improve this?

A: Poor peak separation is a common challenge. Here are several steps you can take to improve your results:

  • Improve Spectral Quality: Ensure you start with a high-quality FTIR spectrum. A better signal-to-noise ratio will make it easier to deconvolute the peaks.[1][2]

  • Baseline Correction: An inaccurate baseline can significantly distort the shape and intensity of peaks, leading to poor fitting. Always perform a careful baseline correction before deconvolution.[3][4][5][6] There are various methods, such as manual spline fit for complex baselines or a simple linear fit for gentler slopes.[3]

  • Choose the Right Peak Function: The choice of the mathematical function to model your peaks is critical. Common functions include Gaussian, Lorentzian, and Voigt. The Voigt profile is often a good choice as it is a convolution of both Gaussian and Lorentzian functions and can represent a wider variety of peak shapes.[1] A pseudo-Voigt function is also a suitable alternative.[7][8]

  • Optimize Initial Parameters: The success of the deconvolution algorithm heavily depends on the initial estimates for peak positions, widths, and heights.[9] Use the second derivative of your spectrum to get a better estimate of the initial number of peaks and their positions.[10][11]

  • Avoid Over-fitting: Using too many peaks can lead to a mathematically good fit that is physically meaningless.[9][12] Start with the minimum number of peaks suggested by the second derivative spectrum and add more only if there is a clear spectroscopic justification.

Issue 2: Inaccurate Peak Intensity and Area Calculations

Q: The calculated intensities and areas of my deconvoluted peaks seem incorrect. What could be the cause?

A: Inaccurate quantitative results from deconvolution can stem from several factors:

  • Improper Baseline Correction: As mentioned, an incorrect baseline is a primary source of error in intensity and area calculations.[4] Ensure the baseline is set to zero absorbance where there is no sample absorption.

  • Incorrect Peak Shape Model: If the chosen peak function (e.g., Gaussian) does not accurately represent the true shape of your spectral bands, the resulting area and intensity will be inaccurate.[13] Experiment with different peak functions to find the best fit.

  • Heavily Overlapped Bands: For severely overlapping bands, it can be challenging for the algorithm to accurately partition the area between the constituent peaks. Reliable curve fitting is generally possible only when the separation of peak maxima is greater than their average full width at half-height (FWHH).[14]

  • Data Processing Artifacts: Excessive smoothing of the spectral data can alter the peak shapes and heights, leading to inaccuracies.[9] It is best to work with high-quality raw data with minimal processing.

Frequently Asked Questions (FAQs)

Q1: What is the difference between deconvolution and curve fitting in IR spectroscopy?

A: Deconvolution and curve fitting are related but distinct techniques.[13]

  • Deconvolution is a mathematical process used to separate overlapping peaks into their individual components, especially when the individual peaks are not clearly distinguishable.[13][15] It aims to reveal hidden peaks and provide a more detailed representation of the underlying molecular components.[13]

  • Curve fitting involves fitting a mathematical function (like Gaussian or Lorentzian) to the spectral data.[15] The goal is to model the overall spectral profile as a sum of individual peak functions.[14]

In practice, these techniques are often used together. Deconvolution might be applied first to resolve the overlapping peaks, followed by curve fitting for quantification.[13]

Q2: How do I choose the initial number of peaks and their positions for deconvolution?

A: A reliable method is to use the second derivative of your IR spectrum. The negative peaks in the second derivative spectrum correspond to the positions of the individual bands in the original spectrum. This provides a good starting point for the number of peaks and their approximate locations.[10][11] It is crucial to have a physical basis for the number of peaks you choose, rather than just aiming for a perfect mathematical fit.[12]

Q3: What are the most common peak functions used, and how do I choose the right one?

A: The most common peak functions are Gaussian, Lorentzian, and Voigt.[1]

  • Gaussian: Often suitable for bands broadened by the instrument response or thermal effects.

  • Lorentzian: Typically represents bands with natural line shapes.

  • Voigt: A convolution of Gaussian and Lorentzian shapes, often providing the most accurate representation of experimental peaks which are affected by multiple broadening mechanisms.

  • Pseudo-Voigt: A simpler approximation of the Voigt profile that is computationally less intensive.[7][8]

The best approach is to try fitting with different functions and evaluate the goodness of fit, both visually and by examining the residual errors.

Q4: How can I validate the results of my spectral deconvolution?

A: Validating your deconvolution results is a critical step.[1] Here are some approaches:

  • Compare with Reference Data: If you have spectra of the pure components of a mixture, you can compare the deconvoluted peak positions and shapes with the reference spectra.[1]

  • Consistency Check: If you have a series of related spectra (e.g., with varying concentrations), the deconvoluted peak parameters (position, width) should be consistent across the series.

  • Physical Meaningfulness: The results should be chemically and physically plausible. The number of peaks and their assignments should align with the known molecular structure and vibrational modes of your sample.[12]

  • Residual Analysis: Examine the residual spectrum (the difference between the experimental and fitted spectra). A good fit will have a random, low-intensity residual. Systematic features in the residual indicate a poor fit.

Experimental Protocols

Protocol 1: Baseline Correction

  • Load Spectrum: Import your IR spectrum into your analysis software.

  • Identify Baseline Regions: Select regions of the spectrum where there is no sample absorbance. These are typically at the beginning and end of the spectral range and in areas with no peaks.

  • Choose Correction Method:

    • Linear: For simple, relatively flat baselines, a two-point linear correction is often sufficient.

    • Multipoint/Polynomial: For more complex, curved baselines, select multiple points along the baseline and fit a polynomial function.[4]

    • Spline: A spline fit can be effective for highly irregular baselines.[3]

  • Apply and Inspect: Apply the correction and visually inspect the spectrum to ensure the baseline is now flat and at zero absorbance.

Protocol 2: Peak Deconvolution using Curve Fitting

  • Baseline Correct: Start with a properly baseline-corrected spectrum.

  • Select Region of Interest: Isolate the spectral region containing the overlapping bands you wish to deconvolute.[5]

  • Determine Initial Parameters:

    • Calculate the second derivative of the selected region to estimate the number and positions of the underlying peaks.[10][11]

    • Provide initial estimates for the peak widths (FWHM) and heights.

  • Choose Peak Function: Select a peak function (e.g., Voigt, Gaussian, Lorentzian) that best represents the expected peak shapes.[1]

  • Perform the Fit: Run the curve-fitting algorithm. The software will iteratively adjust the peak parameters (position, width, height, and shape factor for Voigt/pseudo-Voigt) to minimize the difference between the experimental and calculated spectra.

  • Evaluate the Fit:

    • Visually inspect the fitted curve against the experimental data.

    • Analyze the residual plot for any systematic errors.

    • Check the correlation coefficient (R²) or chi-squared value to quantitatively assess the goodness of fit.

  • Refine and Iterate: If the fit is not satisfactory, you may need to adjust the initial parameters, change the peak function, or reconsider the number of peaks. Be cautious not to over-fit the data with too many peaks.[9]

Quantitative Data Summary

Table 1: Common Peak Function Parameters

Peak FunctionKey ParametersTypical Application
Gaussian Position, Height, Width (FWHM)Instrumentally broadened peaks
Lorentzian Position, Height, Width (FWHM)Natural line shapes
Voigt Position, Height, Gaussian Width, Lorentzian WidthMost experimental peaks
Pseudo-Voigt Position, Height, Width (FWHM), Mixing factor (η)Computationally efficient alternative to Voigt

Visualizations

Deconvolution_Workflow cluster_prep Data Preparation cluster_deconvolution Deconvolution Process cluster_validation Validation A Acquire High-Quality IR Spectrum B Perform Baseline Correction A->B Crucial for accuracy C Select Region of Interest B->C D Estimate Initial Parameters (2nd Derivative) C->D E Choose Peak Function (e.g., Voigt) D->E F Run Curve Fitting Algorithm E->F G Evaluate Goodness of Fit (Residuals, R²) F->G H Assess Physical Meaningfulness G->H I Refine and Iterate (If Necessary) H->I J Final Deconvoluted Components H->J I->D Adjust parameters Troubleshooting_Logic cluster_checks Initial Checks cluster_actions1 Corrective Actions 1 cluster_checks2 Parameter Optimization cluster_actions2 Corrective Actions 2 Start Poor Deconvolution Result Check_Baseline Is Baseline Correction Accurate? Start->Check_Baseline Check_SNR Is Signal-to-Noise Ratio High? Start->Check_SNR Action_Rebaseline Re-apply Baseline Correction Check_Baseline->Action_Rebaseline No Check_Params Are Initial Parameters Optimal? Check_Baseline->Check_Params Yes Action_Acquire Acquire New Spectrum Check_SNR->Action_Acquire No Check_SNR->Check_Params Yes Action_Rebaseline->Check_Params Action_Acquire->Start Check_Function Is Peak Function Appropriate? Check_Params->Check_Function Yes Action_Derivative Use 2nd Derivative to Refine Peaks Check_Params->Action_Derivative No Action_TestFunctions Test Alternative Peak Functions Check_Function->Action_TestFunctions No End Improved Result Check_Function->End Yes Action_Derivative->Check_Function Action_TestFunctions->End

References

Preventing contamination in trace analysis of hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and identifying hydrocarbon contamination during trace analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of hydrocarbon contamination in a laboratory setting?

Hydrocarbon contamination can originate from various sources within the laboratory. Common culprits include:

  • Solvents: Impurities can be present even in high-purity solvents, which can become concentrated during sample preparation steps.[1]

  • Glassware and Sample Vials: Improperly cleaned glassware, vial caps, and septa can leach plasticizers (like phthalates) and other hydrocarbons.[2][3]

  • Laboratory Environment: The air in the lab can contain volatile organic compounds from various sources, and dust particles can carry chemicals that may contaminate samples.[4] Personal care products like hand lotions and perfumes can also introduce contaminants.[2][4]

  • Instrumentation: Components of the analytical instrument itself, such as septa, O-rings, and gas lines, can be sources of contamination.[2][5] Lubricants and oils from vacuum pumps are also potential sources.[2]

  • Sample Handling: Poor laboratory techniques, such as improperly cleaned syringes or reusing disposable items, can lead to cross-contamination.[4]

Q2: How does solvent purity impact trace analysis results?

Solvent purity is critical in trace analysis for several reasons:

  • Reduced Sensitivity: Impurities in solvents can increase baseline noise, which can obscure the signal of low-concentration analytes.[6]

  • Inaccurate Quantification: The presence of interfering compounds can lead to artificially high or inaccurate measurements of the target analytes.

  • Ghost Peaks: Contaminants in the solvent can appear as "ghost peaks" in the chromatogram, complicating data analysis and interpretation.[7]

  • Irreproducible Results: Variations in solvent purity between batches can lead to inconsistent and unreliable results.[6]

Q3: What are the best practices for cleaning glassware for trace hydrocarbon analysis?

To minimize hydrocarbon contamination from glassware, a rigorous cleaning protocol is essential. This typically involves:

  • A preliminary wash with a detergent designed for laboratory use.

  • Thorough rinsing with tap water followed by deionized water.

  • Soaking in an oxidizing acid bath (e.g., dilute nitric acid) for several hours to remove organic residues.[8]

  • Multiple rinses with high-purity water.[8]

  • Drying in an oven at a high temperature to drive off any remaining volatile organic compounds.

  • Proper storage in a clean, dust-free environment, covered with aluminum foil that has been pre-cleaned with a high-purity solvent.

Q4: How can I minimize contamination from sample vials and caps?

Vials and caps can be a significant source of contamination. To mitigate this:

  • Use vials and septa specifically designed for trace analysis.

  • Consider using bonded-cap septa to minimize leaching of plasticizers.[9]

  • Pre-wash vials and caps with a high-purity solvent before use.

  • Run a "vial blank" by filling a vial with a pure solvent and analyzing it to check for any leachable contaminants.

Troubleshooting Guides

Guide 1: Investigating the Source of Hydrocarbon Contamination

If you observe unexpected hydrocarbon peaks in your chromatograms, a systematic approach is necessary to identify the source. The following workflow can help isolate the problem.

Contamination_Troubleshooting cluster_0 cluster_1 Step 1: System Blank Analysis cluster_2 Step 2: Isolate Sample Introduction cluster_3 Step 3: Evaluate Sample Matrix cluster_4 start Contamination Detected (Unexpected Hydrocarbon Peaks) run_blank Run a System Blank (No Injection) start->run_blank check_blank Are Peaks Present? run_blank->check_blank inject_solvent Inject High-Purity Solvent check_blank->inject_solvent No source_gas Source: Carrier Gas, Gas Lines, or Traps check_blank->source_gas Yes check_solvent Are Peaks Present? inject_solvent->check_solvent prep_method_blank Prepare a Method Blank (Full procedure without sample) check_solvent->prep_method_blank No source_syringe Source: Syringe, Solvent, or Vial check_solvent->source_syringe Yes check_method_blank Are Peaks Present? prep_method_blank->check_method_blank source_reagents Source: Reagents, Glassware, or Lab Air check_method_blank->source_reagents Yes source_sample Source: Sample Matrix check_method_blank->source_sample No

References

Technical Support Center: Air-Sensitive Organometallic Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with air-sensitive organometallic reagents in alkane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary indications of air or moisture contamination in my organometallic reaction?

A1: Contamination by air or moisture can manifest in several ways. Common signs include unexpected color changes, the formation of precipitates (metal oxides or hydroxides), and a significant decrease in or complete lack of product yield.[1] Many organometallic reagents, such as organolithium and Grignard reagents, are highly reactive with water and oxygen.[2][3] This reactivity can lead to the decomposition of the reagent and the formation of undesired byproducts.[1][2]

Q2: What is the proper procedure for setting up a Schlenk line for an air-sensitive reaction?

A2: A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds under an inert atmosphere.[1][4] Proper setup is crucial for maintaining an inert environment. The key steps include:

  • Glassware Preparation: All glassware must be thoroughly dried to remove adsorbed moisture, typically by heating in an oven overnight and then cooling under a stream of inert gas.[4][5]

  • Assembly: The Schlenk line, including a cold trap, is assembled and checked for leaks.[6]

  • Purging: The entire system is purged with an inert gas (usually argon or nitrogen) to displace air.[1] This is often achieved by repeatedly evacuating the manifold and refilling it with the inert gas (a process known as "purge-and-refill" or "vacuum/inert gas cycles").[1][4][7]

Q3: What are the best practices for handling pyrophoric reagents like tert-butyllithium?

A3: Pyrophoric reagents can ignite spontaneously on contact with air.[2][8] Safe handling is paramount. Best practices include:

  • Working in a well-ventilated fume hood.

  • Using proper personal protective equipment (PPE), including flame-resistant lab coats and safety glasses.

  • Transferring the reagent using a syringe or cannula under a positive pressure of inert gas.[2][5][9]

  • Never working alone.[5]

  • Having an appropriate fire extinguisher readily available (e.g., a Class D extinguisher for reactive metals).[5]

Q4: How can I effectively degas solvents for my reaction?

A4: Dissolved oxygen in solvents can be detrimental to air-sensitive reactions.[10] Common methods for degassing solvents include:

  • Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.[5][10]

  • Bubbling: A stream of inert gas is passed through the solvent for an extended period to displace dissolved oxygen.

  • Sonication under Vacuum: The solvent is sonicated while under a light vacuum to facilitate the removal of dissolved gases.[5]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low or No Product Yield 1. Air/Moisture Contamination: Reagents or reaction setup were exposed to air or moisture.[1] 2. Impure Reagents/Solvents: Starting materials or solvents contain impurities that interfere with the reaction.[1][11] 3. Incorrect Stoichiometry: Incorrect amounts of reagents were used. 4. Low Reagent Activity: The organometallic reagent may have decomposed during storage.1. Improve inert atmosphere techniques (Schlenk line or glovebox). Ensure all glassware is rigorously dried.[1][4] 2. Purify solvents and reagents before use. Consider using a solvent purification system.[10][11][12] 3. Carefully re-calculate and measure all reagents. 4. Titrate the organometallic reagent to determine its exact concentration before use.
Formation of Unexpected Byproducts 1. Side Reactions with Contaminants: Reaction with oxygen, water, or other impurities.[2] 2. Wurtz Coupling: A common side reaction, especially with alkylsodium and potassium compounds.[3] 3. Reaction with Glassware: Highly reactive organometallics can react with the surface of the glass.1. Enhance the inert atmosphere and ensure the purity of all components.[1][10] 2. Consider using a different organometallic reagent (e.g., Grignard or organolithium reagents are less prone to this than organosodium).[3] 3. Use silanized glassware to minimize surface reactivity.
Unexpected Color Change 1. Decomposition of Reagent: The organometallic reagent is decomposing due to air/moisture exposure or thermal instability.[13] 2. Formation of a Colored Byproduct: An impurity or side reaction is producing a colored species.1. Immediately check the integrity of your inert atmosphere setup. Ensure proper cooling if the reaction is temperature-sensitive.[13] 2. Attempt to isolate and identify the colored species to diagnose the source of the side reaction.
Difficulty in Initiating the Reaction (e.g., Grignard Formation) 1. Passivated Metal Surface: The surface of the metal (e.g., magnesium) is coated with an oxide layer that prevents reaction. 2. Wet Solvent or Glassware: Traces of water are inhibiting the reaction.[2]1. Activate the metal surface by crushing it under an inert atmosphere, adding a small crystal of iodine, or using a chemical activating agent like 1,2-dibromoethane. 2. Ensure the solvent is rigorously dried and the glassware is properly flame-dried or oven-dried.
Slow or Stalled Cannula Transfer 1. Insufficient Pressure Differential: The pressure in the receiving flask is not low enough, or the pressure in the sending flask is not high enough.[6] 2. Clogged Cannula: Solid material has blocked the cannula.1. Slightly increase the inert gas flow to the sending flask or briefly apply a vacuum to the receiving flask. Adjust the relative heights of the flasks.[6][8] 2. Carefully remove the cannula under a positive flow of inert gas and clear the obstruction.
Poor Vacuum on Schlenk Line 1. Leak in the System: A poor seal in a stopcock, joint, or tubing is allowing air to enter.[6] 2. Blocked Cold Trap: The cold trap is blocked, often by frozen solvent.[6] 3. Pump Issues: The vacuum pump oil needs to be changed, or the pump is not functioning correctly.1. Systematically check all connections for leaks. Re-grease joints if necessary.[6] 2. Carefully and safely thaw and empty the cold trap.[6][7] 3. Follow the manufacturer's instructions for pump maintenance.[14]

Experimental Protocols

Protocol 1: Setting Up a Reaction on a Schlenk Line
  • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven at >120 °C overnight.

  • Assembly and Purging: While still hot, assemble the flask with a condenser or gas inlet adapter and clamp it to the Schlenk line. Immediately begin cycling between vacuum and inert gas (purge-and-refill) at least three times to establish an inert atmosphere.[1][4]

  • Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.

  • Reagent Addition: Add reagents sequentially. Solid reagents that are air-stable can be added before purging. Air-sensitive solids should be added in a glovebox or via a solid addition tube.[15] Air-sensitive liquids should be added via a gas-tight syringe or cannula.[2][5][9]

Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
  • Freezing: Place the solvent in a Schlenk flask and cool it in a liquid nitrogen bath until completely frozen.

  • Pumping: Open the flask to the vacuum manifold of the Schlenk line and evacuate for several minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. Bubbles of gas will be seen escaping from the liquid.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure all dissolved gases have been removed.[5][10] After the final cycle, backfill the flask with an inert gas.

Visual Guides

Troubleshooting_Decision_Tree start Reaction Failed (Low/No Yield) check_atmosphere Check Inert Atmosphere Integrity start->check_atmosphere check_reagents Check Reagent/Solvent Purity check_atmosphere->check_reagents Atmosphere OK fix_atmosphere Improve Schlenk/Glovebox Technique (e.g., re-grease joints, purge longer) check_atmosphere->fix_atmosphere Leak or Contamination Detected check_technique Review Experimental Technique check_reagents->check_technique Reagents/Solvents Pure purify_reagents Purify Solvents (e.g., distillation, column) and Reagents check_reagents->purify_reagents Impurities Suspected re_run Re-run Experiment with Improvements check_technique->re_run Technique Sound refine_technique Refine Procedure (e.g., correct stoichiometry, temperature control) check_technique->refine_technique Error in Procedure Identified fix_atmosphere->re_run purify_reagents->re_run refine_technique->re_run Schlenk_Line_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction dry_glassware Oven-Dry Glassware assemble Assemble Hot Glassware dry_glassware->assemble degas_solvent Degas Solvent add_solvent Add Solvent via Cannula degas_solvent->add_solvent purge Purge with Inert Gas (3x Vacuum/Inert Gas Cycles) assemble->purge purge->add_solvent add_reagents Add Reagents via Syringe/Cannula add_solvent->add_reagents run_reaction Run Reaction under Positive Inert Gas Pressure add_reagents->run_reaction Problem_Cause_Relationship P1 Low Yield P2 Byproducts Formed P3 No Reaction C1 Air/Moisture Contamination C1->P1 C1->P2 C1->P3 C2 Impure Solvents/Reagents C2->P1 C2->P2 C3 Inactive Reagent C3->P1 C3->P3 C4 Incorrect Temperature C4->P1 C4->P2 C5 Poor Technique C5->P1 C5->P2 C5->P3

References

Validation & Comparative

A Comparative Analysis of 3-Ethyl-3-methylpentane and 2,2,4-trimethylpentane for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical and performance properties of two C8H18 isomers.

This guide provides a detailed comparison of the structural isomers 3-ethyl-3-methylpentane and 2,2,4-trimethylpentane (commonly known as iso-octane). Both are saturated hydrocarbons with the same molecular formula (C8H18) and molecular weight, yet their distinct structural arrangements lead to notable differences in their physical and performance characteristics. This comparison is intended to assist researchers in selecting the appropriate isomer for applications ranging from solvent use to fuel science.

Physicochemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of this compound and 2,2,4-trimethylpentane are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.

PropertyThis compound2,2,4-trimethylpentane (Iso-octane)
Molecular Formula C8H18C8H18
Molecular Weight 114.23 g/mol [1][2]114.23 g/mol [3]
CAS Number 1067-08-9[1][2]540-84-1[3]
Appearance Colorless liquid[1]Clear, colorless liquid[4]
Odor -Mild petroleum-like[4]
Boiling Point 118 °C[1]98-99 °C[3][5]
Melting Point -90.87 °C[1][2]-107 °C[3][5]
Density 0.73 g/mL[1]0.692 g/mL at 25 °C[3][5]
Viscosity -0.50 cP at 20°C[6]
Solubility in Water 8.576 mg/L at 25 °C (estimated)Insoluble[4]
Flash Point 6 °C[1]-12 °C

Performance Properties: Octane Rating

The octane rating is a critical measure of a fuel's ability to resist knocking or auto-ignition in an internal combustion engine. It is a key performance indicator in the automotive and petroleum industries.

Performance PropertyThis compound2,2,4-trimethylpentane (Iso-octane)
Research Octane Number (RON) Not experimentally determined in cited sources.100 (by definition)
Motor Octane Number (MON) Not experimentally determined in cited sources.100 (by definition)

Experimental Protocols

Determination of Octane Number

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder, four-stroke test engine with a variable compression ratio, known as a Cooperative Fuel Research (CFR) engine.

Experimental Workflow for Octane Number Determination

cluster_0 Preparation cluster_1 Engine Test cluster_2 Data Analysis prep_fuel Prepare Test Fuel Sample engine_setup Set up CFR engine to standard conditions (RON: 600 rpm; MON: 900 rpm, heated mixture) prep_fuel->engine_setup prep_ref Prepare Primary Reference Fuels (mixtures of iso-octane and n-heptane) prep_ref->engine_setup run_test_fuel Run engine on test fuel engine_setup->run_test_fuel adjust_cr Adjust compression ratio until standard knock intensity is achieved run_test_fuel->adjust_cr record_cr Record compression ratio adjust_cr->record_cr run_ref_fuel Run engine on reference fuels at the same compression ratio record_cr->run_ref_fuel bracket Bracket the test fuel's knock intensity between two reference fuels run_ref_fuel->bracket interpolate Interpolate to find the percentage of iso-octane in the matching reference fuel bracket->interpolate assign_on Assign Octane Number interpolate->assign_on

Workflow for Octane Number Determination.

The process involves running the test fuel in the CFR engine and adjusting the compression ratio to achieve a standard level of knock. This is then compared with the performance of primary reference fuels, which are mixtures of iso-octane and n-heptane. The octane number of the test fuel corresponds to the percentage of iso-octane in the reference fuel mixture that produces the same level of knock.

Determination of Viscosity

The viscosity of a liquid, a measure of its resistance to flow, can be determined using various types of viscometers. A common method for liquids like alkanes is the use of a capillary viscometer (e.g., Ubbelohde type) or a rolling-ball viscometer.

Logical Relationship in Capillary Viscometry

cluster_0 Governing Principle cluster_1 Experimental Measurement cluster_2 Calculation poiseuille Poiseuille's Law for laminar flow through a capillary kinematic Calculate Kinematic Viscosity (ν = C * t) poiseuille->kinematic is the basis for time Measure time (t) for a fixed volume of liquid to flow time->kinematic is a direct input for density Measure liquid density (ρ) dynamic Calculate Dynamic Viscosity (η = ν * ρ) density->dynamic is a direct input for kinematic->dynamic is used to calculate

Relationship of Principles in Viscosity Measurement.

The experimental protocol involves measuring the time it takes for a specific volume of the liquid to flow through a calibrated capillary tube under the influence of gravity at a controlled temperature. The kinematic viscosity is then calculated from this flow time and the viscometer constant. The dynamic viscosity can be subsequently determined by multiplying the kinematic viscosity by the density of the liquid.

Conclusion

This compound and 2,2,4-trimethylpentane, while isomers, exhibit distinct physical properties that are a direct consequence of their molecular structures. 2,2,4-trimethylpentane is a well-characterized compound, serving as a benchmark in fuel science with its defined octane number of 100. This compound, with its more compact and symmetrical structure, has a higher boiling point and density. Although its octane number is not explicitly documented in readily available experimental reports, it is expected to be high due to its branched nature. The choice between these two isomers for a specific application will depend on the desired physical properties, such as boiling point and density, and performance characteristics, particularly the well-established anti-knock properties of 2,2,4-trimethylpentane. For applications where a high, reliable octane number is paramount, 2,2,4-trimethylpentane is the established standard. This compound may be of interest in applications where a higher boiling point or density is desirable in a branched C8 alkane.

References

A Comparative Guide to the 1H NMR Spectra of Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of various octane (C₈H₁₈) isomers. Understanding the distinct spectral features of these isomers is crucial for the precise identification and characterization of saturated hydrocarbons in complex mixtures, a common challenge in fields ranging from petroleum analysis to metabolomics and drug development. This document presents experimental and predicted ¹H NMR data, detailed experimental protocols, and visual representations of molecular structures to facilitate the interpretation of spectra.

¹H NMR Data of Octane Isomers

The following table summarizes the ¹H NMR spectral data for a selection of octane isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz). Predicted data, obtained from reputable NMR prediction software, are indicated with an asterisk (*) and should be used as an estimation.

IsomerProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
n-Octane a (-CH₃)~0.88t6H~6.8
b, c, d (-CH₂-)~1.27m12H-
2-Methylheptane a (-CH(CH₃)₂)~0.86d6H~6.6
b (-CH₂CH₃)~0.88t3H~7.0
c (-CH(CH₃)₂)~1.52m1H-
d, e, f (-CH₂-)~1.26m8H-
3-Methylheptane a (-CH(CH₃)-)~0.84d3H~6.7
b (-CH₂CH₃)~0.86t3H~7.3
c (-CH₂CH₃)~0.89t3H~7.3
d (-CH-)~1.35m1H-
e, f, g (-CH₂-)~1.25m8H-
4-Methylheptane a (-CH(CH₃)-)0.85d3H6.5
b (-CH₂CH₃)0.89t6H7.4
c (-CH₂-)1.25m8H-
d (-CH-)1.35m1H-
2,2,4-Trimethylpentane a (-C(CH₃)₃)~0.90s9H-
b (-CH(CH₃)₂)~0.91d6H~6.6
c (-CH₂-)~1.12d2H~5.4
d (-CH-)~1.66m1H-
2,5-Dimethylhexane a (-CH(CH₃)₂)~0.84d12H~6.6
b (-CH₂-)~1.17m4H-
c (-CH-)~1.48m2H-
3,4-Dimethylhexane a, b (-CHCH₃)0.85d6H6.8
c, d (-CH₂CH₃)0.88t6H7.4
e, f (-CH-)1.35m2H-
g (-CH₂-)1.20m4H-
2,2,3,3-Tetramethylbutane a (-C(CH₃)₃)~0.93s18H-

Note: The spectra of many branched alkanes are complex due to extensive signal overlap in the 0.8-1.6 ppm region and second-order coupling effects. The data presented here are simplified representations. For unambiguous assignment, 2D NMR techniques such as COSY and HSQC are recommended.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H NMR spectra for octane isomers.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the octane isomer into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex spectra of branched alkanes.

  • Insertion and Locking: Insert the NMR tube into a spinner turbine and place it in the spectrometer's probe. The spectrometer's field is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. Automated shimming routines are typically sufficient for achieving good resolution.

  • Acquisition Parameters (Typical for ¹H NMR):

    • Pulse Angle: 30-45 degrees

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient for alkanes.

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans: 8-16 scans are typically adequate for samples of this concentration.

  • Referencing: The chemical shift axis is calibrated using the residual protio-solvent signal (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT).

  • The spectrum is then phased and baseline corrected to ensure accurate signal representation.

  • Integration of the signals is performed to determine the relative number of protons giving rise to each resonance.

Visualizing Structural Isomerism and its Impact on ¹H NMR Spectra

The following diagrams, generated using the DOT language, illustrate the relationship between the molecular structure of selected octane isomers and the number of unique proton environments, which determines the number of signals in the ¹H NMR spectrum.

n_octane cluster_protons n-Octane Proton Environments cluster_structure Chemical Structure a a b b c c d d struct CH3(a)-CH2(b)-CH2(c)-CH2(d)-CH2(d)-CH2(c)-CH2(b)-CH3(a)

Caption: Symmetrical structure of n-octane results in only 4 unique proton environments.

isooctane cluster_protons Isooctane Proton Environments cluster_structure Chemical Structure (2,2,4-Trimethylpentane) a a b b c c d d struct (CH3)3(a)-C-CH2(c)-CH(d)-(CH3)2(b) tetramethylbutane cluster_protons 2,2,3,3-Tetramethylbutane Proton Environments cluster_structure Chemical Structure a a struct (CH3)3(a)-C-C-(CH3)3(a)

Distinguishing 3-Ethyl-3-methylpentane from its Structural Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of structural isomers is a critical task in chemical research and drug development, where subtle differences in molecular architecture can lead to significant variations in physical, chemical, and biological properties. This guide provides a comprehensive comparison of 3-Ethyl-3-methylpentane with three of its representative structural isomers: the straight-chain n-octane, the moderately branched 2-methylheptane, and the highly branched 2,2,4-trimethylpentane (isooctane). Through a detailed examination of their physical properties and spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Gas Chromatography (GC), this document outlines effective methodologies for their differentiation.

Comparative Analysis of Physical Properties

The degree of branching in alkane isomers significantly influences their intermolecular van der Waals forces, leading to distinct physical properties. Generally, increased branching results in a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of intermolecular forces leads to lower boiling points and melting points, as well as changes in density and refractive index.

PropertyThis compoundn-Octane2-Methylheptane2,2,4-Trimethylpentane (Isooctane)
Molecular Formula C₈H₁₈C₈H₁₈C₈H₁₈C₈H₁₈
Molecular Weight ( g/mol ) 114.23114.23114.23114.23
Boiling Point (°C) 118.2125.1 - 126.1[1][2]117.0 - 118.0[3]99.3[4]
Melting Point (°C) -90.9-57.1 to -56.6[1][2]-109-107.4[5]
Density (g/mL at 25°C) 0.7270.703[1]0.698[3]0.692[5][6]
Refractive Index (n20/D) 1.4081.398[7][8]1.395[9]1.391[6][10]

Spectroscopic Differentiation

Spectroscopic techniques provide detailed structural information at the molecular level, offering unambiguous methods for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The number of unique signals, their chemical shifts, and splitting patterns in NMR spectra are highly sensitive to the local chemical environment of each nucleus, providing a unique fingerprint for each isomer.

¹H NMR Spectroscopic Data

IsomerNumber of Unique ¹H SignalsKey Chemical Shifts (δ, ppm) and Splitting Patterns
This compound 3Three distinct signals corresponding to the methyl and methylene protons.
n-Octane 4~0.88 (triplet, 6H, -CH₃), ~1.27 (multiplet, 8H, internal -CH₂-), ~1.31 (multiplet, 4H, -CH₂- adjacent to terminal methyls).[11]
2-Methylheptane 7Multiple signals in the 0.8-1.6 ppm range, characteristic of a branched alkane.[12]
2,2,4-Trimethylpentane 4~0.9 (singlet, 9H, (CH₃)₃C-), ~0.9 (doublet, 6H, -CH(CH₃)₂), ~1.2 (doublet, 2H, -CH₂-), ~1.8 (multiplet, 1H, -CH(CH₃)₂).

¹³C NMR Spectroscopic Data

IsomerNumber of Unique ¹³C SignalsKey Chemical Shifts (δ, ppm)
This compound 4Signals corresponding to the quaternary carbon, methylene carbons, and two types of methyl carbons.
n-Octane 4~14.1 (C1), ~22.7 (C2), ~29.3 (C4), ~31.9 (C3).
2-Methylheptane 7A greater number of signals due to lower symmetry.
2,2,4-Trimethylpentane 5Signals characteristic of the highly branched structure, including a quaternary carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Structural isomers, while having the same molecular weight, often exhibit distinct fragmentation patterns due to differences in bond stabilities and the formation of stable carbocations.

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 114 (weak or absent)8557, 43, 29
n-Octane 1144357, 71, 85[13]
2-Methylheptane 114 (weak)4357, 71, 99[14][15]
2,2,4-Trimethylpentane 114 (very weak or absent)5741, 43, 99[16]
Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For non-polar stationary phases, the elution order of alkanes is primarily determined by their boiling points.

IsomerTypical Elution Order (Non-polar column)Relative Retention Time
2,2,4-Trimethylpentane 1 (First to elute)Lowest
2-Methylheptane 2Intermediate
This compound 3Intermediate
n-Octane 4 (Last to elute)Highest

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for structurally similar alkanes.[17]

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition (Proton Decoupled):

    • Pulse Angle: 45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and characteristic fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a volatile sample of the isomer into the mass spectrometer. For complex mixtures, coupling with a Gas Chromatograph (GC-MS) is ideal for prior separation.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 20-150 amu.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the relative abundances of the fragment ions. The base peak (the most intense peak) is a key diagnostic feature.

Gas Chromatography (GC)

Objective: To separate the isomers and determine their respective retention times.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the individual isomer or a mixture in a volatile solvent such as pentane or hexane.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1, HP-5).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min) to ensure good separation.

  • Data Analysis: Record the chromatogram and determine the retention time for each peak. Comparison with known standards is used for identification.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and the selected isomers, all sharing the same molecular formula, C₈H₁₈.

G Structural Isomers of C₈H₁₈ cluster_isomers C8H18 C₈H₁₈ (Octane Isomers) nOctane n-Octane (Straight Chain) C8H18->nOctane MeHeptane 2-Methylheptane (Moderately Branched) C8H18->MeHeptane EtMePentane This compound (Branched) C8H18->EtMePentane Isooctane 2,2,4-Trimethylpentane (Highly Branched) C8H18->Isooctane

Caption: Relationship of this compound to other C₈H₁₈ isomers.

References

A Researcher's Guide to Gas Chromatographic Separation of C8 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas chromatographic (GC) retention behavior of various C8 alkane isomers. Understanding the elution order and retention times of these closely related compounds is critical for their accurate identification and quantification in complex mixtures, a common challenge in the petrochemical, environmental, and pharmaceutical industries. This document presents experimental data, detailed methodologies, and a visual representation of the factors influencing separation to aid in method development and analysis.

Comparative Retention Data of C8 Alkane Isomers

The separation of C8 alkane isomers is primarily dictated by their boiling points and molecular shapes. On non-polar stationary phases, elution generally follows the order of increasing boiling points. However, branched isomers often have lower boiling points and, consequently, shorter retention times than their linear counterpart, n-octane. The degree of branching and the position of the methyl groups significantly influence the volatility and, therefore, the retention time.

The following table summarizes the Kovats retention indices for various C8 alkane isomers on two common non-polar stationary phases: Squalane and OV-101 (a polymethylsiloxane). The Kovats retention index is a standardized measure that helps to compare retention data across different systems by normalizing the retention time of an analyte to that of adjacent n-alkanes.

C8 Alkane IsomerBoiling Point (°C)Kovats Retention Index (I) on SqualaneKovats Retention Index (I) on OV-101
2,2,4-Trimethylpentane99.2691.9694
2,2-Dimethylhexane106.8725.1728.3
2,4-Dimethylhexane109.4741.4744.1
2,5-Dimethylhexane109.1734.4737.5
3,3-Dimethylhexane112.0758.9760.3
2,3,4-Trimethylpentane113.5765.2768.1
2,3-Dimethylhexane115.6760.3763.5
3,4-Dimethylhexane117.7772.8776.3
3-Ethylhexane118.6784.2787.9
2-Methylheptane117.6775.9778.8
3-Methylheptane119.0781.1784.5
4-Methylheptane117.7778.3781.7
n-Octane125.7800.0800.0

Data sourced from the NIST Chemistry WebBook.[1][2][3] Retention indices on OV-101 are from various sources within the NIST database under isothermal conditions where available.

Experimental Protocols

The retention data presented in this guide are derived from gas chromatography experiments. While specific parameters may vary between different laboratories and analyses, the following outlines a typical experimental protocol for the separation of C8 alkanes.

Sample Preparation:

A standard mixture of C8 alkane isomers is prepared in a volatile solvent, such as pentane or hexane, at a concentration suitable for GC analysis (e.g., 100 ppm for each component). A homologous series of n-alkanes (e.g., C6 to C10) should also be prepared to be run under the same conditions for the calculation of Kovats retention indices.

Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID) is typically used.

  • Column: A high-resolution capillary column is essential for separating closely related isomers. Examples include:

    • Non-polar: Squalane or OV-101 (or equivalent 100% dimethylpolysiloxane phase) (e.g., 50 m length x 0.25 mm internal diameter x 0.5 µm film thickness).

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 100:1) to prevent column overload. The injector temperature is set to a value that ensures rapid vaporization of the sample without degradation (e.g., 250°C).

  • Oven Temperature Program: An isothermal or temperature-programmed method can be used. For a broad range of isomers, a temperature program is often preferred to achieve optimal separation within a reasonable analysis time. An example program could be:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 2°C/min to 150°C.

    • Final hold: Hold at 150°C for 5 minutes.

  • Detector: The FID is maintained at a high temperature (e.g., 250°C) to ensure complete combustion of the eluted compounds.

Data Analysis:

The retention time of each peak is recorded. For the determination of Kovats retention indices, the retention times of the C8 isomers are compared to the retention times of the n-alkanes run under identical conditions.

Factors Influencing GC Retention of C8 Alkanes

The separation of C8 alkanes in a gas chromatograph is a dynamic process governed by several key factors. The interplay of these factors determines the retention time and the resolution between different isomers.

GC_Retention_Factors cluster_Analyte Analyte Properties cluster_Column Column Parameters cluster_Operating Operating Conditions BoilingPoint Boiling Point RetentionTime Retention Time BoilingPoint->RetentionTime MolecularShape Molecular Shape (Branching) MolecularShape->RetentionTime StationaryPhase Stationary Phase (e.g., Non-polar) StationaryPhase->RetentionTime Dimensions Column Dimensions (Length, Diameter, Film Thickness) Dimensions->RetentionTime Temperature Oven Temperature (Isothermal or Programmed) Temperature->RetentionTime FlowRate Carrier Gas Flow Rate FlowRate->RetentionTime

References

A Comparative Guide to Mass Spectral Libraries for the Identification of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of major mass spectral libraries for the identification of the branched alkane, 3-Ethyl-3-methylpentane. The objective is to offer a clear, data-driven perspective on the utility and performance of these essential resources in a research and development setting. This document outlines the methodologies for spectral acquisition and library searching and presents a comparative analysis based on key performance metrics.

Introduction to Mass Spectral Library-Based Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The identification of an unknown compound is typically achieved by comparing its experimentally acquired electron ionization (EI) mass spectrum to a reference spectrum in a curated database, known as a mass spectral library. The quality of this identification is highly dependent on the comprehensiveness of the library and the sophistication of the search algorithm used.

This compound (C₈H₁₈), a saturated hydrocarbon, presents a characteristic fragmentation pattern under EI. The accuracy of its identification relies on the presence of a high-quality reference spectrum in the searched library and the algorithm's ability to distinguish it from other isomers.

Major Mass Spectral Libraries

The two most prominent and widely utilized mass spectral libraries in the field are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. These libraries are often bundled together to provide the most comprehensive coverage for compound identification.

  • NIST/EPA/NIH Mass Spectral Library: Curated by the National Institute of Standards and Technology (NIST), this library is a globally recognized standard for EI mass spectra.[1] It undergoes a rigorous evaluation process to ensure high-quality data.[2]

  • Wiley Registry of Mass Spectral Data: This is the largest commercially available mass spectral library and offers extensive coverage of compounds from various sources, including patents and peer-reviewed literature.[3]

Other specialized libraries exist for specific applications (e.g., forensics, metabolomics), but for general organic compound identification, the NIST and Wiley libraries are the primary resources.

Experimental Workflow for Compound Identification

The process of identifying an unknown compound like this compound using GC-MS and a mass spectral library follows a structured workflow. This involves sample preparation, data acquisition, and data analysis, which includes the crucial library search step.

Experimental_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_libraries Mass Spectral Libraries Prep Prepare this compound in a volatile solvent (e.g., hexane) Inject Inject sample into GC-MS Prep->Inject Acquire Acquire mass spectrum Inject->Acquire Process Process raw data Acquire->Process Search Search against Mass Spectral Library Process->Search Identify Identify Compound Search->Identify NIST NIST/EPA/NIH Search->NIST Wiley Wiley Registry Search->Wiley

A flowchart illustrating the process of identifying an unknown compound using GC-MS and mass spectral libraries.

Quantitative Comparison of Mass Spectral Libraries

To evaluate the performance of the NIST and Wiley libraries for the identification of this compound, an experimental mass spectrum is searched against them. The quality of the match is determined by several key metrics provided by the search software, such as the NIST MS Search program.[1]

  • Match Factor: This is a measure of how well the peaks in the experimental spectrum match the peaks in the library spectrum. A higher score (out of 1000) indicates a better match.[1]

  • Reverse Match Factor: This metric is similar to the Match Factor but ignores peaks in the experimental spectrum that are not present in the library spectrum. This can be useful in cases of co-eluting compounds.[1]

  • Probability: This value, expressed as a percentage, indicates the likelihood that the library hit is the correct identification. It is influenced by the uniqueness of the mass spectrum.[1]

The following table presents a hypothetical but realistic comparison of search results for the experimental mass spectrum of this compound against the NIST and Wiley libraries. The data is illustrative to demonstrate a high-quality match for the correct compound.

Mass Spectral LibraryTop HitMatch FactorReverse Match FactorProbability (%)
NIST/EPA/NIH Mass Spectral Library This compound96597892
Wiley Registry of Mass Spectral Data This compound96297590
NIST/EPA/NIH Mass Spectral Library3,4-Dimethylhexane (Isomer)8548805
Wiley Registry of Mass Spectral Data3,4-Dimethylhexane (Isomer)8508754

Note: The quantitative data in this table is illustrative and serves to demonstrate the expected high match quality for the correct compound in leading mass spectral libraries. The slightly lower scores for an isomer highlight the ability of the search algorithms to differentiate between structurally similar compounds.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining a high-quality mass spectrum that can be reliably compared against library spectra.

Sample Preparation
  • Standard Preparation: Prepare a 100 parts-per-million (ppm) solution of this compound in high-purity hexane.

  • Vialing: Transfer 1 mL of the solution into a 2 mL autosampler vial with a screw cap and septum.

GC-MS Analysis

The following is a typical GC-MS protocol for the analysis of alkanes.

GC_MS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector (250°C, Split 20:1) Column GC Column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm) Injector->Column Oven Oven Program (50°C for 2 min, ramp to 250°C at 10°C/min) IonSource Ion Source (Electron Ionization, 70eV, 230°C) Oven->IonSource MassAnalyzer Mass Analyzer (Quadrupole, Scan m/z 40-300) IonSource->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector

A diagram of a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for alkane analysis.

Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Gas Chromatograph:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

Interpretation of the Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak ([M]⁺) at m/z 114 is expected to be of low abundance, which is typical for branched alkanes. The fragmentation pattern is dominated by the loss of alkyl radicals, leading to the formation of stable carbocations. Key expected fragments include:

  • m/z 85: Loss of an ethyl group (-C₂H₅)

  • m/z 71: Loss of a propyl group (-C₃H₇)

  • m/z 57: Loss of a butyl group (-C₄H₉), often the base peak.

  • m/z 43: A prominent peak corresponding to the propyl cation ([C₃H₇]⁺).

The high quality of the match scores from both the NIST and Wiley libraries for this compound is a direct result of their reference spectra accurately representing this characteristic fragmentation pattern.

Conclusion

Both the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data are indispensable tools for the accurate identification of organic compounds such as this compound. The high match scores achievable with these libraries, when using a standardized GC-MS protocol, provide a high degree of confidence in the identification. For researchers, scientists, and professionals in drug development, access to these comprehensive and well-curated libraries is essential for reliable and efficient analytical work. The combination of both libraries is often recommended to maximize the probability of a correct identification for a wide range of unknown compounds.

References

A Comparative Guide to the Relative Stability of Branched versus Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

It is a well-established principle in organic chemistry that for alkanes of the same molecular formula, branched isomers are thermodynamically more stable than their linear counterparts. This guide provides an objective comparison of this phenomenon, supported by quantitative experimental data, detailed experimental protocols for the determination of stability, and a logical framework illustrating the structure-stability relationship. Understanding these fundamental principles is critical in fields ranging from fuel science, where stability dictates combustion properties, to medicinal chemistry, where molecular conformation and energy influence ligand-receptor interactions.

Quantitative Comparison: Heat of Combustion

The relative thermodynamic stability of isomers is experimentally determined by comparing their standard heats of combustion (ΔH°c). When isomeric alkanes undergo complete combustion, they produce the exact same products (CO₂ and H₂O) in the same quantities. Therefore, any difference in the heat released must be due to a difference in the initial potential energy of the isomers.

A more stable isomer exists at a lower potential energy state and consequently releases less heat upon combustion. A lower absolute value for the heat of combustion indicates greater stability.[1][2]

The data presented below for isomers of pentane (C₅H₁₂), hexane (C₆H₁₄), and octane (C₈H₁₈) consistently demonstrates that stability increases with the degree of branching.

Molecular FormulaAlkane IsomerStructureDegree of BranchingStandard Heat of Combustion (kJ/mol)Relative Stability
C₅H₁₂ n-PentaneLinearNone-3509[1][3]Least Stable
Isopentane (2-Methylbutane)BranchedOne Branch-3506[1]More Stable
Neopentane (2,2-Dimethylpropane)Highly BranchedTwo Branches-3492[1]Most Stable
C₆H₁₄ n-HexaneLinearNone-4163Least Stable
2-MethylpentaneBranchedOne Branch-4158More Stable
2,2-DimethylbutaneHighly BranchedTwo Branches-4154Most Stable
C₈H₁₈ n-OctaneLinearNone-5470Less Stable
Iso-octane (2,2,4-Trimethylpentane)Highly BranchedThree Branches-5458More Stable

Note: Data for hexane and octane isomers sourced from publicly available chemical databases and literature.

Theoretical Basis for Enhanced Stability

While it may seem counterintuitive that a more sterically crowded molecule is more stable, the increased stability of branched alkanes is not primarily due to the relief of steric strain. Modern computational and theoretical studies indicate that the stability arises from subtle intramolecular electronic effects.

The prevailing explanation is that branching leads to a more compact molecular structure. This compactness enhances weak, stabilizing intramolecular van der Waals (London dispersion) forces and creates more favorable electron correlation effects. In essence, the electron cloud of a branched alkane has a lower surface area for its volume compared to a linear alkane, which leads to a lower, more stable energy state.

Logical Framework: From Structure to Stability

The relationship between an alkane's structure and its experimentally observed stability can be visualized as a direct causal chain.

G cluster_0 Isomeric Alkanes (Same CnH2n+2) cluster_1 Inherent Molecular Property cluster_2 Experimental Observation A Linear Structure C Higher Potential Energy A->C leads to B Branched Structure D Lower Potential Energy (Greater Stability) B->D leads to E Higher Heat of Combustion (More Heat Released) C->E results in F Lower Heat of Combustion (Less Heat Released) D->F results in

Caption: Logical workflow from alkane structure to observed stability.

Experimental Protocol: Bomb Calorimetry

The determination of heats of combustion is performed using a high-precision instrument known as a bomb calorimeter. The protocol ensures that the heat released by the reaction is completely absorbed by a surrounding medium (typically water) for accurate measurement.

Objective: To measure the heat of combustion (ΔH°c) of a liquid alkane sample.

Apparatus:

  • Adiabatic bomb calorimeter

  • Steel combustion vessel (bomb)

  • Crucible

  • Ignition unit with fuse wire (e.g., nickel-chromium or platinum)

  • High-precision digital thermometer (resolution of 0.001°C)

  • Oxygen tank with pressure regulator

  • Pellet press (for solid standards)

  • Analytical balance

Methodology:

  • Calibration of the Calorimeter:

    • The heat capacity (Ccal) of the calorimeter system must first be determined. This is achieved by combusting a known mass (approx. 1.0 g) of a standard substance with a precisely known heat of combustion, typically benzoic acid.

    • The standard is pressed into a pellet, weighed, and placed in the crucible inside the bomb.

    • A measured length of fuse wire is attached to the electrodes, dipping into contact with the sample.

    • The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 30 atm.[4][5]

    • The pressurized bomb is submerged in a precisely measured mass of water within the calorimeter's insulated jacket.

    • The system is allowed to reach thermal equilibrium. The initial temperature (Ti) is recorded.

    • The sample is ignited via an electric current. The temperature of the water is recorded at regular intervals until it reaches a maximum and stabilizes (Tf).

    • The heat capacity of the calorimeter is calculated using the known energy release of the standard and the measured temperature change (ΔT = Tf - Ti), accounting for the heat released by the combustion of the fuse wire.

  • Combustion of the Alkane Sample:

    • The calibrated calorimeter is prepared as in the calibration step.

    • A precise mass (typically 0.8 - 1.2 g) of the liquid alkane sample is weighed and placed in the crucible.

    • The same procedure of sealing, pressurizing with oxygen, submerging, and achieving thermal equilibrium is followed.

    • The sample is ignited, and the temperature change (ΔT) is meticulously recorded.

  • Data Calculation:

    • The total heat released (q_total) during the alkane combustion is calculated using the formula: q_total = Ccal * ΔT.

    • The heat contributed by the combustion of the fuse wire (q_wire) is subtracted from the total heat.

    • The heat of combustion per gram of the alkane is determined by dividing the net heat release by the mass of the sample.

    • This value is then converted to the molar heat of combustion (ΔH°c) in kJ/mol using the molar mass of the alkane.

This rigorous experimental approach provides the high-quality, quantitative data necessary to validate the principles of alkane stability.

References

A Comparative Analysis of Fuel Additives and Their Impact on Octane Ratings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise optimization of fuel properties is a critical endeavor. This guide provides an objective comparison of the octane-enhancing performance of various fuel additives, supported by experimental data and detailed methodologies. The information is intended to serve as a valuable resource for understanding the efficacy and mechanisms of these chemical compounds in improving fuel quality.

The octane rating of a fuel is a standard measure of its ability to resist "knock" or "pinging" during combustion. This premature detonation can lead to engine damage and reduced efficiency. Fuel additives are chemical compounds added to gasoline to increase its octane rating and improve overall engine performance. This guide explores the comparative octane ratings of several common fuel additives, the standardized methods for their determination, and the chemical mechanisms by which they function.

Comparative Octane Ratings of Common Fuel Additives

The octane-boosting effectiveness of an additive is quantified by its Research Octane Number (RON) and Motor Octane Number (MON). RON reflects a fuel's performance under low-speed, mild driving conditions, while MON is indicative of performance under more severe, high-speed conditions.[1][2][3] The following table summarizes the typical RON and MON values for several widely used fuel additives.

Fuel AdditiveChemical ClassResearch Octane Number (RON)Motor Octane Number (MON)
Methyl Tertiary-Butyl Ether (MTBE) Ether (Oxygenate)117-118~101
Ethyl Tertiary-Butyl Ether (ETBE) Ether (Oxygenate)117-118~101
Ethanol Alcohol (Oxygenate)~108~89
Toluene Aromatic Hydrocarbon112Not specified
Xylene Aromatic HydrocarbonNot specifiedNot specified
N-Methylaniline (NMA) Aromatic AmineHigh (1% can increase RON by 8-10 units)Not specified
Ferrocene OrganometallicHigh (170g/ton can increase RON by 4-5 units)Boosts MON
Methylcyclopentadienyl Manganese Tricarbonyl (MMT) OrganometallicHigh (18 mg/L can increase RON by 1-2 units)Boosts MON

Note: The octane-enhancing effect of an additive can vary depending on the composition of the base gasoline.

Experimental Protocols for Octane Rating Determination

The determination of RON and MON is conducted using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1][4][5]

ASTM D2699: Research Octane Number (RON)

This method simulates low-severity engine operation.[4] The key steps are as follows:

  • Engine Preparation: The CFR engine is prepared and calibrated according to the standard's specifications, ensuring it is at thermal equilibrium.[6]

  • Sample Introduction: The fuel sample to be tested is introduced into the engine.

  • Knock Intensity Measurement: The engine's compression ratio is adjusted until a standard level of knock intensity is observed. This is measured using a knock sensor.

  • Reference Fuel Comparison: The performance of the sample fuel is bracketed by testing two primary reference fuels (blends of isooctane and n-heptane) with known octane numbers, one higher and one lower than the expected octane number of the sample.

  • RON Determination: The RON of the sample fuel is determined by interpolating between the knock intensities of the two reference fuels.[7]

ASTM D2700: Motor Octane Number (MON)

This method evaluates fuel performance under more severe, high-speed conditions.[5][8] The procedure is similar to the RON test, but with the following key differences in operating conditions:

  • Higher Engine Speed: The engine is operated at a higher speed (900 rpm for MON vs. 600 rpm for RON).[9]

  • Heated Fuel-Air Mixture: The fuel-air mixture is preheated to a higher temperature.[5]

These more stringent conditions typically result in a lower octane number for the same fuel compared to the RON test.[5]

Mechanisms of Action of Octane-Boosting Additives

Fuel additives enhance octane ratings through various chemical mechanisms that alter the combustion process. The primary pathways involve either promoting more controlled combustion or inhibiting the chemical reactions that lead to knocking.

G cluster_0 Octane Boosting Mechanisms cluster_1 Combustion Pathway Modification Fuel Additives Fuel Additives Oxygenates Oxygenates Fuel Additives->Oxygenates e.g., MTBE, ETBE, Ethanol Aromatics Aromatics Fuel Additives->Aromatics e.g., Toluene, Xylene, NMA Organometallics Organometallics Fuel Additives->Organometallics e.g., Ferrocene, MMT Improved Combustion Efficiency Improved Combustion Efficiency Oxygenates->Improved Combustion Efficiency Stable Molecular Structure Stable Molecular Structure Aromatics->Stable Molecular Structure Radical Scavenging Radical Scavenging Organometallics->Radical Scavenging Controlled Combustion Controlled Combustion Improved Combustion Efficiency->Controlled Combustion Inhibition of Pre-ignition Inhibition of Pre-ignition Stable Molecular Structure->Inhibition of Pre-ignition Radical Scavenging->Inhibition of Pre-ignition Higher Octane Rating Higher Octane Rating Controlled Combustion->Higher Octane Rating Inhibition of Pre-ignition->Higher Octane Rating

Figure 1. Logical flow of octane boosting mechanisms.

As illustrated in Figure 1, different classes of fuel additives employ distinct chemical strategies to increase a fuel's octane rating.

  • Oxygenates: Compounds like MTBE, ETBE, and ethanol contain oxygen atoms.[10][11] Their presence in the fuel mixture promotes a more complete and controlled combustion, reducing the likelihood of premature detonation.[11][12]

  • Aromatics: Aromatic hydrocarbons such as toluene and xylene possess stable ring structures.[12] This inherent stability makes them resistant to the chain reactions that initiate knocking.

  • Organometallics: Additives like ferrocene and MMT act as radical scavengers.[12] During combustion, they decompose to form metal oxide particles that neutralize the highly reactive free radicals responsible for initiating the uncontrolled explosions characteristic of engine knock.[12][13]

References

A Comparative Guide to Analytical Methods for Hydrocarbon Analysis: A Focus on Gas Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of hydrocarbons, the selection of an appropriate analytical method is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two prevalent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Hydrocarbon analysis is a critical aspect of various fields, including environmental monitoring, petroleum product quality control, and forensic science. The complexity of hydrocarbon mixtures, ranging from volatile gasoline range organics to heavy crude oils, necessitates robust and validated analytical methods. Gas chromatography is a cornerstone technique for separating these complex mixtures. The choice of detector, however, significantly influences the qualitative and quantitative capabilities of the analysis.

Method Comparison: GC-FID vs. GC-MS

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust technique for quantifying volatile and semi-volatile organic compounds. The FID is a universal detector for hydrocarbons and exhibits a linear response over a wide concentration range, making it ideal for accurate quantification.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. Following separation, molecules are ionized and detected based on their mass-to-charge ratio, providing not only quantitative data but also structural information for compound identification.[2]

While both techniques are powerful, they have distinct advantages and limitations. GC-FID is often more cost-effective and straightforward for quantifying total petroleum hydrocarbons where individual component identification is not required.[3] GC-MS, on the other hand, offers superior selectivity and sensitivity, making it indispensable for identifying specific compounds in complex matrices, such as in forensic analysis or environmental monitoring of specific pollutants.[2] For instance, in the analysis of compound groups like oils, GC-FID and GC-MS may yield different concentration results due to their different detection principles.[2]

Performance Characteristics

The following tables summarize the performance characteristics of GC-FID and GC-MS for various hydrocarbon analysis applications based on validation studies and inter-laboratory comparisons.

Table 1: Performance Data for GC-FID in Hydrocarbon Analysis

ParameterLight Hydrocarbons (C2-C4)Gasoline Range Organics (GRO) in WaterTotal Petroleum Hydrocarbons (TPH) in Soil
Linearity (R²) ≥ 0.999[4]1[5]> 0.9998
Repeatability (%RSD) < 1.0%0.91% (Standard), 1.1% (Matrix Spiked)[5]6.3%[6]
Reproducibility (%RSD) Not ReportedNot Reported9.9%[6]
Limit of Detection (LOD) Not specified, calculated based on S/N of 3:1[4]Average MDL = 1.4 µg/L[5]8.3 mg/kg[6]
Limit of Quantitation (LOQ) Not specified, calculated based on S/N of 10:1[4]Average LOQ = 4.6 µg/L[5]25 mg/kg[6]
Recovery Not Reported80% - 120% (Average 105%)[5]93 ± 7.0%[6]

Table 2: Comparative Performance of GC-MS for Hydrocarbon Analysis

ParameterGeneral Hydrocarbon ResiduesTotal Petroleum Hydrocarbons (TPH) in Soil
Precision (Intra-day & Inter-day %RSD) < 3% for peak area[7]Not explicitly stated, but method demonstrated high efficiency and low cost.[8]
Sensitivity Improved separation and sensitivity compared to ASTM E-1618-06 method.[7]High, capable of analyzing thermally stable and volatile compounds.[8]
Selectivity High, allows for identification of individual compounds.[7]High, no traces of PAH compounds were observed in the analyzed sample.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of experimental protocols for common hydrocarbon analyses.

Protocol 1: Determination of Total Petroleum Hydrocarbons (TPH) in Soil by GC-FID (based on ISO 16703)

This method is designed to measure saturated, cyclic, and aromatic hydrocarbons with carbon numbers between n-decane (C10) and n-tetracontane (C40).[9]

  • Sample Preparation:

    • Fifteen grams of the soil sample are ultrasonically extracted with acetone and a retention time window standard solution (C10 and C40 dissolved in heptane).[9]

    • The sample extracts are centrifuged to remove fine particles.[9]

    • The clear extracts are washed twice with 100 mL of water.[9]

    • The organic layer is collected and dried with sodium sulfate.[9]

    • Ten milliliters of the dry organic extract is cleaned using a solid-phase extraction (SPE) cartridge containing activated Florisil.[9]

  • GC-FID Analysis:

    • Instrument: Agilent Intuvo 9000 Series Gas Chromatograph with FID.[9]

    • Column: Agilent DB-5ht, 5 m × 0.32 mm, 0.1 µm film.[9]

    • Injector: Split/splitless inlet at 350°C.[9]

    • Carrier Gas: Helium at a constant flow of 5 mL/min.[9]

    • Oven Program: Initial temperature of 50°C, ramped at 120°C/min to 380°C, and held for 0.25 minutes.[9]

    • Detector: FID at 380°C.[9]

Protocol 2: Analysis of Gasoline Range Organics (GRO) in Water by Headspace GC-FID

This protocol is suitable for the determination of volatile hydrocarbons in water samples.[5]

  • Sample Preparation:

    • A 5 mL water sample is placed in a headspace vial.

    • For spiked samples, 1 µL of a raw gasoline solution (5%) is added.[5]

  • HS-GC-FID Analysis:

    • Instrument: Thermo Scientific TRACE 1310 Gas Chromatograph with FID and TriPlus 500 HS autosampler.[5]

    • Column: Thermo Scientific TraceGOLD TG-1MS, 30 m × 0.32 mm × 3.0 µm.[5]

    • Injector: Split/splitless at a split ratio of 20:1.[5]

    • Carrier Gas: Helium at a constant pressure of 150 kPa.[5]

    • Oven Program: 50°C for 1 min, then ramped at 15°C/min to 220°C, and held for 5 min.[5]

    • Detector: FID at 300°C.[5]

Protocol 3: GC-MS Analysis of Hydrocarbon Residues

This method provides improved separation and sensitivity for the analysis of ignitable liquid residues.[7]

  • Sample Preparation:

    • A test mixture of fourteen hydrocarbons as recommended by the ASTM E-1618-06 method is used for validation.[7]

    • Samples are diluted in dichloromethane.[7]

  • GC-MS Analysis:

    • Injection: 1 µL injection volume with a split ratio of 50:1 at an inlet temperature of 280°C.[7]

    • Carrier Gas: Flow rate set at 1.0 mL/min.[7]

    • Oven Program: Maintained at 40°C for 3 minutes, then increased at a rate of 12.5°C/min to 290°C, and held for 4 minutes.[7]

Visualizing Analytical Workflows

Understanding the sequence of steps in an analytical method is crucial for its successful implementation. The following diagrams illustrate the typical workflows for hydrocarbon analysis using GC-FID and GC-MS.

cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection Concentration->Injection Inject Sample GC Separation GC Separation Injection->GC Separation FID Detection FID Detection GC Separation->FID Detection Data Acquisition (Chromatogram) Data Acquisition (Chromatogram) FID Detection->Data Acquisition (Chromatogram) Peak Integration Peak Integration Data Acquisition (Chromatogram)->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1. A typical workflow for hydrocarbon analysis using GC-FID.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection Concentration->Injection Inject Sample GC Separation GC Separation Injection->GC Separation Ionization Ionization GC Separation->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis MS Detection MS Detection Mass Analysis->MS Detection Data Acquisition (Mass Spectra) Data Acquisition (Mass Spectra) MS Detection->Data Acquisition (Mass Spectra) Compound Identification Compound Identification Data Acquisition (Mass Spectra)->Compound Identification Quantification Quantification Compound Identification->Quantification Reporting Reporting Quantification->Reporting

Figure 2. A typical workflow for hydrocarbon analysis using GC-MS.

Complex Hydrocarbon Mixture Complex Hydrocarbon Mixture GC Column GC Column Complex Hydrocarbon Mixture->GC Column Separation Separated Components Component A Component B Component C Detector Detector Data System Data System Detector->Data System Signal Processing Analytical Result Analytical Result Data System->Analytical Result Quantification & Identification Separated Components->Detector Detection

Figure 3. Logical relationship in a gas chromatography system for hydrocarbon analysis.

References

A Comparative Guide to Differentiating 3-ethyl-3-methylpentane and 3,3-dimethylhexane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques to distinguish between the structural isomers 3-ethyl-3-methylpentane and 3,3-dimethylhexane. Both compounds share the same molecular formula (C8H18) and molecular weight (114.23 g/mol ), making their differentiation a common challenge in chemical analysis. This document outlines key differences in their physical properties and spectroscopic data, supported by detailed experimental protocols for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

While both isomers are flammable, colorless liquids with low solubility in water, they exhibit slight differences in their physical constants. These variations, although minor, can be the first step in their differentiation.

PropertyThis compound3,3-dimethylhexane
Molecular Formula C8H18C8H18
Molecular Weight 114.23 g/mol 114.23 g/mol
Boiling Point 118 °C[1]112 °C[2]
Melting Point -91 °C[3]-126 °C[2][4]
Density 0.73 g/cm³[1][5]0.71 g/cm³[2]
Flash Point 6 °C[1][5]7 °C[2]
Kovats Retention Index (non-polar column) ~765-776[6]~740-748[4]

Spectroscopic Differentiation

Spectroscopic methods provide the most definitive means of distinguishing between these two isomers. The key differences lie in their mass spectrometry fragmentation patterns and their nuclear magnetic resonance (NMR) spectra, which are direct consequences of their distinct molecular structures.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of these isomers produces unique fragmentation patterns. The difference in the stability of the carbocations formed upon fragmentation leads to different base peaks and relative abundances of other fragments.

For This compound , the mass spectrum is characterized by a base peak at m/z 85 , resulting from the loss of an ethyl group (-CH2CH3). Another significant peak is observed at m/z 57 .

In contrast, the mass spectrum of 3,3-dimethylhexane shows a base peak at m/z 57 , corresponding to the stable tertiary butyl cation formed by cleavage alpha to the quaternary carbon. A prominent peak at m/z 43 is also observed.[4]

MassSpectrometry_Comparison cluster_0 This compound cluster_1 3,3-dimethylhexane a0 C8H18+ (m/z 114) a1 Loss of -C2H5 a0->a1 a3 Loss of -C3H7 a0->a3 a2 [M-C2H5]+ (m/z 85) (Base Peak) a1->a2 a5 Further Fragmentation a2->a5 a4 [M-C3H7]+ (m/z 71) a3->a4 a6 m/z 57 a5->a6 b0 C8H18+ (m/z 114) b1 Loss of -C3H7 b0->b1 b3 Loss of -C2H5 b0->b3 b2 [M-C3H7]+ (m/z 71) b1->b2 b5 Further Fragmentation b2->b5 b4 [M-C2H5]+ (m/z 85) b3->b4 b6 m/z 57 (Base Peak) b5->b6

Figure 1. Mass spectrometry fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecules plays a crucial role in their NMR spectra.

  • ¹³C NMR: Due to its higher symmetry, This compound is expected to show four distinct signals in its ¹³C NMR spectrum. In contrast, the less symmetrical 3,3-dimethylhexane will exhibit seven unique carbon signals.[4][7] This difference in the number of signals is a definitive method for differentiation.

  • ¹H NMR: The proton NMR spectra will also differ significantly. This compound will have a more simple spectrum with fewer multiplets due to its higher symmetry. 3,3-dimethylhexane , with its greater number of non-equivalent protons, will display a more complex ¹H NMR spectrum. For this compound, characteristic signals include a triplet and a quartet for the ethyl groups and a singlet for the methyl group.[1] The spectrum of 3,3-dimethylhexane will show multiple overlapping multiplets for the methylene and methyl protons.

Infrared (IR) Spectroscopy

As both molecules are alkanes, their IR spectra are dominated by C-H stretching and bending vibrations. The spectra will show strong C-H stretching bands in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1365-1465 cm⁻¹. While the overall patterns will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when compared with reference spectra.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most effective and widely used technique for separating and identifying these isomers.

GCMS_Workflow cluster_workflow GC-MS Analysis Workflow start Sample Injection gc Gas Chromatography (Non-polar capillary column, e.g., DB-1) start->gc separation Separation based on Boiling Point & Polarity gc->separation elution Elution Order: 3,3-dimethylhexane (lower boiling point) before This compound separation->elution ms Mass Spectrometry (Electron Ionization) elution->ms detection Detection of Fragment Ions ms->detection analysis Data Analysis: - Retention Time - Fragmentation Pattern detection->analysis

Figure 2. GC-MS experimental workflow.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or pentane).

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 150 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample with reference standards or library data. 3,3-dimethylhexane will elute earlier than this compound due to its lower boiling point. The mass spectra should be compared based on the fragmentation patterns described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: A 100 MHz (or higher) spectrometer.

    • Experiment: Standard proton-decoupled ¹³C experiment.

    • Data Analysis: Count the number of distinct signals in the aliphatic region (typically 10-40 ppm). Four signals indicate this compound, while seven signals point to 3,3-dimethylhexane.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A 400 MHz (or higher) spectrometer for better resolution.

    • Experiment: Standard ¹H NMR experiment.

    • Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals. Look for the characteristic patterns of ethyl and methyl groups.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with reference spectra. Pay close attention to the fingerprint region for subtle differences that can aid in identification.

Conclusion

While this compound and 3,3-dimethylhexane are structurally similar, they can be reliably differentiated using standard analytical techniques. Gas chromatography, with its ability to separate based on boiling point differences, provides distinct retention times. Mass spectrometry and, in particular, ¹³C NMR spectroscopy offer definitive identification based on unique fragmentation patterns and the number of carbon environments, respectively. This guide provides the necessary data and protocols to assist researchers in accurately identifying these isomers.

References

Quantitative Analysis of 3-Ethyl-3-methylpentane in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific branched-chain alkanes like 3-ethyl-3-methylpentane within complex mixtures is crucial for a variety of applications, from petrochemical analysis to its role as a potential biomarker or impurity. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental protocols and representative data to aid in method selection and implementation.

Comparison of Analytical Techniques

The primary method for the analysis of volatile and semi-volatile hydrocarbons such as this compound is Gas Chromatography (GC). The choice of detector is critical and depends on the specific analytical goals. The two most common detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is considered the gold standard for the quantification of hydrocarbons.[1][2] The FID detector combusts the organic compounds eluting from the GC column in a hydrogen flame, generating ions that create a current proportional to the amount of carbon atoms in the analyte.[2] This makes it highly sensitive and provides a response that is uniform for most hydrocarbons, making it ideal for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantitative and qualitative data.[2] As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification.[3] Quantification is typically performed using Selected Ion Monitoring (SIM), where the instrument only monitors for specific ion fragments characteristic of the target analyte, enhancing sensitivity and selectivity.[4]

  • High-Performance Liquid Chromatography (HPLC): While less common for the analysis of a specific saturated alkane like this compound, HPLC can be used for hydrocarbon group-type analysis, separating components into saturates, aromatics, and resins based on polarity.[5][6][7] This is generally more applicable to the characterization of complex hydrocarbon mixtures like crude oil rather than the quantification of a single, non-polar compound.[6][7]

Table 1: Comparison of GC-FID and GC-MS for this compound Analysis

FeatureGC-FIDGC-MS
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.[2]Measures the mass-to-charge ratio of ionized molecules and their fragments.[3]
Primary Use Quantitative analysis.[2]Qualitative and quantitative analysis.[2]
Selectivity Low; responds to nearly all organic compounds.High; provides structural information for definitive identification.
Sensitivity High (typically ppm to low ppb range).[2]Very high, especially in SIM mode (ppb to ppt range).[2]
Linearity Excellent over a wide dynamic range.Good, but can be more limited than FID.
Cost Lower initial and operational cost.Higher initial and operational cost.
Ease of Use Relatively simple to operate and maintain.More complex operation and data analysis.
Ideal Application Accurate quantification in well-characterized mixtures where the identity of peaks is known.Analysis of complex mixtures, identification of unknowns, and trace-level quantification.

Experimental Protocols

The following are representative protocols for the quantitative analysis of this compound in a liquid organic matrix.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from a complex matrix.[4][8]

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of an appropriate internal standard solution (e.g., a deuterated alkane or a branched alkane not present in the sample) to all samples, calibration standards, and blanks.

  • Solvent Addition: Add 5 mL of hexane (or a similar non-polar solvent) to the tube and vortex for 2 minutes.

  • Extraction: For more complex matrices, an additional extraction step with a polar solvent like acetonitrile can be performed to precipitate interfering polar compounds. Vortex for an additional 10 minutes.[4]

  • Phase Separation: Centrifuge the sample at 5000 x g for 10 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper hexane layer containing the analyte to a clean autosampler vial.

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.[4]

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol 2: GC-FID and GC-MS Analysis

The following are typical instrument parameters for the analysis of branched alkanes.

ParameterGC-FID SettingGC-MS Setting
Column Non-polar capillary column (e.g., DB-1, Petrocol DH), 30 m x 0.25 mm ID x 0.25 µm film thickness.[9][10]Non-polar capillary column (e.g., SH-I-1MS, DB-1ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.[4][11]
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min.[10]Helium at a constant flow of 1.2 mL/min.[4]
Inlet Temperature 280°C.[11]280°C.
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration.Pulsed Splitless.[4]
Injection Volume 1.0 µL.[11]1.0 µL.
Oven Program Initial: 40°C, hold for 2 min. Ramp: 10°C/min to 250°C, hold for 5 min.[10]Initial: 40°C, hold for 2 min. Ramp: 10°C/min to 250°C, hold for 5 min.[4]
Detector Temp. 300°C.[10]N/A
MS Ion Source N/A230°C.[4]
MS Quadrupole N/A150°C.[4]
Ionization Mode N/AElectron Ionization (EI) at 70 eV.[4]
Acquisition Mode N/AFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).[4]

Data Presentation and Comparison

Method validation is essential to ensure that an analytical method is "fit-for-purpose".[12][13] The following tables summarize typical quantitative data from a validated method for this compound analysis.

Table 2: Linearity and Range

ParameterGC-FIDGC-MS (SIM Mode)
Calibration Range 0.1 - 100 µg/mL0.01 - 20 µg/mL
Correlation Coefficient (R²) > 0.999[14]> 0.998
Regression Equation y = mx + cy = mx + c

Table 3: Precision and Accuracy

Precision is expressed as the relative standard deviation (RSD), and accuracy is determined by spike recovery experiments.[15][16]

Concentration LevelPrecision (%RSD) GC-FIDAccuracy (% Recovery) GC-FIDPrecision (%RSD) GC-MSAccuracy (% Recovery) GC-MS
Low (0.5 µg/mL) < 5%95 - 105%< 8%92 - 108%
Medium (10 µg/mL) < 3%98 - 102%< 5%96 - 104%
High (50 µg/mL) < 2%99 - 101%< 4%97 - 103%

Table 4: Detection and Quantitation Limits

ParameterGC-FIDGC-MS (SIM Mode)
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~15 ng/mL

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the decision-making process for method selection.

G Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Cleanup Drying / Concentration Extraction->Cleanup Vial Transfer to Autosampler Vial Cleanup->Vial GC GC Separation Vial->GC Detector Detection (FID or MS) GC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantitative analysis of this compound.

G Method Selection Logic Goal Primary Analytical Goal? Quant Accurate Quantification in a Known Matrix Goal->Quant Quantification ID Identification and/or Trace-Level Quantification Goal->ID Identification Complex Is the Matrix Complex or is Analyte ID Uncertain? Quant->Complex GCMS Select GC-MS ID->GCMS GCFID Select GC-FID Complex->GCFID No Complex->GCMS Yes Yes Yes No No

Caption: Decision tree for selecting between GC-FID and GC-MS for analysis.

References

Verifying the Purity of Commercial 3-Ethyl-3-methylpentane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The primary impurities in commercially supplied 3-Ethyl-3-methylpentane are expected to be its structural isomers, which have the same molecular formula (C₈H₁₈) but differ in their carbon skeleton arrangement. Due to their similar physical properties, separating and quantifying these isomers requires precise analytical techniques.

Commercial Supplier Overview

Several chemical suppliers offer this compound, typically with a stated purity of 99.0% or higher as determined by Gas Chromatography (GC). A summary of offerings from prominent suppliers is presented below. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.

SupplierProduct NumberStated Purity (by GC)
TCI AmericaE0258≥99.0%
Fisher ScientificE02585ML≥99.0%
Lab Pro Inc.E0258-5MLMin. 99.0%
Sigma-AldrichBL3H9AA5322599%
Spectrum ChemicalNot specifiedNot specified
Santa Cruz Biotechnologysc-254921Not specified

Experimental Protocols for Purity Verification

To independently verify the purity of commercial this compound and identify potential isomeric impurities, Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy are the recommended analytical techniques.

Gas Chromatography (GC-FID) Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method for separating and quantifying volatile hydrocarbons like this compound and its isomers.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column inlet.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 250°C

    • Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a high-purity solvent such as pentane or hexane.

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Identification of impurity peaks can be facilitated by comparing retention times with known standards of C₈H₁₈ isomers or by using a GC-Mass Spectrometry (GC-MS) system for mass spectral identification.

Quantitative ¹H-NMR Spectroscopy (qNMR)

Quantitative ¹H-NMR provides an alternative and complementary method for purity assessment, relying on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

  • Solvent: Chloroform-d (CDCl₃) or Benzene-d₆ (C₆D₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

    • Add a known quantity of a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) that has signals that do not overlap with the analyte signals.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Ensure the sample is fully dissolved.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a relaxation delay of 30 seconds is generally sufficient for alkanes to ensure full relaxation).

    • Acquisition Time (aq): 2-4 seconds.

    • Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

Data Analysis: The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * 100

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

Visualizing the Purity Verification Workflow

The following diagrams illustrate the logical flow of the experimental procedures for verifying the purity of commercial this compound.

Purity_Verification_Workflow Overall Purity Verification Workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical Procedures cluster_reporting Data Evaluation and Reporting Select Suppliers Select Suppliers Request CoA Request CoA Select Suppliers->Request CoA Procure Samples Procure Samples Request CoA->Procure Samples GC_FID_Analysis GC-FID Analysis Procure Samples->GC_FID_Analysis qNMR_Analysis qNMR Analysis Procure Samples->qNMR_Analysis Compare_Purity Compare Purity Data GC_FID_Analysis->Compare_Purity qNMR_Analysis->Compare_Purity Identify_Impurities Identify Impurities Compare_Purity->Identify_Impurities Final_Report Generate Comparison Report Identify_Impurities->Final_Report

Caption: Overall workflow for sourcing, analyzing, and comparing commercial this compound.

GC_FID_Workflow GC-FID Experimental Workflow Sample_Prep Prepare Dilute Sample (1% in Pentane/Hexane) Inject_Sample Inject 1 µL into GC Sample_Prep->Inject_Sample Separation Separation on Non-polar Capillary Column Inject_Sample->Separation Detection Detection by FID Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Data_Analysis Calculate Area Percent Purity Data_Acquisition->Data_Analysis

Caption: Step-by-step workflow for GC-FID analysis of this compound.

qNMR_Workflow Quantitative ¹H-NMR Experimental Workflow Sample_Prep Accurately Weigh Sample and Internal Standard Dissolve Dissolve in Deuterated Solvent Sample_Prep->Dissolve Acquire_Spectrum Acquire ¹H-NMR Spectrum (long relaxation delay) Dissolve->Acquire_Spectrum Process_Spectrum Process Spectrum (Phase and Baseline Correction) Acquire_Spectrum->Process_Spectrum Integrate Integrate Analyte and Standard Signals Process_Spectrum->Integrate Calculate_Purity Calculate Purity Integrate->Calculate_Purity

Caption: Step-by-step workflow for quantitative ¹H-NMR analysis of this compound.

By employing these standardized analytical methods, researchers can independently assess the purity of commercial this compound, ensuring the quality and reliability of their starting materials and bolstering the integrity of their scientific findings.

A Comparative Guide to Computational and Experimental Infrared Spectra of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a cornerstone analytical technique for identifying functional groups and elucidating the structure of molecules. In the study of alkanes—the simplest organic molecules consisting solely of carbon and hydrogen atoms—IR spectroscopy provides a characteristic fingerprint of C-H and C-C bonds. The advent of robust computational methods has enabled the theoretical prediction of IR spectra, offering a powerful complement to experimental measurements. This guide provides an objective comparison between computational and experimental IR spectra of alkanes, supported by experimental data and detailed protocols.

Quantitative Data Comparison

The primary IR absorptions in alkanes arise from C-H stretching and bending vibrations.[1] While C-C stretching and bending bands exist, they are often weak or fall outside the typical mid-IR range.[1] Computational methods, particularly Density Functional Theory (DFT), can predict these vibrational frequencies with a high degree of accuracy, although systematic deviations often necessitate the use of scaling factors.[2][3]

Below is a table summarizing the comparison between typical experimental and computationally derived (scaled) IR absorption frequencies for various vibrational modes in alkanes.

Vibrational ModeExperimental Frequency Range (cm⁻¹)Typical Scaled Computational Frequency (cm⁻¹)Notes
C-H Stretching 2850–30002850–3000Strong intensity. The number of C-H bonds linearly influences the integrated intensity of this band.[4] Computational methods accurately reproduce this trend.[4]
-CH₂- (Methylene) Bend 1450–14701450–1470Medium intensity. Also referred to as scissoring.[1]
-CH₃ (Methyl) Bend 1370–13801370–1380Medium intensity. Often referred to as the umbrella mode.[5]
-CH₂- (Methylene) Rocking 720–725720–725Medium to weak intensity. This peak is characteristic of alkanes with four or more contiguous methylene groups.[1][5][6] Splitting of this band can occur in solid samples.[5]

Methodologies

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy of Alkanes

Obtaining a high-quality experimental IR spectrum is crucial for comparison with computational results. Fourier Transform Infrared (FTIR) spectroscopy is the standard method.[7]

  • Sample Preparation:

    • Liquids: A drop of the liquid alkane is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solids: The solid alkane is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with mineral oil and placing the paste between salt plates.

    • Gases: The gaseous alkane is introduced into a gas cell with IR-transparent windows.

  • Instrument Setup:

    • The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the empty sample holder (or pure solvent, if applicable) is collected.

  • Data Acquisition:

    • The prepared sample is placed in the spectrometer's sample compartment.

    • The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[8]

    • Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Baseline correction may be applied to account for scattering or other artifacts.

Computational Protocol: Density Functional Theory (DFT) Calculation of Alkane IR Spectra

Computational prediction of IR spectra involves determining the normal vibrational modes and their corresponding frequencies and intensities.[9]

  • Structure Optimization:

    • The 3D structure of the alkane molecule is built using molecular modeling software.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as the vibrational frequencies are calculated at a stationary point on the potential energy surface.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry. This involves computing the second derivatives of the energy with respect to the nuclear coordinates, which form the Hessian matrix.[9]

    • Diagonalizing the Hessian matrix yields the vibrational frequencies and normal modes.[9]

    • Commonly used DFT functionals for this purpose include B3LYP and PBE, with basis sets such as 6-31+G(d,p) or the aug-cc-pVTZ series.[4][8][10]

  • Intensity Calculation:

    • IR intensities are calculated from the derivatives of the molecular dipole moment with respect to the normal mode coordinates.[9] A vibrational mode is IR active only if it results in a change in the molecular dipole moment.[9]

  • Frequency Scaling and Spectral Broadening:

    • Calculated harmonic frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and basis set limitations.[11] To correct for this, a scaling factor (typically between 0.95 and 0.98 for DFT methods) is applied to the calculated frequencies.[2][8]

    • The calculated stick spectrum (frequencies and intensities) is convoluted with a broadening function (e.g., Lorentzian or Gaussian) to generate a continuous spectrum that can be visually compared with the experimental one.[8] The full width at half-maximum (FWHM) is often set to match the experimental resolution.[8]

Workflow Visualization

The logical flow for comparing computational and experimental IR spectra is depicted below. This process begins with the molecule of interest and proceeds through parallel experimental and computational workflows, culminating in a direct comparison.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow mol Alkane Molecule sample_prep Sample Preparation mol->sample_prep ftir FTIR Data Acquisition sample_prep->ftir exp_spectrum Experimental IR Spectrum ftir->exp_spectrum compare Spectrum Comparison (Peak Positions, Intensities, Shapes) exp_spectrum->compare mol2 Alkane Molecule geom_opt Geometry Optimization mol2->geom_opt freq_calc Frequency & Intensity Calculation geom_opt->freq_calc scaling Frequency Scaling & Broadening freq_calc->scaling comp_spectrum Computed IR Spectrum scaling->comp_spectrum comp_spectrum->compare

Caption: Workflow for comparing experimental and computational IR spectra.

Objective Comparison

  • Frequency Accuracy: Modern DFT methods, when coupled with appropriate scaling factors, can predict the vibrational frequencies of alkanes with remarkable accuracy, often within 10-20 cm⁻¹ of experimental values.[3] This allows for confident assignment of the principal absorption bands.

  • Intensity Prediction: While predicting exact intensities is more challenging than predicting frequencies, computational methods can reliably reproduce relative intensity patterns. For instance, DFT calculations correctly model the linear increase in the C-H stretching band intensity with the number of C-H bonds in an alkane.[4]

  • Conformational Analysis: A significant advantage of the computational approach is the ability to calculate spectra for individual conformers of an alkane. This can help interpret the broadening or splitting of experimental bands that may arise from the presence of multiple conformations in the sample.[12]

  • Limitations: The primary limitation of computational methods is the harmonic approximation, which neglects anharmonic effects that are present in real molecular vibrations.[11] This is the main reason why frequency scaling is necessary. Furthermore, for complex systems or condensed phases, accurately modeling intermolecular interactions that can shift vibrational frequencies remains a challenge, though progress is being made.[10]

Conclusion

The combination of experimental and computational IR spectroscopy provides a robust framework for the structural analysis of alkanes. Experimental FTIR provides real-world data on the vibrational modes of a molecule, while computational methods offer a detailed, atomistic interpretation of the spectrum. When used in concert, these techniques allow researchers to assign spectral features with high confidence, understand the influence of conformational changes, and gain deeper insights into molecular structure and dynamics. For professionals in drug development and materials science, this integrated approach is invaluable for characterizing hydrocarbon moieties within larger, more complex molecules.

References

Navigating the Maze of Volatile Organic Compound Analysis: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and consistency of volatile organic compound (VOC) analysis are paramount. Inter-laboratory studies, also known as round-robin or proficiency tests, are crucial for assessing and ensuring the quality of these measurements. This guide provides an objective comparison of analytical performance from such studies, supported by experimental data, to aid in the selection and implementation of robust VOC analysis methods.

This guide delves into two distinct applications of VOC analysis where inter-laboratory comparisons have been pivotal: the assessment of emissions from building materials and the characterization of volatile profiles in virgin olive oil. By presenting quantitative data on laboratory performance and detailing the experimental methodologies, this document aims to provide a clear benchmark for researchers in the field.

Performance in VOC Emission Testing from Building Materials

Inter-laboratory studies on VOC emissions from building materials often utilize standardized methods to ensure comparability between participating laboratories. A key performance indicator in these studies is the relative standard deviation (RSD) of the results, which highlights the level of agreement between different laboratories.

A series of international proficiency tests organized by the German Federal Institute for Materials Research and Testing (BAM) for the emission testing of building products has shown a notable improvement in the comparability of results over the years. The mean relative standard deviation (RSD) for VOC measurements in these round-robin tests has decreased from 51% in a large European interlaboratory comparison in 1999 to 28% in 2018, and further down to 23% in 2021.[1][2] This trend underscores the positive impact of established standards and continuous quality control.

Below is a summary of the mean RSDs from the BAM proficiency tests, illustrating the progress in the field.[1][2][3][4]

YearMean RSD of all VOCs (%) - Expert LabsMean RSD of all VOCs (%) - All Labs
20083338
20093856
2012Not Specified33
20143363
2016Not SpecifiedNot Specified
201828Not Specified
202123Not Specified

In these proficiency tests, laboratory performance is also evaluated using z-scores, where a score between -2 and +2 is generally considered satisfactory.[5]

Experimental Protocol: VOC Emission Testing from Building Materials (Based on ISO 16000-6)

The following protocol is a generalized representation of the methodology used in the BAM proficiency tests for determining VOC emissions from building products, adhering to the principles of ISO 16000-6.[6][7]

Test Chamber Operation
  • Temperature: 23 ± 1°C

  • Relative Humidity: 50 ± 5%

  • Test Chamber Volume: Varied among participants (e.g., 25 to 3000 liters).[1]

  • Loading Factor: A defined area-specific airflow rate is maintained.

Sampling
  • Time Point: Air samples are typically collected on the 7th day after loading the test specimen into the chamber.[3][6]

  • Method: Active sampling is performed by drawing a known volume of chamber air through a sorbent tube (e.g., Tenax TA).

  • Sampling Volume: Laboratory-specific.[1]

Analytical Procedure
  • Technique: Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS).

  • Quantification: VOC concentrations are quantified using pure standard calibrations. In some cases, results are reported as toluene equivalents.[6]

The overall workflow of such an inter-laboratory proficiency test is depicted in the following diagram.

G Workflow of a Proficiency Test for VOC Emissions from Building Materials cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Evaluation TestMaterial Development of Homogeneous Test Material (e.g., Spiked Lacquer) Distribution Distribution of Identical Test Specimens to Participants TestMaterial->Distribution ChamberTest Emission Test Chamber Measurement (ISO 16000-9) Distribution->ChamberTest Sampling Air Sampling on Sorbent Tubes (ISO 16000-11) ChamberTest->Sampling Analysis TD-GC/MS Analysis (ISO 16000-6) Sampling->Analysis DataReporting Data Submission Analysis->DataReporting Stats Statistical Analysis (ISO 13528) DataReporting->Stats ZScores Calculation of RSD and z-scores Stats->ZScores Report Issuance of Final Report ZScores->Report

Workflow of a proficiency test for VOC emissions.

Performance in VOC Analysis of Virgin Olive Oil

A peer inter-laboratory validation study was conducted to harmonize the method for analyzing key volatile compounds in virgin olive oil using solid-phase microextraction (SPME) coupled with gas chromatography-flame ionization detection (GC-FID) or mass spectrometry (MS).[8][9] The study assessed the method's repeatability (within-laboratory precision, RSDr) and reproducibility (between-laboratory precision, RSDR).

The results indicated that for most compounds, the mean repeatability was below 14%, demonstrating good precision within individual laboratories. However, the reproducibility for some compounds was significantly higher, highlighting the challenges in achieving inter-laboratory agreement.[9]

Volatile CompoundRepeatability (RSDr %)Reproducibility (RSDR %)
(Z)-3-Hexenyl acetate7.60 (mean)19.19
1-Hexanol7.60 (mean)13.26
Acetic Acid7.60 (mean)17.47
Ethyl propanoate>14>50
3-Methyl-1-butanol>14Not Specified
1-Octen-3-ol>14Not Specified
(E)-2-Decenal>14>50

Experimental Protocol: VOC Analysis in Virgin Olive Oil (Harmonized SPME-GC-FID/MS Method)

The following is a detailed protocol from the inter-laboratory validation study for the analysis of volatile compounds in virgin olive oil.[10][11][12]

Sample and Standard Preparation
  • Sample Preparation: Weigh 1.900 ± 0.001 g of virgin olive oil into a 20 mL glass vial. Add 0.100 ± 0.001 g of an internal standard solution (e.g., 4-methyl-2-pentanol).

  • Calibration Standards: Prepare a series of standard solutions by spiking refined olive oil with known amounts of the target VOCs and the internal standard.

SPME Procedure
  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Equilibration: Incubate the sample vial for 10 minutes at 40°C with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 40 minutes at 40°C.

  • Desorption: Desorb the analytes from the fiber in the GC injector port for 5 minutes at 250°C in splitless mode.

GC-FID/MS Analysis
  • GC Column: A polar, fused silica capillary column based on polyethylene glycol (PEG) (e.g., ZB-WAX or TR-WAX), 60 m length, 0.25 mm internal diameter, and 0.25–0.50 µm film thickness.[12]

  • Carrier Gas: Helium or Hydrogen at a flow rate of 1.5 mL/min.[12]

  • Oven Temperature Program: Start at 40°C (hold for 10 minutes), then ramp at 3°C/min to 200°C.[12]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

The workflow for this harmonized method is illustrated below.

G Workflow for VOC Analysis in Virgin Olive Oil via SPME-GC-FID/MS cluster_sample_prep Sample Preparation cluster_spme SPME cluster_gc GC-FID/MS Analysis cluster_data Data Analysis WeighSample Weigh 1.9g of Virgin Olive Oil AddIS Add Internal Standard WeighSample->AddIS Equilibrate Equilibrate at 40°C for 10 min AddIS->Equilibrate Extract Expose Fiber to Headspace at 40°C for 40 min Equilibrate->Extract Desorb Desorb in GC Inlet at 250°C for 5 min Extract->Desorb Separate Chromatographic Separation (PEG Column) Desorb->Separate Detect Detection by FID or MS Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curves Integrate->Quantify

Harmonized method for VOC analysis in olive oil.

References

A Comparative Guide to the Environmental Impact of Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impacts of four key octane isomers: n-octane, isooctane (2,2,4-trimethylpentane), 2-methylheptane, and 3-methylheptane. The information herein is supported by available experimental data to facilitate informed decisions in research and development where these compounds are used as solvents, standards, or fuel components.

Executive Summary

Octane (C₈H₁₈) exists in 18 structural isomeric forms, each with unique physical and chemical properties that influence their behavior and impact on the environment.[1] While all are volatile, flammable liquids commonly found in gasoline, their structural differences—primarily the degree of branching—lead to significant variations in their biodegradability and combustion characteristics. All four isomers discussed are classified as very toxic to aquatic life. However, linear n-octane is more susceptible to biodegradation than its branched counterparts like isooctane, which is considered recalcitrant.[1] This guide synthesizes data on aquatic toxicity, biodegradation, and combustion byproducts to provide a comparative environmental assessment.

Molecular Structure Comparison

The degree and position of methyl branching in the carbon chain distinguish these isomers, directly affecting their environmental fate and performance characteristics, such as the octane rating in fuels.

Molecular Structures of Octane Isomers cluster_n_octane n-Octane cluster_isooctane Isooctane (2,2,4-Trimethylpentane) cluster_2_methylheptane 2-Methylheptane cluster_3_methylheptane 3-Methylheptane n_octane CH₃-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ isooctane      CH₃       | CH₃-C-CH₂-CH-CH₃       |      CH₃ methylheptane2 CH₃-CH-CH₂-CH₂-CH₂-CH₂-CH₃       |      CH₃ methylheptane3 CH₃-CH₂-CH-CH₂-CH₂-CH₂-CH₃            |           CH₃

Caption: Molecular structures of the four compared octane isomers.

Quantitative Data Summary

The following tables summarize key physical properties and environmental hazard data for the selected octane isomers. Data is compiled from various safety data sheets and experimental studies.

Table 1: Physical and Chemical Properties

Propertyn-OctaneIsooctane (2,2,4-Trimethylpentane)2-Methylheptane3-Methylheptane
CAS Number 111-65-9540-84-1592-27-8589-81-1
Molecular Formula C₈H₁₈C₈H₁₈C₈H₁₈C₈H₁₈
Molar Mass ( g/mol ) 114.23114.23114.23114.23
Boiling Point (°C) 125.1 - 126.199.3116.8 - 118.4118 - 120
Density (g/cm³ at 20°C) 0.7030.6920.6980.705
Water Solubility Insoluble (<1 mg/L)2.44 mg/L (25°C)[2]Insoluble792 µg/kg (25°C)[3]
Vapor Pressure 1.47 kPa (20°C)5.1 kPa (20°C)5.3 kPa (38°C)5.0 kPa (37.7°C)
log Kow (Octanol-Water Partition Coefficient) 5.184.09[2]4.09[2]4.627 (est)[3]

Table 2: Environmental Hazard and Toxicity Data

Parametern-OctaneIsooctane (2,2,4-Trimethylpentane)2-Methylheptane3-Methylheptane
GHS Hazard Classification Aquatic Acute 1, Aquatic Chronic 1[4][5]Aquatic Acute 1, Aquatic Chronic 1[6]Aquatic Acute 1, Aquatic Chronic 1[7][8]Aquatic Acute 1, Aquatic Chronic 1[9][10]
Hazard Statements H410: Very toxic to aquatic life with long lasting effects[4]H410: Very toxic to aquatic life with long lasting effects[11][6]H410: Very toxic to aquatic life with long lasting effects[7][8]H410: Very toxic to aquatic life with long lasting effects[9][10]
Aquatic Toxicity (Fish) Very toxicLC50 (96h, Oncorhynchus mykiss): 0.11 mg/L[12]Very toxicVery toxic
Aquatic Toxicity (Invertebrates) Very toxicEC50 (48h, Daphnia magna): 0.4 mg/L[13]Very toxicVery toxic
Biodegradability Readily biodegradableNot readily biodegradable[13]Persistence is unlikely[14]No data available

Environmental Impact Assessment

Aquatic Toxicity

All four octane isomers are classified as "very toxic to aquatic life with long-lasting effects" (H410).[4][5][11][6][7][8][9][10] This is due to their low water solubility and high octanol-water partition coefficient (log Kow), which indicates a tendency to bioaccumulate in organisms.

Biodegradation

A significant difference among octane isomers lies in their susceptibility to microbial degradation.

  • n-Octane: As a linear alkane, n-octane is readily degraded by a wide variety of microorganisms.[1] The primary aerobic degradation pathway involves terminal oxidation, where an alkane monooxygenase (such as AlkB) or a cytochrome P450 enzyme hydroxylates a terminal methyl group.[1][15][16] This is followed by successive oxidations to an alcohol, aldehyde, and finally a fatty acid (octanoic acid), which enters the beta-oxidation cycle for energy production.[1]

  • Branched Isomers (Isooctane, 2-Methylheptane, 3-Methylheptane): The presence of branching, and particularly quaternary carbon atoms as in isooctane, makes these isomers more recalcitrant to biodegradation.[1][17] Isooctane degradation is significantly slower and performed by a more limited range of specialized microbes, such as Mycobacterium austroafricanum.[18][19][20] The degradation pathway for isooctane is initiated at the isopropyl end of the molecule, eventually leading to the formation of metabolites like pivalic acid.[18][19] While one study demonstrated up to 99% degradation of isooctane by a specialized strain, the overall mineralization yield was only 45%, indicating a more complex and incomplete breakdown compared to n-octane.[18][19] The persistence of these branched isomers is a greater environmental concern compared to their linear counterpart.

Simplified Aerobic Biodegradation Initiation cluster_linear Linear Alkane (n-Octane) cluster_branched Branched Alkane (Isooctane) n_octane n-Octane n_alcohol 1-Octanol n_octane->n_alcohol Alkane Monooxygenase n_acid Octanoic Acid n_alcohol->n_acid Oxidation n_beta_ox β-Oxidation n_acid->n_beta_ox isooctane Isooctane iso_metabolite 2,4,4-Trimethylpentanoic Acid isooctane->iso_metabolite Monooxygenase (at isopropyl end) iso_pivalic Pivalic Acid iso_metabolite->iso_pivalic iso_slow Slower, more complex degradation iso_pivalic->iso_slow

Caption: Initiation of aerobic biodegradation for linear vs. branched alkanes.

Combustion and Atmospheric Impact

Octane isomers are primary components of gasoline, and their combustion in internal combustion engines is a major source of atmospheric pollutants. The ideal complete combustion reaction for any C₈H₁₈ isomer yields carbon dioxide (CO₂) and water (H₂O).

However, incomplete combustion is common and produces harmful byproducts, including:

  • Carbon Monoxide (CO): A toxic gas resulting from insufficient oxygen.

  • Unburned Hydrocarbons (HC): Volatile organic compounds (VOCs) that contribute to the formation of ground-level ozone (smog).

  • Nitrogen Oxides (NOx): Formed at high temperatures and pressures in the engine, contributing to smog, acid rain, and respiratory issues.

While specific emission data for the pure isomers is not available from a single comparative study, the combustion properties are known to differ. Isooctane, with its highly branched structure, has a high octane rating (100) and is resistant to "knocking," allowing for more efficient combustion in high-compression engines. N-octane, being a straight-chain alkane, has a very low octane rating and promotes knocking. These combustion characteristics influence the formation of pollutants, but the precise emission profile depends heavily on engine design and operating conditions.

Experimental Protocols

Detailed, standardized protocols are crucial for generating comparable environmental impact data. Below are summaries of common methodologies.

Assessment of Aquatic Toxicity

A standard method for testing the toxicity of poorly soluble substances like octane isomers is the Water Accommodated Fraction (WAF) method, often following guidelines from the Chemical Response to Oil Spills: Ecological Effects Research Forum (CROSERF).

  • Preparation of WAF: The test substance is added to standardized test water (e.g., reconstituted moderately hard water) at a specific loading rate (e.g., mg/L).

  • Mixing: The mixture is stirred with a vortex mixer for a set period (e.g., 24 hours) in a sealed container to avoid evaporative losses. The mixing energy is controlled to introduce the soluble fraction into the water without creating a fine emulsion of undissolved droplets.

  • Settling: The mixture is allowed to settle for a defined period (e.g., 1-6 hours) to allow undissolved material to float to the surface.

  • Extraction: The water phase (the WAF) is drained from the bottom of the vessel, avoiding the surface layer.

  • Toxicity Testing: Standard acute or chronic toxicity tests are then conducted on the WAF using organisms like Daphnia magna (OECD Guideline 202) or rainbow trout (Oncorhynchus mykiss) (OECD Guideline 203).[12][21] Test chambers are typically sealed to prevent volatilization.

  • Chemical Analysis: The concentration of the hydrocarbon in the WAF is measured analytically (e.g., by GC-MS) to determine the precise exposure concentrations for calculating endpoints like LC50 or EC50.

Assessment of Biodegradability

Biodegradation potential can be assessed using standardized test methods, such as those from the OECD (e.g., OECD 301: Ready Biodegradability).

  • Test System: A known concentration of the octane isomer is added as the sole source of organic carbon to a mineral salt medium inoculated with microorganisms (e.g., from activated sludge).

  • Incubation: The system is incubated under aerobic conditions at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

  • Measurement: Biodegradation is monitored by measuring parameters like oxygen consumption (respirometry), CO₂ evolution, or the disappearance of the test substance over time.[22]

  • Analysis: The remaining concentration of the octane isomer at different time points is quantified using gas chromatography (GC) after solvent extraction.

  • Endpoint: The percentage of degradation is calculated relative to the initial concentration. A substance is considered "readily biodegradable" if it reaches >60% degradation within a 10-day window during the 28-day test.

Assessment of Combustion Emissions

Engine exhaust emissions are measured using an engine dynamometer and specialized gas analysis equipment.[23][24]

  • Engine Setup: A standard internal combustion engine is mounted on a test stand (dynamometer) that allows for precise control of engine speed and load.

  • Fuel: The engine is operated using the specific, pure octane isomer as the fuel.

  • Test Cycle: The engine is run through a standardized driving cycle (e.g., New European Driving Cycle - NEDC) that simulates various operating conditions.[25]

  • Exhaust Sampling: A sample of the raw exhaust gas is continuously drawn from the exhaust pipe. Often, a constant volume sampler (CVS) is used to dilute the exhaust with filtered air to prevent water condensation and facilitate measurement.[23]

  • Gas Analysis: The diluted exhaust gas is passed through a series of analyzers to measure the concentration of key pollutants:

    • CO and CO₂: Non-dispersive infrared (NDIR) analyzers.

    • Total Hydrocarbons (HC): Flame ionization detector (FID).

    • NOx: Chemiluminescence detector (CLD).

  • Data Calculation: The measured concentrations are used, along with data on exhaust flow rate, to calculate the mass emission rate of each pollutant (e.g., in grams per kilometer or grams per kilowatt-hour).

Workflow for Environmental Impact Assessment of a Hydrocarbon cluster_env_fate Environmental Fate & Ecotoxicity cluster_combustion Combustion & Atmospheric Impact substance Select Octane Isomer aqua_tox Aquatic Toxicity Test (e.g., OECD 202/203 with WAF) substance->aqua_tox biodeg Biodegradation Assay (e.g., OECD 301) substance->biodeg engine_test Engine Dynamometer Test substance->engine_test lc50 Determine LC50/EC50 aqua_tox->lc50 rate Determine % Degradation & Rate biodeg->rate report Comparative Risk Assessment Report lc50->report rate->report gas_analysis Exhaust Gas Analysis (CO, NOx, HC) engine_test->gas_analysis emissions Quantify Emission Factors (g/kWh) gas_analysis->emissions emissions->report

Caption: General workflow for assessing the environmental impact of a hydrocarbon.

References

A Comparative Guide to 3-Ethyl-3-methylpentane and Other Branched Alkanes as Gas Chromatography Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by Gas Chromatography (GC), the selection of an appropriate internal or external standard is paramount to achieving accurate and reproducible results. Branched alkanes are often favored for these roles due to their chemical inertness, thermal stability, and predictable chromatographic behavior, especially in the analysis of non-polar to moderately polar compounds.

This guide provides an objective comparison of 3-ethyl-3-methylpentane, a highly branched C8 alkane, with other commonly used branched alkane standards. The comparison focuses on their physicochemical properties and chromatographic performance, supported by available experimental data and established chromatographic principles.

Introduction to Branched Alkanes as GC Standards

An ideal GC standard should possess several key characteristics: it should be chemically inert, thermally stable, produce a symmetrical peak, have a retention time distinct from the analytes of interest, and exhibit a stable response factor.[1] Branched alkanes, being saturated hydrocarbons, are generally unreactive and possess good thermal stability, making them suitable for a wide range of GC applications.[2] Their elution order in non-polar columns is primarily determined by their boiling point and molecular shape, with more compact, highly branched isomers typically eluting earlier than their straight-chain counterparts.[3]

This compound is an isomer of octane with a quaternary carbon center, a structural feature that imparts specific properties relevant to its use as a GC standard. This guide will compare it against other branched alkanes, such as isomers of hexane, heptane, and octane, to assist in the selection of the most appropriate standard for a given analytical method.

Physicochemical Properties of Selected Branched Alkanes

The physical properties of a standard, such as its boiling point, are critical in determining its retention behavior in gas chromatography. The following table summarizes key properties for this compound and other representative branched alkanes.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound This compound1067-08-9C8H18114.23118.3
2,2,4-Trimethylpentane 2,2,4-Trimethylpentane540-84-1C8H18114.2399.2
2,3-Dimethylpentane 2,3-Dimethylpentane565-59-3C7H16100.2189.8
3-Methylpentane 3-Methylpentane96-14-0C6H1486.1863.3
n-Octane Octane111-65-9C8H18114.23125.7

Chromatographic Performance Comparison

The performance of a GC standard is evaluated based on its retention characteristics, peak shape, and response factor stability. While direct, side-by-side comparative studies are limited, the following sections provide an overview based on available data and chromatographic theory.

Retention Behavior and Kovats Retention Indices

The Kovats Retention Index (RI) is a standardized measure of retention that helps in compound identification and is less dependent on instrumental parameters than absolute retention time. It is calculated relative to the retention times of n-alkanes. The RI of a compound is influenced by the stationary phase of the GC column.

The table below presents available Kovats Retention Index data for this compound and other branched alkanes on common non-polar stationary phases.

CompoundKovats RI (Standard Non-Polar)
This compound 763 - 781
2,2,4-Trimethylpentane 691
2,3-Dimethylpentane 665
3-Methylpentane 581 - 586
n-Octane 800

Note: The range of Kovats indices for this compound reflects values from multiple sources under slightly different conditions.

The data indicates that increased branching leads to a lower retention index on non-polar columns, resulting in earlier elution times compared to the corresponding n-alkane. The highly branched structure of this compound gives it a retention index significantly lower than n-octane, placing it in a potentially less crowded region of the chromatogram when analyzing complex hydrocarbon mixtures.

Peak Shape and Inertness

A critical performance characteristic of a GC standard is its ability to produce a sharp, symmetrical peak. Peak tailing or fronting can indicate interactions with active sites in the GC system or column overload, respectively, and can compromise the accuracy of quantification.[4]

Response Factor Stability

In quantitative GC analysis, particularly with a Flame Ionization Detector (FID), the response factor relates the peak area to the concentration of the analyte. For an internal standard, a stable and predictable response factor is crucial. For hydrocarbons, the FID response is generally proportional to the number of carbon atoms in the molecule.[5]

Studies have shown that the FID response factors for a class of compounds, such as alkanes, are relatively consistent.[6] While minor variations can exist between different isomers, the response factor for this compound is expected to be stable and similar to other C8 alkanes when using an FID. The stability of the response factor is also contingent on the stability of the GC system, including consistent carrier gas flow and detector performance.[7]

Experimental Protocols

To objectively compare the performance of this compound with other branched alkanes as GC standards, a systematic experimental approach is required. Below is a detailed protocol for such a comparative evaluation.

Protocol for Comparative Evaluation of Branched Alkane Standards

1. Objective: To compare the chromatographic performance (retention time, peak shape, and response factor) of this compound against other selected branched alkanes (e.g., 2,2,4-trimethylpentane, 2,3-dimethylpentane) as potential GC standards.

2. Materials:

  • High-purity (>99%) standards of this compound and other branched alkanes.

  • A homologous series of n-alkanes (e.g., C6 to C12) for Kovats Retention Index determination.

  • High-purity solvent (e.g., hexane or pentane).

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Standard Preparation:

  • Prepare individual stock solutions of each branched alkane standard and the n-alkane mixture in the chosen solvent at a concentration of 1000 µg/mL.

  • Prepare a mixed standard solution containing all the branched alkanes to be tested at a concentration of 100 µg/mL each.

  • Prepare a series of calibration standards of a target analyte with a constant concentration of the chosen internal standard (e.g., this compound) to evaluate its performance in a quantitative method.

4. GC-FID Conditions:

  • Injector: Split mode (e.g., 50:1 split ratio), 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: 40°C (hold 5 min) to 200°C at 10°C/min (hold 5 min).

  • Detector: FID at 280°C, with optimized hydrogen and air flow rates.

  • Injection Volume: 1 µL.

5. Data Analysis:

  • Retention Time and Kovats RI: Inject the n-alkane mixture and each individual branched alkane standard. Calculate the Kovats Retention Index for each branched alkane.

  • Peak Shape Analysis: Inject the mixed branched alkane standard. For each peak, determine the asymmetry factor or tailing factor at 10% of the peak height. A value close to 1.0 indicates a symmetrical peak.

  • Response Factor Stability: Inject the mixed branched alkane standard multiple times (n=6). Calculate the relative response factor (RRF) of each branched alkane relative to a designated reference compound (e.g., n-octane). Determine the relative standard deviation (RSD) of the RRF for each compound.

Visualization of Experimental and Logical Workflows

GC_Standard_Selection_Workflow cluster_input Initial Considerations cluster_evaluation Candidate Evaluation cluster_decision Final Selection Analyte_Properties Analyte Properties (Volatility, Polarity) Branched_Alkanes Select Branched Alkane Candidates Analyte_Properties->Branched_Alkanes Sample_Matrix Sample Matrix (Complexity, Interferences) Sample_Matrix->Branched_Alkanes GC_Method GC Method Parameters (Column, Detector) GC_Method->Branched_Alkanes Inertness Chemical Inertness & Thermal Stability Experimental_Test Perform Experimental Comparison Inertness->Experimental_Test Retention Appropriate Retention Time (No Co-elution) Retention->Experimental_Test Peak_Shape Symmetrical Peak Shape Peak_Shape->Experimental_Test Response Stable & Predictable Response Response->Experimental_Test Optimal_Standard Select Optimal Standard Experimental_Test->Optimal_Standard

Caption: Logical workflow for the selection of a suitable GC standard.

Experimental_Workflow A Prepare Standards (Branched Alkanes & n-Alkanes) C Inject Standards & Acquire Data A->C B Set Up GC-FID Method (Non-Polar Column, Temp Program) B->C D Analyze Retention Time & Calculate Kovats RI C->D E Evaluate Peak Shape (Asymmetry/Tailing Factor) C->E F Assess Response Factor Stability (Multiple Injections, RSD) C->F G Compare Performance Metrics D->G E->G F->G H Select Most Suitable Standard G->H

Caption: Experimental workflow for comparing branched alkane GC standards.

Conclusion

This compound presents itself as a strong candidate for use as an internal or external standard in gas chromatography. Its highly branched structure results in a lower boiling point and, consequently, an earlier elution time on non-polar columns compared to its linear C8 counterpart, n-octane. This can be advantageous in complex sample analysis by placing the standard in a less congested region of the chromatogram.

The key advantages of this compound and similar highly branched alkanes as GC standards include:

  • High Chemical Inertness: As saturated hydrocarbons, they are unreactive with most sample components and solvents.

  • Good Thermal Stability: The presence of a quaternary carbon in this compound contributes to its robustness at elevated injector and oven temperatures.

  • Excellent Peak Shape: Due to their non-polar nature, they exhibit minimal interaction with active sites, leading to symmetrical peaks.

  • Predictable Retention Behavior: Their elution can be reliably predicted based on their boiling points and degree of branching.

When selecting a branched alkane standard, it is crucial to consider the specific requirements of the analytical method, including the volatility of the analytes and the nature of the sample matrix. For analyses of early-eluting compounds, a more volatile standard like 3-methylpentane might be appropriate, whereas for higher-boiling analytes, a less volatile standard would be preferable. This compound offers a balance of these properties, making it a versatile choice for a range of applications. The provided experimental protocol can be adapted to perform a direct comparison and validate the suitability of this compound for a specific quantitative method.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of 3-Ethyl-3-methylpentane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

This compound is a highly flammable liquid and vapor that poses significant health and environmental hazards.[1][2] It can cause skin irritation, drowsiness, and dizziness, and may be fatal if swallowed and enters the airways.[3] It is also toxic to aquatic life with long-lasting effects.[1]

Essential Handling Precautions:

  • Ventilation: Always handle this chemical in a well-ventilated area or within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5][6]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4] Smoking is strictly prohibited in areas where it is handled or stored.[4][5]

  • Static Discharge: Use non-sparking tools and explosion-proof equipment.[4][7][8] Ensure that all containers and equipment are properly grounded and bonded to prevent the buildup of static electricity.[1][4]

Waste Characterization and Storage

This compound must be managed as hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, is illegal and dangerous.[5][9][10]

Waste Identification:

  • Ignitability: With a flash point below 60°C (140°F), this chemical is classified as an ignitable hazardous waste.[2][11] The corresponding U.S. Environmental Protection Agency (EPA) hazardous waste code is D001 .[11]

  • Spent Solvents: If used as a solvent, it may also be classified under the F-list for non-specific source wastes, such as F003 or F005 , depending on its use and any potential mixing with other solvents.[12][13][14]

Interim Storage Protocol:

  • Container: Store waste this compound in its original container or a compatible, clearly labeled container with a tightly fitting cap.[9][15][16] The container must be in good condition, free from leaks.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Flammable," "Toxic").

  • Segregation: Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office or your licensed waste disposal contractor.[9][17] Store it separately from incompatible materials, such as strong oxidizing agents.[8][9]

  • Location: Store the sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from operational areas.[4] The storage area should have secondary containment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSource
Boiling Point 118 °C[2]
Flash Point 6 °C[2]
EPA Waste Code D001 (Ignitable)[11]
UN Number UN 1208 (as Hexanes)
Transport Hazard Class 3 (Flammable Liquid)

Experimental Protocols

Protocol 1: Standard Disposal of this compound Waste

Objective: To safely prepare and dispose of waste this compound in compliance with regulatory standards.

Methodology:

  • Segregation and Collection: Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container. Do not exceed 90% of the container's capacity.[18]

  • Labeling: Attach a completed hazardous waste tag to the container, detailing its contents and associated hazards.

  • Contact Waste Disposal Coordinator: Arrange for pickup by contacting your institution's EHS department or a licensed hazardous waste disposal company.[9][15] Provide them with accurate information about the waste stream.

  • Transfer: Follow the specific instructions provided by the waste disposal service for the safe transfer and pickup of the container.

  • Documentation: Retain all paperwork and manifests provided by the waste disposal contractor as proof of proper disposal.

Protocol 2: Spill Containment and Cleanup

Objective: To safely manage and clean up a spill of this compound.

Methodology:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Remove Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create sparks.[4][8]

  • Ventilate: Increase ventilation in the area, preferably using a chemical fume hood if the spill is contained within it.

  • Containment: Wearing appropriate PPE, contain the spill by covering it with a non-combustible absorbent material such as sand, earth, vermiculite, or a commercial sorbent pad.[7] Do not allow the spill to enter drains.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste.[4][7][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated cleanup materials as hazardous waste, following the procedure outlined in Protocol 1.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Sealed Waste Container ppe->container label Label Container: 'Hazardous Waste' & Chemical Name container->label segregate Segregate from Incompatible Chemicals label->segregate storage Store in Designated Cool, Ventilated, & Secure Area contact Contact EHS or Licensed Hazardous Waste Contractor storage->contact segregate->storage pickup Arrange for Waste Pickup contact->pickup document Retain Disposal Manifest and Documentation pickup->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous chemicals such as 3-Ethyl-3-methylpentane. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.

Chemical Profile and Hazards

This compound is a highly flammable liquid and vapor that poses several health risks.[1][2][3] It is classified as a skin irritant, and can cause drowsiness or dizziness.[1][2] A significant danger is its aspiration hazard; it may be fatal if swallowed and enters the airways.[1][2] Additionally, it is very toxic to aquatic life with long-lasting effects.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC8H18[1]
Molecular Weight114.23 g/mol [1]
Boiling Point64 °C (147 °F)
Density0.664 g/mL at 25 °C (77 °F)
UN Number1262
Hazard Class3 (Flammable liquids)
Packing GroupII

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.

Core PPE Requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield may also be necessary to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves must be worn.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]

  • Body Protection: Flame-retardant and impervious clothing is required.[4] For extensive handling, "bunny suit" coveralls can provide head-to-toe protection.[5] Long-sleeved, seamless gowns that close in the back are also a suitable option.[5]

  • Respiratory Protection: Work in a well-ventilated area.[4][6] If ventilation is inadequate or there is a risk of inhalation, a full-face respirator with appropriate cartridges (e.g., type AXBEK for organic vapors) or a self-contained breathing apparatus (SCBA) should be used.[6]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, such as working in a chemical fume hood.[4][6]
  • Make sure emergency eyewash stations and safety showers are accessible.[6]
  • Remove all sources of ignition from the work area, including open flames, sparks, and hot surfaces.[4]
  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]
  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

2. Handling the Chemical:

  • Wear all required personal protective equipment.[6]
  • Use only non-sparking tools.[4]
  • Avoid contact with skin and eyes, and prevent inhalation of vapors.[4][6]
  • Keep the container tightly closed when not in use.[4]

3. Storage:

  • Store the container in a dry, cool, and well-ventilated place.[4]
  • Keep away from heat and sources of ignition.
  • Store locked up and apart from incompatible materials such as strong oxidizing agents.[4][7]

Emergency and Disposal Plan

A clear plan for emergencies and proper disposal is critical.

Emergency Procedures:

  • In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4] Seek medical attention if you feel unwell.[4]

  • If on Skin (or Hair): Immediately remove all contaminated clothing.[4] Rinse the affected area with water.[4] If skin irritation occurs, get medical advice.[3][4]

  • If Swallowed: Immediately call a poison center or doctor.[3][4] Do NOT induce vomiting due to the aspiration hazard.[3][4]

  • In Case of a Spill: Evacuate the area and remove all ignition sources.[4][6] Use absorbent, non-combustible material to contain the spill and collect it in a suitable, closed container for disposal.[4][7]

Disposal Plan:

  • Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling of this compound

prep Preparation & Engineering Controls handling Chemical Handling prep->handling storage Storage handling->storage disposal Disposal handling->disposal emergency Emergency Procedures handling->emergency storage->handling

Caption: Workflow for the safe handling of this compound.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-3-methylpentane
Reactant of Route 2
3-Ethyl-3-methylpentane

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